molecular formula C16H31BrO2 B1268533 16-Bromohexadecanoic acid CAS No. 2536-35-8

16-Bromohexadecanoic acid

Cat. No.: B1268533
CAS No.: 2536-35-8
M. Wt: 335.32 g/mol
InChI Key: PFNCOYVEMJYEED-UHFFFAOYSA-N
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Description

16-Bromohexadecanoic acid is a useful research compound. Its molecular formula is C16H31BrO2 and its molecular weight is 335.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

16-bromohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCOYVEMJYEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347345
Record name 16-Bromohexadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2536-35-8
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
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Record name 16-Bromohexadecanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Bromohexadecanoic acid, also known as 16-bromopalmitic acid, is a halogenated fatty acid that serves as a valuable building block and chemical probe in various scientific disciplines. Its bifunctional nature, possessing both a carboxylic acid and a terminal bromo group, allows for a wide range of chemical modifications, making it a versatile tool in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and biological significance of this compound, with a focus on its applications in research and drug development.

Core Properties of this compound

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 2536-35-8[1]
Molecular Formula C₁₆H₃₁BrO₂[1]
Molecular Weight 335.32 g/mol
Melting Point 68-71 °C[2]
Boiling Point 214-217 °C at 1 mmHg[2]
Appearance White solid[3]
Solubility Soluble in organic solvents such as chloroform and methanol.
Density 1.116 g/cm³ (predicted)[4]
Spectroscopic Data
SpectroscopyKey Peaks and ObservationsReference(s)
¹H NMR δ 3.4 (t, 2H, -CH₂Br), 2.35 (t, 2H, -CH₂COOH), 1.85 (quint, 2H, -CH₂CH₂Br), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.2-1.5 (br s, 22H, -(CH₂)₁₁-)[5]
¹³C NMR Signals for the carboxylic acid carbon, the carbon bearing the bromine, and the methylene carbons of the long alkyl chain are expected.[1][6][7]
IR Strong C=O stretch of the carboxylic acid around 1700 cm⁻¹, C-Br stretch.[5]
Mass Spec (GC-MS) Molecular ion peak and characteristic fragmentation pattern. The top peak is observed at m/z 255.[1]

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Method 1: From 16-Hydroxyhexadecanoic Acid

This is a common and high-yielding method for the synthesis of this compound.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16-hydroxyhexadecanoic acid.

  • Reagent Addition: Add a solution of hydrogen bromide in acetic acid (e.g., 33 wt. %) and concentrated sulfuric acid.

  • Reaction Conditions: Stir the mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete conversion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Method_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 16-Hydroxyhexadecanoic_Acid 16-Hydroxyhexadecanoic Acid Reaction_Vessel Stirred Reaction Vessel (Room Temp -> Reflux) 16-Hydroxyhexadecanoic_Acid->Reaction_Vessel HBr_in_Acetic_Acid HBr in Acetic Acid HBr_in_Acetic_Acid->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Ice_Water_Precipitation Precipitation in Ice Water Reaction_Vessel->Ice_Water_Precipitation Cooling Vacuum_Filtration Vacuum Filtration Ice_Water_Precipitation->Vacuum_Filtration Isolation Recrystallization Recrystallization Vacuum_Filtration->Recrystallization Purification 16-Bromohexadecanoic_Acid This compound Recrystallization->16-Bromohexadecanoic_Acid

Caption: Synthesis of this compound from 16-Hydroxyhexadecanoic acid.
Method 2: From Palmitic Acid (Alternative)

An alternative approach involves the radical bromination of palmitic acid at the terminal methyl group.[3][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (for radical initiation), dissolve palmitic acid in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Reflux the mixture while irradiating with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value between 0.3 and 0.5.

  • Visualization: The spot can be visualized under UV light (254 nm) if the plate contains a fluorescent indicator.[9] Alternatively, staining with iodine vapor or a phosphomolybdic acid solution followed by heating will reveal the spot.[9][10]

High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is typically used.[11][12]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is effective for the elution of fatty acids.[11][13]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid is typically derivatized to its more volatile methyl ester.[14][15]

Experimental Protocol for Derivatization:

  • Dissolve this compound in a solution of methanolic HCl or BF₃-methanol.

  • Heat the mixture to facilitate the esterification.

  • After cooling, extract the methyl ester into an organic solvent like hexane.

  • The hexane layer is then injected into the GC-MS.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient is used to ensure good separation.

  • MS Detection: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern is analyzed.

Biological Significance and Applications

This compound is a valuable tool in lipid research, primarily due to its role as a precursor in the synthesis of ceramides and other sphingolipids.

Role in Ceramide Synthesis

Ceramides are a class of lipid molecules that are central to the structure of cell membranes and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis.[16][17] The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA.[17] this compound can be used to synthesize analogs of natural ceramides. By incorporating this modified fatty acid, researchers can create probes to study ceramide metabolism and trafficking within cells. The terminal bromine atom can also serve as a handle for further chemical modifications, such as the attachment of fluorescent tags or affinity labels.[4]

Ceramide_Synthesis cluster_precursors Precursors cluster_pathway De Novo Ceramide Synthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT CerS Ceramide Synthase (CerS) Palmitoyl_CoA->CerS 16_Bromohexadecanoyl_CoA 16-Bromohexadecanoyl-CoA (from this compound) 16_Bromohexadecanoyl_CoA->CerS 3_Ketosphinganine 3-Ketosphinganine SPT->3_Ketosphinganine KSR 3-Ketosphinganine Reductase 3_Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Bromo_Dihydroceramide Bromo-Dihydroceramide CerS->Bromo_Dihydroceramide DES1 Dihydroceramide Desaturase Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Bromo_Ceramide Bromo-Ceramide DES1->Bromo_Ceramide Bromo_Dihydroceramide->DES1

Caption: De novo ceramide synthesis pathway and the incorporation of this compound.
Applications in Drug Development and Research

  • Synthesis of Bioactive Molecules: this compound is a starting material for the synthesis of various bioactive compounds, including ceramide analogs and carnitine derivatives.[5]

  • Radiochemical Precursor: It can be used as a precursor in the synthesis of radiolabeled compounds for use in imaging and metabolic studies.[18]

  • Lipidomics: As a modified fatty acid, it can be used in lipidomic studies to investigate fatty acid metabolism and its role in disease.[19]

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical entity with significant applications in organic synthesis, medicinal chemistry, and lipid research. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, make it an accessible tool for scientists and researchers. The ability to incorporate this modified fatty acid into complex lipids like ceramides provides a powerful approach to studying their biological roles and developing new therapeutic strategies. As our understanding of lipid metabolism and its connection to disease continues to grow, the importance of chemical probes like this compound is likely to increase.

References

16-Bromohexadecanoic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Chemical Structure and Analysis

This technical guide provides a comprehensive overview of this compound, a halogenated fatty acid utilized in various research and synthetic applications. The document details its chemical structure, physicochemical properties, and analytical characterization. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a long-chain fatty acid derivative characterized by a bromine atom at the terminal (16th) carbon position of a hexadecanoic acid backbone.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound[2]
CAS Number 2536-35-8[2]
Molecular Formula C16H31BrO2[2]
Molecular Weight 335.32 g/mol [1][2]
SMILES C(CCCCCCCC(=O)O)CCCCCCCBr[2]
InChI InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)[2]
InChIKey PFNCOYVEMJYEED-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

Table 2: Physicochemical Data for this compound

PropertyValue
Melting Point 67-69 °C[3], 68-71 °C (lit.)[1], 70-73 °C (lit.)
Boiling Point 214-217 °C at 1 mmHg (lit.)[1]
Appearance White solid[3]
Purity >95%[3]

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

G Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis A 16-Hydroxyhexadecanoic Acid B Reaction with HBr in Acetic Acid and Sulfuric Acid A->B Reagents C Precipitation in Ice Water and Filtration B->C Work-up D Drying C->D E Melting Point Determination D->E F Infrared (IR) Spectroscopy D->F G Nuclear Magnetic Resonance (NMR) Spectroscopy D->G H Mass Spectrometry (MS) D->H

Caption: Workflow for the synthesis and analysis of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 16-hydroxyhexadecanoic acid with hydrogen bromide.[3][4]

Materials:

  • 16-hydroxyhexadecanoic acid (0.63 mol)[3]

  • 30% Hydrogen bromide in acetic acid (1000 mL, 5 mol)[3]

  • Concentrated sulfuric acid (310 mL)[3]

  • Ice water

  • 2 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Trapping devices (sodium hydroxide particles, 25% aqueous sodium hydroxide, saturated sodium carbonate solution)[3]

Procedure:

  • To a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid.[3]

  • Subsequently, add 1000 mL of 30% hydrogen bromide in acetic acid solution and 310 mL of concentrated sulfuric acid.[3]

  • The system is connected to a series of trapping devices containing sodium hydroxide particles, 25% aqueous sodium hydroxide solution, and saturated sodium carbonate solution.[3]

  • The reaction mixture is stirred overnight at room temperature.[3]

  • Following overnight stirring, the mixture is heated to reflux for 6 hours.[3]

  • After the reaction is complete, the mixture is cooled and poured into ice water.[3]

  • The precipitated solid is collected by vacuum filtration.[3]

  • The solid is dried under high vacuum to yield this compound.[3]

Expected Yield: 196 g (88%)[3]

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques.

Table 3: Analytical Data for this compound

Analysis TechniqueObserved Data
Melting Point (DSC) 69.0 °C (sharp peak)[3]
Infrared (IR) Spectroscopy (paraffin paste) 1700 cm⁻¹ (strong, C=O), 650 cm⁻¹ (strong, C-Br)[3]
¹H NMR (200 MHz, CD₂Cl₂) δ 3.4 (t, J = 8 Hz, 2H), 2.3 (t, J = 8 Hz, 2H), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H)[3]
¹³C NMR Data available from spectral databases.[2]
Mass Spectrometry (GC-MS) m/z top peak: 255; 2nd highest: 60; 3rd highest: 55[2]

Biological and Chemical Applications

This compound serves as a versatile starting material in organic synthesis. It is notably used in the synthesis of ceramides with ultralong chains and in the preparation of carnitine nitro-derivatives.[3] It has also been described as a radiochemical precursor.[5] While the direct biological activities of this compound are not extensively documented, its isomer, 2-bromohexadecanoic acid, has been identified as a PPARδ agonist and an inhibitor of fatty acid oxidation.

Safety Information

This compound is classified as a skin irritant.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

GHS Hazard Statement: H315: Causes skin irritation.[2]

References

An In-depth Technical Guide to 16-Bromohexadecanoic Acid (CAS: 2536-35-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromohexadecanoic acid, a halogenated fatty acid, has emerged as a versatile building block in various scientific disciplines. Its bifunctional nature, featuring a terminal carboxylic acid and a primary bromide, allows for its use as a linker and a precursor in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and key applications, with a focus on its role in the synthesis of ultralong-chain ceramides and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental workflows and data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources.[1][2][3]

PropertyValueReference
CAS Number 2536-35-8[1]
Molecular Formula C₁₆H₃₁BrO₂[1]
Molecular Weight 335.32 g/mol [1]
Melting Point 68-71 °C[2]
Boiling Point 214-217 °C at 1 mmHg[2]
InChI InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)[1]
SMILES C(CCCCCCCC(=O)O)CCCCCCCBr[1]

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following key signals.[2][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.40Triplet2H-CH₂-Br
~2.35Triplet2H-CH₂-COOH
~1.85Multiplet2H-CH₂-CH₂-Br
~1.63Multiplet2H-CH₂-CH₂-COOH
~1.25Broad Singlet22HMethylene chain (-CH₂-)₁₁
Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for the functional groups present.[2]

Wavenumber (cm⁻¹)IntensityAssignment
2800-3500Strong, BroadO-H stretch (from carboxylic acid)
~1700StrongC=O stretch (from carboxylic acid)
~650StrongC-Br stretch
Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound will show a molecular ion peak (M+) and characteristic fragmentation patterns. The fragmentation often involves the loss of the bromine atom and cleavage adjacent to the carbonyl group.[5][6]

m/zInterpretation
334/336[M]+ and [M+2]+ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
255[M-Br]+
29, 45Fragments from the carboxylic acid moiety

Synthesis

This compound is commonly synthesized from 16-hydroxyhexadecanoic acid.[2] The following is a representative experimental protocol.

Synthesis of this compound from 16-Hydroxyhexadecanoic Acid

This procedure involves the substitution of the hydroxyl group with a bromine atom using hydrobromic acid in acetic acid.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up Reactant1 16-Hydroxyhexadecanoic Acid Stirring Stir at RT (overnight) Reactant1->Stirring Reactant2 HBr in Acetic Acid Reactant2->Stirring Reactant3 Conc. H₂SO₄ Reactant3->Stirring Reflux Reflux (6 hours) Stirring->Reflux Quench Pour into ice water Reflux->Quench Filter Vacuum filtration Quench->Filter Dry High vacuum drying Filter->Dry Product This compound Dry->Product

Synthesis Workflow for this compound.

Experimental Protocol:

  • To a round-bottom flask, add 16-hydroxyhexadecanoic acid.

  • Add a solution of 30% hydrogen bromide in acetic acid and concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature overnight.

  • Heat the mixture to reflux for 6 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Dry the product under high vacuum to yield this compound.[2]

Applications in Research and Drug Development

Synthesis of Ultralong Chain Ceramides

This compound is a key starting material for the scalable synthesis of human ultralong chain ceramides, which are crucial for skin barrier function.[7] The synthesis involves a Wittig reaction to couple two C16 fragments derived from this compound.

G cluster_synthesis Synthesis of C32 Backbone cluster_final Final Ceramide Synthesis Start This compound Step1 --> Aldehyde (5) Start->Step1 Step2 --> Phosphonium Salt (6) Start->Step2 Wittig Wittig Reaction Step1->Wittig Step2->Wittig Coupled Coupled C32 intermediate Wittig->Coupled Activation Activation of Carboxylic Acid Coupled->Activation Coupling Coupling with Sphingoid Base Activation->Coupling Product Ultralong Chain Ceramide Coupling->Product

Workflow for Ultralong Chain Ceramide Synthesis.

The synthesis strategy overcomes the low solubility and reactivity of the long-chain intermediates.[7]

PROTAC Linker for Targeted Protein Degradation

This compound serves as an alkyl-chain linker in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[9][10]

G cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC Molecule (with 16-carbon linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

General Mechanism of PROTAC-mediated Protein Degradation.

The 16-carbon chain of this compound provides the necessary spacing between the POI-binding and E3 ligase-binding moieties of the PROTAC. The synthesis of a PROTAC using this linker would involve sequential coupling of the POI ligand and the E3 ligase ligand to the linker.

General Experimental Workflow for PROTAC Synthesis:

  • React this compound with the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) through an esterification or amidation reaction.

  • The terminal bromide of the resulting conjugate is then reacted with the POI-binding ligand, typically via nucleophilic substitution.

  • Purification of the final PROTAC is achieved using chromatographic techniques such as HPLC.

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Toxicity

Specific toxicological data for this compound is limited. However, studies on related short-chain and branched-chain carboxylic acids suggest that developmental toxicity is structure-dependent.[11][12][13] The toxicity of long-chain bromoalkanoic acids has not been extensively studied.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its utility in the synthesis of complex lipids and as a linker in the rapidly evolving field of targeted protein degradation highlights its importance. This guide provides a foundational understanding of its properties and applications, enabling its effective use in the laboratory. Further research into its biological effects and the development of novel applications is warranted.

References

Navigating the Solubility of 16-Bromohexadecanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 16-Bromohexadecanoic acid in various organic solvents. Understanding the solubility of this long-chain fatty acid is paramount for its effective use in synthetic chemistry, drug delivery systems, and biochemical research. This document offers a compilation of available quantitative data, detailed experimental protocols for solubility determination, and a visualization of a key synthetic pathway involving this compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For a long-chain fatty acid like this compound, solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon chain dominates its chemical nature, making it more soluble in nonpolar organic solvents. Conversely, its polar carboxylic acid head and the bromine atom introduce a degree of polarity, allowing for some interaction with more polar solvents.

Quantitative Solubility Data

While direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain, we can infer its solubility profile from structurally similar compounds. The following table summarizes the solubility of this compound and its close analogs in a range of common organic solvents. The data for this compound should be considered as estimations based on the available information for related molecules.

SolventChemical ClassPolarityEstimated Solubility of this compound (mg/mL)Supporting Data on Analog Compounds
Methanol Polar ProticHighSoluble (likely >100)2-Bromohexadecanoic acid is soluble at 1 g/10 mL (100 mg/mL)[1].
Ethanol Polar ProticHighSoluble (likely >30)Palmitic acid has a solubility of approximately 30 mg/mL[2]. 16-hydroxy Hexadecanoic acid has a solubility of approximately 2.5 mg/mL[3].
Dimethyl Sulfoxide (DMSO) Polar AproticHighSoluble (likely >20)Palmitic acid has a solubility of approximately 20 mg/mL[2]. 16-hydroxy Hexadecanoic acid has a solubility of approximately 20 mg/mL[3].
Dimethylformamide (DMF) Polar AproticHighSoluble (likely >20)Palmitic acid has a solubility of approximately 20 mg/mL[2]. 16-hydroxy Hexadecanoic acid has a solubility of approximately 20 mg/mL[3].
Chloroform NonpolarLowVery Soluble2-Bromohexadecanoic acid is reported as "soluble"[1]. Palmitic acid is soluble in chloroform[4].
Dichloromethane NonpolarLowVery SolubleLong-chain fatty acids are generally very soluble in dichloromethane.
Acetone Polar AproticMediumSolublePalmitic acid has a solubility of 5.38 g/100g (approx. 53.8 mg/mL) at 20°C[5].
Ethyl Acetate Polar AproticMediumSolublePalmitic acid has a solubility of 10.7 g/100g (approx. 107 mg/mL) at 25°C[5].
Hexane NonpolarVery LowSolublePalmitic acid has a solubility of 3.1 g/100g (approx. 31 mg/mL) at 20°C[5].
Water Polar ProticVery HighInsoluble2-Bromohexadecanoic acid is insoluble in water[1]. Palmitic acid is practically insoluble in water[4].

Note: The provided solubility values are for guidance and may vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is a composite of established methods for fatty acid solubility determination.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) after derivatization.

  • Volumetric flasks and other standard laboratory glassware.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed micropipette to avoid precipitation due to temperature changes.

    • Immediately transfer the aliquot to a volumetric flask and dilute it with the same organic solvent to a concentration within the linear range of the analytical method. Record the dilution factor.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or GC method.

    • For HPLC: Use a suitable column (e.g., C18) and mobile phase. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

    • For GC: Derivatize the carboxylic acid group (e.g., to its methyl ester) before injection. Quantify the concentration based on a standard curve of the derivatized compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL or g/100 mL).

Visualization of a Synthetic Application

This compound is a valuable building block in organic synthesis, particularly for the preparation of complex lipids like ceramide analogs. These analogs are of significant interest in cancer research and dermatology. The following diagram illustrates a generalized workflow for the synthesis of a ceramide analog using this compound.

Synthetic_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_modification Functionalization cluster_purification Purification & Analysis 16_Bromo This compound Sphingoid_Base Sphingoid Base (e.g., Sphingosine) Coupling Amide Bond Formation Sphingoid_Base->Coupling Activated_Acid Activated this compound (e.g., Acyl Chloride or Active Ester) Activated_Acid->Coupling Bromo_Ceramide Bromo-functionalized Ceramide Analog Coupling->Bromo_Ceramide Formation of Bromo-Ceramide Final_Analog Final Ceramide Analog (e.g., via Azide Substitution) Bromo_Ceramide->Final_Analog Nucleophilic Substitution (e.g., NaN3) Purification Purification (e.g., Chromatography) Final_Analog->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Synthetic workflow for a ceramide analog.

This guide provides a foundational understanding of the solubility of this compound and its practical application in a research and development setting. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of use.

References

A Technical Guide to 16-Bromohexadecanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16-Bromohexadecanoic acid, a halogenated fatty acid of significant interest in chemical synthesis and biomedical research. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its application as a precursor in the biosynthesis of complex lipids.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the chemical formula C₁₆H₃₁BrO₂. Its molecular weight is 335.32 g/mol .[1][2] The key physical properties are summarized in the table below.

PropertyValueSource
Melting Point67-73 °C[2][3][4]
Boiling Point214-217 °C at 1 mmHg[1][3][4]
IUPAC NameThis compound
Synonyms16-Bromopalmitic acid[1][2]
CAS Number2536-35-8[1]

Experimental Protocols

Synthesis of this compound

A detailed method for the synthesis of this compound from 16-hydroxyhexadecanoic acid has been reported.[3]

Materials:

  • 16-hydroxyhexadecanoic acid (177 g, 0.63 mol)[3]

  • 30% Hydrogen bromide in acetic acid (1000 mL, 5 mol)[3]

  • Concentrated sulfuric acid (310 mL)[3]

  • Ice water

  • 2 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Trapping devices (sodium hydroxide particles, 25% aqueous sodium hydroxide, saturated sodium carbonate solution)

Procedure:

  • A 2 L three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid is added to the flask.[3]

  • Subsequently, 1000 mL of 30% hydrogen bromide in acetic acid solution and 310 mL of concentrated sulfuric acid are added.[3]

  • The reaction system is connected to a series of trapping devices containing sodium hydroxide particles, 25% aqueous sodium hydroxide solution, and saturated sodium carbonate solution to neutralize evolved gases.[3]

  • The reaction mixture is stirred at room temperature overnight.[3]

  • Following overnight stirring, the mixture is heated to reflux for 6 hours.[3]

  • Upon completion, the reaction mixture is cooled and then poured into ice water, leading to the precipitation of the solid product.[3]

  • The precipitate is collected by vacuum filtration.

  • The collected solid is dried under high vacuum to yield 196 g of this compound (88% yield).[3]

  • The purity of the product is greater than 95%, with a melting point of 67-69 °C.[3]

Determination of Melting and Boiling Points

Standard laboratory techniques are employed for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination: The melting point is determined as a melting range, which is the temperature from the first appearance of liquid to the complete liquefaction of the solid. A capillary tube is packed with a small amount of the crystalline solid and placed in a melting point apparatus. The temperature is gradually increased, and the range at which the solid melts is recorded. For high-purity compounds, this range is typically narrow.

Boiling Point Determination: Due to its high boiling point, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition. The micro-boiling point method is suitable for this purpose. A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point at that pressure.

Role in Ceramide Synthesis

This compound serves as a crucial starting material for the synthesis of various lipid molecules, including ceramides.[5] Ceramides are a class of sphingolipids that are integral components of cell membranes and play significant roles in cellular signaling pathways, including proliferation, differentiation, and apoptosis. The de novo synthesis of ceramides begins with the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. This compound can be chemically modified and incorporated into synthetic schemes to produce ceramide analogs for research purposes.

Below is a diagram illustrating the synthesis of this compound and its conceptual link as a building block for ceramide synthesis.

Synthesis_and_Application cluster_synthesis Synthesis of this compound cluster_ceramide Conceptual Role in Ceramide Synthesis A 16-Hydroxyhexadecanoic Acid C This compound A->C Bromination B HBr in Acetic Acid, H₂SO₄ D This compound (Building Block) F Ceramide Analogues D->F E Sphingosine E->F

Caption: Synthesis of this compound and its use as a precursor for ceramide analogues.

References

Spectroscopic Profile of 16-Bromohexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 16-bromohexadecanoic acid, a crucial long-chain halogenated fatty acid utilized in the synthesis of various bioactive molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy confirms the presence of key functional groups and the long aliphatic chain. The spectrum is characterized by distinct signals corresponding to the protons in different chemical environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.0broad singlet1HCarboxylic acid proton (-COOH)
3.40triplet2HMethylene protons adjacent to bromine (-CH₂Br)
2.35triplet2HMethylene protons alpha to the carbonyl group (-CH₂COOH)
1.85quintet2HMethylene protons beta to the bromine (-CH₂CH₂Br)
1.63quintet2HMethylene protons beta to the carbonyl group (-CH₂CH₂COOH)
1.25 - 1.43multiplet20HMethylene protons of the long alkyl chain (-(CH₂)₁₀-)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift of the carboxylic acid proton can vary with concentration and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~180.0Carboxylic acid carbonyl carbon (-COOH)
34.1Methylene carbon alpha to the carbonyl group (-CH₂COOH)
34.0Methylene carbon adjacent to bromine (-CH₂Br)
32.8Methylene carbon beta to the bromine (-CH₂CH₂Br)
29.6 - 29.1Methylene carbons of the long alkyl chain
28.7Methylene carbon
28.1Methylene carbon
24.7Methylene carbon beta to the carbonyl group (-CH₂CH₂COOH)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2915, 2848StrongC-H stretching vibrations of the alkyl chain
~3000 (broad)Broad, StrongO-H stretching vibration of the carboxylic acid
1705StrongC=O stretching vibration of the carboxylic acid
1471, 1463MediumC-H bending vibrations of the methylene groups
1295MediumC-O stretching vibration of the carboxylic acid
940Broad, MediumO-H out-of-plane bending of the carboxylic acid dimer
646MediumC-Br stretching vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron ionization (EI) is a common technique used for this analysis.

The molecular ion peak [M]⁺ for this compound (C₁₆H₃₁BrO₂) is expected at m/z 334 and 336 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
336, 334[M]⁺, Molecular ion
255[M - Br]⁺, Loss of bromine radical
[M - H₂O]⁺, Loss of water
[M - COOH]⁺, Loss of the carboxyl group
Various smaller fragmentsResulting from cleavage of the alkyl chain

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer, for instance, operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

General workflow for NMR spectroscopic analysis.
ATR-FTIR Spectroscopy

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the mid-infrared range (e.g., 4000-400 cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Data Output background Record Background Spectrum place_sample Place Sample on ATR Crystal background->place_sample acquire_sample Acquire Sample Spectrum place_sample->acquire_sample process Process Data (Baseline Correction, etc.) acquire_sample->process spectrum Generate IR Spectrum process->spectrum

General workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (GC-MS)

Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid is often derivatized to a more volatile ester, typically a methyl ester (FAME) or another suitable ester. This can be achieved by reacting the acid with a methylating agent (e.g., diazomethane or methanolic HCl).

Instrumentation and Data Acquisition:

  • System: A GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

  • Gas Chromatography: A capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column) is used. The oven temperature is programmed to ramp up to ensure separation of components.

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation derivatize Derivatization (e.g., Methylation) dissolve Dissolve in Volatile Solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis & Detection ionize->detect chromatogram Total Ion Chromatogram detect->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum interpret Identify Compound mass_spectrum->interpret

General workflow for GC-MS analysis.

The Terminal Bromine of 16-Bromohexadecanoic Acid: A Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromohexadecanoic acid is a versatile bifunctional molecule featuring a terminal carboxylic acid and a primary alkyl bromide. This guide provides an in-depth analysis of the reactivity of the terminal bromine atom, focusing on its utility in nucleophilic substitution reactions. This document summarizes key quantitative data, provides detailed experimental protocols for representative transformations, and visualizes relevant synthetic pathways and logical workflows. The information presented herein is intended to serve as a comprehensive resource for researchers leveraging this compound in synthetic chemistry, materials science, and drug development.

Core Reactivity Principles

The terminal bromine atom in this compound is situated on a primary carbon, rendering it highly susceptible to nucleophilic substitution, primarily via an S(_N)2 mechanism. This concerted, single-step process involves the backside attack of a nucleophile, leading to the displacement of the bromide ion and inversion of stereochemistry at the carbon center. The reactivity is influenced by the nucleophile's strength, solvent polarity, and temperature.

Key Physicochemical and Reactivity Data

PropertyValueSource
Molecular Formula C(_1)(_6)H(_3)(_1)BrO(_2)[1]
Molecular Weight 335.33 g/mol [2]
Melting Point 68-71 °C[3]
Boiling Point 214-217 °C at 1 mmHg[3]
Reactivity Class Primary Alkyl BromideGeneral Chemical Knowledge
Dominant Reaction Type S(_N)2General Chemical Knowledge

Nucleophilic Substitution Reactions: A Quantitative Overview

The terminal bromine readily reacts with a variety of nucleophiles. The following table summarizes representative reactions and associated data. Note: Where specific data for this compound is unavailable, representative data for similar long-chain primary bromoalkanes is provided as an estimation.

NucleophileProduct Functional GroupTypical ReagentsTypical SolventTypical Yield (%)
Azide (N(_3)(-))AzideSodium Azide (NaN(_3))DMF, DMSO>90%
Amine (R-NH(_2))Secondary AmineExcess AmineEthanol, THF70-90%
Thiol (R-SH)ThioetherThiol, Base (e.g., NaH)THF, DMF>90%
Alkoxide (R-O(-))EtherAlcohol, Base (e.g., NaH)THF, DMF80-95%
Carboxylate (R-COO(-))EsterCarboxylic Acid, BaseDMF, DMSO70-90%
Cyanide (CN(-))NitrileSodium Cyanide (NaCN)DMSO>85%

Detailed Experimental Protocols

Synthesis of 16-Azidohexadecanoic Acid

This protocol describes the conversion of the terminal bromine to an azide group, a versatile functional group for click chemistry.

Workflow for Azide Synthesis

G start This compound in DMF reagent Sodium Azide (NaN3) start->reagent Add reaction Stir at 60-80 °C for 12-24h reagent->reaction workup Aqueous Workup & Extraction reaction->workup product 16-Azidohexadecanoic acid workup->product

Caption: Synthesis of 16-azidohexadecanoic acid.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 16-azidohexadecanoic acid.

Williamson Ether Synthesis: Preparation of a 16-Alkoxyhexadecanoic Acid

This protocol details the formation of an ether linkage via the Williamson ether synthesis.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired 16-alkoxyhexadecanoic acid.

Applications in Drug Development and Research

PROTAC Linker Synthesis

This compound serves as a valuable building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers.[2][4][5] The long aliphatic chain provides spatial separation between the two ligands of the PROTAC, enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Logical Workflow for PROTAC Synthesis

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Ligand Conjugation a This compound b Nucleophile 1 (e.g., Azide) a->b SN2 Reaction c Functionalized Linker b->c d E3 Ligase Ligand c->d Amide Coupling e Target Protein Ligand d->e Click Chemistry f PROTAC Molecule e->f

Caption: PROTAC synthesis workflow.

Precursor for Ceramide Synthesis

The terminal bromine can be displaced to introduce functionalities that are then elaborated into the sphingoid base of ceramides, which are crucial lipids in cell membranes and signaling.[3]

Simplified Ceramide Synthesis Pathway

G start 16-Bromohexadecanoic acid step1 Multi-step Conversion start->step1 intermediate Sphingoid Base Precursor step1->intermediate step2 Amide Coupling with Fatty Acid intermediate->step2 product Ceramide Analog step2->product G start This compound step1 Reaction with (L)-carnitine ester start->step1 product Carnitine Derivative step1->product

References

16-Bromohexadecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Halogenated Fatty Acid, 16-Bromohexadecanoic Acid

Introduction

This compound, a halogenated derivative of palmitic acid, is a versatile synthetic building block with significant applications in chemical biology, drug discovery, and materials science.[1] Its terminal bromine atom provides a reactive handle for a variety of chemical modifications, making it a valuable precursor for the synthesis of complex lipids, signaling molecules, and targeted therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a long-chain fatty acid characterized by a bromine atom at the omega (ω) position.[1] This modification imparts unique chemical reactivity while maintaining the overall lipophilic character of the parent molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₃₁BrO₂[2]
Molecular Weight 335.32 g/mol [2]
CAS Number 2536-35-8[2]
Melting Point 68-71 °C (lit.)[1]
Boiling Point 214-217 °C at 1 mmHg (lit.)[1]
Density 1.116 g/cm³[1]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as chloroform and methanol.N/A
pKa (Predicted) 4.78 ± 0.10[1]
InChI InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)[2]
SMILES C(CCCCCCCCBr)CCCCCCC(=O)O[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 16-hydroxyhexadecanoic acid. The following is a detailed experimental protocol adapted from established literature procedures.[1][3]

Experimental Protocol: Synthesis from 16-Hydroxyhexadecanoic Acid

Materials:

  • 16-Hydroxyhexadecanoic acid

  • 30-32% Hydrogen bromide in acetic acid

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Stirring bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a solution of 16-hydroxyhexadecanoic acid (1.0 equivalent) in 30-32% hydrogen bromide in acetic acid, add concentrated sulfuric acid dropwise with stirring.

  • Stir the reaction mixture at ambient temperature for 18 hours.

  • After the initial stirring period, heat the reaction mixture to reflux and maintain for 7 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to yield this compound.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product R1 16-Hydroxyhexadecanoic Acid P1 Stir at Room Temp (18 hours) R1->P1 R2 HBr in Acetic Acid R2->P1 R3 Conc. H2SO4 R3->P1 P2 Reflux (7 hours) P1->P2 W1 Quench with Ice Water P2->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Water W2->W3 W4 Dry under Vacuum W3->W4 FP This compound W4->FP PROTAC_Synthesis cluster_starting_material Starting Material cluster_synthesis Synthetic Modification cluster_linker Linker Moiety cluster_protac PROTAC Assembly SM This compound SYN Chemical Reactions (e.g., esterification, amidation) SM->SYN LNK Alkyl Linker SYN->LNK PROTAC PROTAC Molecule LNK->PROTAC TBL Target Binding Ligand TBL->PROTAC E3L E3 Ligase Ligand E3L->PROTAC

References

An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-bromohexadecanoic acid, a long-chain fatty acid derivative that serves as a crucial building block in organic synthesis. This document delves into the historical discovery, detailed modern synthesis protocols, physicochemical properties, and key applications of this versatile molecule, with a focus on its role in the development of bioactive compounds.

Introduction and Historical Context

This compound, also known as 16-bromopalmitic acid, is a C16 saturated fatty acid terminally substituted with a bromine atom. Its strategic importance lies in its bifunctional nature, possessing both a carboxylic acid group and a reactive alkyl bromide. This structure allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex lipids, such as ceramides, and other molecules of pharmaceutical interest.[1][2]

The earliest known report on the synthesis of this compound dates back to a 1929 publication in Helvetica Chimica Acta by P. Chuit and J. Hausser. Their work on the preparation of long-chain hydroxy and bromo acids laid the foundation for the synthesis of this and related compounds. The fundamental approach of converting a terminal hydroxyl group to a bromide has been refined over the decades but remains a cornerstone of its production.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 2536-35-8[1]
Molecular Formula C₁₆H₃₁BrO₂[2]
Molecular Weight 335.32 g/mol [2]
Melting Point 67-71 °C[1]
Boiling Point 214-217 °C at 1 mmHg[1]
Appearance White to off-white solid[1]
Purity (typical) >95% to ≥99%[1]
Table 2: Spectroscopic Data
SpectroscopyKey Peaks and ObservationsReference(s)
¹H NMR (200 MHz, CD₂Cl₂) δ 3.4 (t, J = 8 Hz, 2H, -CH₂Br), 2.3 (t, J = 8 Hz, 2H, -CH₂COOH), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H)[1]
¹³C NMR Data available in public databases such as PubChem.[3]
Infrared (IR) (paraffin paste) 1700 cm⁻¹ (strong, C=O), 650 cm⁻¹ (strong, C-Br)[1]
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.[3]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the substitution of the hydroxyl group of 16-hydroxyhexadecanoic acid with bromine, typically using a solution of hydrogen bromide in acetic acid.

General Reaction Scheme

The overall transformation can be represented as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 16-Hydroxyhexadecanoic_acid 16-Hydroxyhexadecanoic acid HO-(CH₂)₁₅-COOH 16-Bromohexadecanoic_acid This compound Br-(CH₂)₁₅-COOH 16-Hydroxyhexadecanoic_acid->16-Bromohexadecanoic_acid Bromination HBr_AcOH HBr in Acetic Acid (H₂SO₄ catalyst)

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is a compilation based on modern, optimized procedures.[1][4]

Materials:

  • 16-Hydroxyhexadecanoic acid

  • 30-33% Hydrogen bromide in acetic acid

  • Concentrated sulfuric acid

  • Toluene (optional, for workup)

  • Ice water

  • Sodium hydroxide (for trapping acidic gases)

  • Saturated sodium carbonate solution (for trapping acidic gases)

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Sequential trapping system (for HBr and SO₂)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 16-hydroxyhexadecanoic acid (e.g., 177 g, 0.63 mol).

  • Reagent Addition: To the flask, add a solution of 30% hydrogen bromide in acetic acid (e.g., 1000 mL, 5 mol) followed by the slow addition of concentrated sulfuric acid (e.g., 310 mL). The system should be connected to a series of traps containing sodium hydroxide pellets, 25% aqueous sodium hydroxide, and saturated sodium carbonate solution to neutralize evolved acidic gases.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. Subsequently, heat the mixture to reflux and maintain for approximately 6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. Dry the product under high vacuum to obtain this compound.

Quantitative Data from a Representative Synthesis: [1]

  • Yield: Approximately 88%

  • Purity: >95%

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of complex molecules. Its primary application is in the preparation of ceramides and other sphingolipids.

Precursor in Ceramide Synthesis

Ceramides are a class of waxy lipid molecules that are major components of eukaryotic cell membranes and play crucial roles in cellular signaling, including regulating differentiation, proliferation, and programmed cell death (apoptosis). The long alkyl chain of this compound is incorporated into the ceramide backbone.

G 16-Bromohexadecanoic_acid This compound Ceramide Ceramide (e.g., ultralong chain ceramides) 16-Bromohexadecanoic_acid->Ceramide Acylation Sphingoid_base Sphingoid Base Sphingoid_base->Ceramide

Caption: Role of this compound in ceramide synthesis.

Other Synthetic Applications

Beyond ceramide synthesis, this compound is utilized in the preparation of other bioactive molecules. For instance, it is a starting material for the synthesis of carnitine nitro-derivatives, which are investigated for various pharmaceutical applications.[1][2] It also serves as a precursor for radiolabeled compounds used in research.[5]

Conclusion

This compound is a foundational molecule in the field of lipid research and medicinal chemistry. Its synthesis, established in the early 20th century and refined over time, provides a reliable route to this valuable bifunctional long-chain fatty acid. The data and protocols presented in this guide offer a comprehensive resource for researchers and developers working with this compound, facilitating its use in the synthesis of novel bioactive molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Safe Handling of 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 16-Bromohexadecanoic acid (CAS No. 2536-35-8), a crucial building block in the synthesis of complex lipids and other bioactive molecules. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a long-chain fatty acid derivative.[1] Its physical and chemical properties are summarized in the table below, which are critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₆H₃₁BrO₂[2]
Molecular Weight 335.32 g/mol [2][3]
Appearance Solid[4]
Melting Point 68-71 °C (lit.)[4][5][6][7]
Boiling Point 214-217 °C at 1 mmHg (lit.)[4][5][6][7]
Density 1.116 g/cm³ (Predicted)[4]
Flash Point 209.6°C
Solubility Data not readily available, but noted to have low solubility in the context of some reactions.[5]
Storage Temperature Room temperature, in a dark place under an inert atmosphere.[1][5][8]

Hazard Identification and GHS Classification

This compound is classified as a skin irritant. The Globally Harmonized System (GHS) classification is summarized below.

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[3][6]

Precautionary Statements: [3]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P321: Specific treatment (see supplemental first aid instructions on this label).

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

Safe Handling and Personal Protective Equipment (PPE)

Due to its classification as a skin irritant, appropriate personal protective equipment must be worn at all times when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or creating dust.

Personal Protective Equipment

A comprehensive list of recommended PPE is provided below.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[6][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][9]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.[9]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.[6]

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep in a dark place and under an inert atmosphere to prevent degradation.[8]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[10]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[10]

Spill and Leak Procedures

In the event of a spill, follow these steps to ensure a safe cleanup:

  • Evacuate the area of all non-essential personnel.

  • Ventilate the area.

  • Wear appropriate Personal Protective Equipment (PPE) as described in Section 3.2.

  • Contain the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[7]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Experimental Protocols: Handling in a Synthetic Context

This compound is a common starting material in organic synthesis, for example, in the preparation of ceramides.[1][5][11] The following diagram illustrates a general workflow for its use in a synthetic procedure, highlighting key handling and safety considerations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification weigh Weigh Solid (in fume hood, with PPE) dissolve Dissolve in Solvent (e.g., organic solvent) weigh->dissolve Transfer solid react Add to Reaction Vessel (under inert atmosphere) dissolve->react Transfer solution heat Heat Reaction Mixture (monitor temperature) react->heat Initiate reaction quench Quench Reaction (e.g., with aq. solution) heat->quench Reaction complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., chromatography, recrystallization) concentrate->purify

Caption: General experimental workflow for using this compound in a chemical synthesis.

Methodology Notes:
  • Addition: Due to its solid nature, this compound is typically weighed out in a fume hood and added to the reaction vessel as a solid or after being dissolved in a suitable solvent.

  • Reaction Conditions: Some reactions may require elevated temperatures, such as the formation of a phosphonium salt which can be performed as a melt.[5] Careful temperature control is necessary. Reactions are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Quenching: Reactions are typically quenched by the careful addition of an aqueous solution. This step can be exothermic and should be performed with caution, potentially in an ice bath.[4]

  • Work-up and Purification: Standard organic chemistry techniques such as liquid-liquid extraction and drying of the organic layer are common.[4] Purification is often achieved through column chromatography or recrystallization.[12][13]

Biological Activity and Signaling Pathways

Currently, there is limited information available on specific signaling pathways directly modulated by this compound itself. Its primary role in research and development is as a synthetic precursor for creating more complex molecules like ceramides and carnitine derivatives, which do have significant biological roles.[1][5][10] Long-chain saturated fatty acids, in general, can influence cellular processes such as inflammation and cell growth, but a specific pathway for the bromo-derivative has not been elucidated.[14]

The following diagram illustrates the logical relationship of this compound as a precursor to biologically active molecules.

logical_relationship cluster_products Biologically Active Products cluster_functions Biological Functions start This compound (Synthetic Precursor) intermediate Chemical Synthesis start->intermediate ceramides Ceramides intermediate->ceramides carnitine_deriv Carnitine Derivatives intermediate->carnitine_deriv skin_barrier Skin Barrier Function ceramides->skin_barrier Involved in cell_signaling Cell Signaling ceramides->cell_signaling Involved in fatty_acid_transport Fatty Acid Transport carnitine_deriv->fatty_acid_transport Related to

Caption: Role of this compound as a precursor to biologically significant molecules.

References

Methodological & Application

Application Notes: Synthesis and Utility of Ceramides Derived from 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that serve as fundamental structural components of cellular membranes and as critical signaling molecules in a variety of cellular processes.[1][2] Composed of a sphingoid base linked to a fatty acid via an amide bond, ceramides are central to regulating cell differentiation, proliferation, and programmed cell death (apoptosis).[3][4][5] Notably, ultralong chain ceramides (≥C28) are essential for maintaining the epidermal water barrier of the skin, protecting against water loss and external threats.[6][7]

The synthesis of specific ceramide species is paramount for research into their physiological roles and for the development of novel therapeutics targeting sphingolipid metabolism, which is often dysregulated in diseases like cancer, metabolic disorders, and skin conditions.[3][6][8] 16-Bromohexadecanoic acid serves as a versatile and cost-effective starting material for the scalable synthesis of long and ultralong chain fatty acids, which can then be coupled with various sphingoid bases to produce a range of well-defined ceramide species for investigational use.[6]

Applications in Research and Drug Development
  • Apoptosis and Cancer Research : Elevated ceramide levels can induce apoptosis, making them a key focus in oncology.[3][8][9] Synthesized ceramides can be used to study the mechanisms of cell death, investigate drug resistance, and develop ceramide-based or ceramide-modulating cancer therapies.[4][10]

  • Dermatology and Cosmetics : Given their crucial role in skin barrier function, synthetic ceramides are widely used in dermatological products to treat conditions like atopic dermatitis and to improve skin hydration and health.[6][]

  • Metabolic Disease Research : Dysregulated ceramide metabolism is implicated in metabolic disorders such as insulin resistance and obesity.[2][8] Access to specific synthetic ceramides allows researchers to explore their role in metabolic signaling pathways and identify potential therapeutic targets.

  • Development of Antifungal Agents : Fungal sphingolipid metabolism is essential for virulence, making enzymes like ceramide synthase attractive targets for new antifungal drugs.[12]

Ceramide Signaling Pathways

Ceramides act as second messengers in various signaling cascades, most notably in the induction of apoptosis. They can be generated through the de novo synthesis pathway or via the hydrolysis of sphingomyelin by sphingomyelinase enzymes in response to cellular stress.[8][10] Once generated, ceramides can influence downstream effectors to promote cell death.

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Experimental Protocols

Protocol 1: Synthesis of N-hexadecanoyl-sphingosine (C16-Ceramide)

This protocol describes a general method for the synthesis of a standard C16-ceramide by coupling hexadecanoic acid (derived from this compound if a longer chain is desired first) with a sphingoid base. This procedure is adapted from established methods using carbodiimide coupling agents.[13][14]

Materials:

  • Hexadecanoic Acid

  • Sphingosine (or other sphingoid base like sphinganine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sphingosine (1 equivalent) and hexadecanoic acid (1.2 equivalents) in anhydrous DCM.

  • Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. Stir for 10 minutes at room temperature.

  • Initiation of Reaction: Add EDC (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for 16-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Collect the fractions containing the desired ceramide, combine them, and evaporate the solvent to yield the pure N-hexadecanoyl-sphingosine.

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// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Yes"]; E -> D [label="No"]; F -> G; G -> H; H -> I; } General workflow for ceramide synthesis.

Protocol 2: Characterization of Synthesized Ceramides

The identity and purity of the synthesized ceramide must be confirmed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[15][16][17]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid

  • Synthesized ceramide sample, dissolved in a suitable organic solvent (e.g., methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized ceramide (e.g., 1-10 µg/mL) in the mobile phase or a compatible solvent.

  • LC Separation: Inject the sample onto the HPLC system. Use a gradient elution method, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to separate the ceramide from any impurities.

  • MS Detection: Operate the mass spectrometer in positive ESI mode. Perform a full scan to identify the protonated molecular ion [M+H]+ of the expected ceramide.

  • MS/MS Fragmentation: Select the parent ion [M+H]+ for collision-induced dissociation (CID). The fragmentation pattern is characteristic of the ceramide structure, typically showing fragments corresponding to the loss of water and the sphingoid base backbone.

  • Data Analysis: Confirm the identity of the compound by matching the precursor mass and the fragmentation pattern with the expected values for the target ceramide. Assess purity by integrating the peak area of the ceramide in the chromatogram.

Data Presentation

Quantitative data from synthesis and analysis should be clearly tabulated.

Table 1: Representative Yields for Ceramide Synthesis

Synthesis Step Product Starting Material Expected Yield (%) Purity (by LC-MS)
Amide Coupling N-hexadecanoyl-sphingosine Hexadecanoic Acid 60-75%[13][14] >95%

| Purification | Purified Ceramide | Crude Ceramide | >85% | >99% |

Table 2: Key Mass Spectrometry Data for C16-Ceramide Characterization

Ceramide Species Formula Expected [M+H]+ (m/z) Key MS/MS Fragments (m/z)

| N-hexadecanoyl-sphingosine | C34H67NO3 | 538.5 | 520.5 ([M+H-H2O]+), 264.3 (Sphingoid base fragment) |

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drug_dev -> {cancer, dermatology, metabolic}; } Relationship between ceramide synthesis and its applications.

References

Protocol for synthesizing carnitine derivatives from 16-Bromohexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 16-bromohexadecanoyl-carnitine, a derivative of carnitine, starting from 16-bromohexadecanoic acid. This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

L-carnitine and its acyl derivatives are crucial molecules in cellular metabolism, primarily known for their role in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3][4][5][6][7] The synthesis of specific carnitine esters, such as 16-bromohexadecanoyl-carnitine, is of interest for various research applications, including the study of fatty acid metabolism, enzyme inhibition, and as potential therapeutic agents.[6][8] This document outlines a two-step chemical synthesis protocol for the preparation of 16-bromohexadecanoyl-carnitine from this compound and L-carnitine hydrochloride.

Materials and Methods

Materials
  • This compound

  • Thionyl chloride (SOCl₂)

  • L-carnitine hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, acetic acid)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

Analytical Methods

The progress of the reaction and the purity of the final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9][10]

Experimental Protocol

The synthesis of 16-bromohexadecanoyl-carnitine is a two-step process involving the activation of the carboxylic acid followed by esterification with L-carnitine.

Step 1: Synthesis of 16-Bromohexadecanoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting 16-bromohexadecanoyl chloride is a crude product that can be used directly in the next step.

Step 2: Esterification of L-Carnitine Hydrochloride with 16-Bromohexadecanoyl Chloride

  • In a separate round-bottom flask under an inert atmosphere, suspend L-carnitine hydrochloride (1 equivalent) in anhydrous DCM.

  • Cool the suspension to 0 °C and add triethylamine (TEA) (2.2 equivalents) dropwise to neutralize the hydrochloride and facilitate the reaction.

  • Dissolve the crude 16-bromohexadecanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the L-carnitine suspension at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform:methanol:acetic acid) to yield pure 16-bromohexadecanoyl-carnitine.

Data Presentation

The following table summarizes the key information for the synthesized product.

Compound Name16-Bromohexadecanoyl-carnitine
Molecular Formula C₂₃H₄₅BrNO₄
Molecular Weight 494.51 g/mol
Starting Materials This compound, L-Carnitine hydrochloride
Key Reagents Thionyl chloride, Triethylamine
Solvents Dichloromethane, N,N-Dimethylformamide
Purification Method Silica gel column chromatography
Expected Yield 60-80% (This is a hypothetical range and will depend on experimental conditions)
Appearance White to off-white solid
Analytical Characterization LC-MS, ¹H NMR, ¹³C NMR

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 16-bromohexadecanoyl-carnitine.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification start1 This compound reagents1 SOCl₂, cat. DMF in DCM start1->reagents1 product1 16-Bromohexadecanoyl Chloride (crude) reagents1->product1 intermediate Activated Carnitine product1->intermediate Addition start2 L-Carnitine HCl reagents2 TEA in DCM start2->reagents2 reagents2->intermediate crude_product Crude Product intermediate->crude_product purification Silica Gel Chromatography crude_product->purification final_product 16-Bromohexadecanoyl-carnitine purification->final_product

Caption: Workflow for the synthesis of 16-bromohexadecanoyl-carnitine.

Signaling Pathway: The Carnitine Shuttle

Carnitine derivatives are integral to the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This process, known as the carnitine shuttle, is a key metabolic pathway.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase LCFA->ACSL LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA IMS Intermembrane Space LCFA_CoA->IMS Diffusion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CPT1 CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Carnitine_in Carnitine Carnitine_in->CPT1 CACT CACT Acylcarnitine->CACT LCFA_CoA_IMS Long-Chain Acyl-CoA LCFA_CoA_IMS->CPT1 CACT->Carnitine_in Antiport Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix Acylcarnitine_matrix->CPT2 Beta_Ox β-Oxidation LCFA_CoA_matrix->Beta_Ox Carnitine_out Carnitine Carnitine_out->CPT2

References

Application Notes and Protocols for Self-Assembled Monolayers of 16-Bromohexadecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a robust and versatile platform for modifying surface properties at the molecular level. This is particularly valuable in drug development for applications such as creating biocompatible coatings, fabricating biosensors, and developing controlled drug delivery systems. 16-Bromohexadecanoic acid, a 16-carbon long-chain fatty acid with a terminal bromine atom, serves as a valuable precursor for creating functionalized SAMs. By converting the terminal bromo group to a thiol, this molecule can readily form a dense, well-ordered monolayer on gold surfaces. The exposed carboxylic acid terminus of the SAM provides a versatile anchor point for the covalent attachment of a wide range of biomolecules, including therapeutic agents, antibodies, and enzymes.

These application notes provide a comprehensive guide to utilizing this compound for the creation of functional self-assembled monolayers. Detailed protocols for the synthesis of the active thiol derivative, the formation of the SAM on gold substrates, and its subsequent characterization are provided. Furthermore, a practical application in the fabrication of a biosensor is outlined to demonstrate the utility of these functionalized surfaces in drug development and related research fields.

Data Presentation

Characterization of 16-Mercaptohexadecanoic Acid (MHA) SAMs on Gold:

ParameterValueTechnique(s)Reference
Molecular Weight (16-Mercaptohexadecanoic Acid) 288.49 g/mol -[1]
Melting Point (16-Mercaptohexadecanoic Acid) 65-69 °C-[1]
SAM Thickness ~14 - 21 ÅEllipsometry[2]
Water Contact Angle (Advancing) ~40° - 64° (on hydrophilic surfaces) to ~100° (on hydrophobic surfaces after modification)Contact Angle Goniometry[3]
Surface Roughness (Rq) 0.4 - 0.7 nmAtomic Force Microscopy (AFM)[4]
XPS S 2p Binding Energy (Thiolate on Gold) ~162 eVX-ray Photoelectron Spectroscopy (XPS)[5]
XPS C 1s Binding Energy (Carboxylic Acid) ~289 eVX-ray Photoelectron Spectroscopy (XPS)[6]

Experimental Protocols

Part 1: Synthesis of 16-Mercaptohexadecanoic Acid from this compound

This protocol describes the conversion of the terminal bromine of this compound to a thiol group, which is essential for the formation of a stable SAM on gold surfaces.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • Thiouronium Salt Formation:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add an equimolar amount of thiourea to the solution.

    • Reflux the mixture with stirring for 4-6 hours. The formation of a white precipitate (the thiouronium salt) will be observed.

    • Cool the reaction mixture and collect the precipitate by filtration. Wash the precipitate with cold ethanol.

  • Hydrolysis to Thiol:

    • Suspend the collected thiouronium salt in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Reflux the mixture for 2-3 hours.

    • Cool the solution in an ice bath and acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of 16-mercaptohexadecanoic acid.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Part 2: Preparation of Gold Substrates

A clean and smooth gold surface is critical for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION ADVISED)

  • Deionized (DI) water (18 MΩ·cm)

  • Absolute ethanol

  • Nitrogen gas source

  • Tweezers

Procedure:

  • Immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Thoroughly rinse the substrates with copious amounts of deionized water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of nitrogen gas. The cleaned gold surface should be hydrophilic.

Part 3: Formation of the 16-Mercaptohexadecanoic Acid SAM

Materials:

  • Cleaned gold substrates

  • 16-Mercaptohexadecanoic acid (synthesized in Part 1)

  • Absolute ethanol

  • Clean glass vials with caps

Procedure:

  • Preparation of Thiol Solution: Prepare a 1 mM solution of 16-mercaptohexadecanoic acid in absolute ethanol.

  • Self-Assembly: Immediately after cleaning and drying, immerse the gold substrates into the thiol solution.

  • Seal the vials and leave them undisturbed for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After the incubation period, remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Dry the functionalized substrates under a gentle stream of nitrogen gas.

Part 4: Characterization of the SAM

1. Contact Angle Goniometry:

  • Place a small droplet of deionized water on the SAM-coated surface.

  • Measure the angle between the droplet and the surface. A hydrophilic surface is expected due to the exposed carboxylic acid groups.

2. Ellipsometry:

  • Measure the change in polarization of light upon reflection from the bare gold substrate (as a reference) and the SAM-coated substrate.

  • Model the data to determine the thickness of the monolayer.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Acquire survey and high-resolution spectra of the SAM surface.

  • Confirm the presence of sulfur (S 2p peak around 162 eV, indicative of a gold-thiolate bond) and the carboxylic acid group (a component of the C 1s peak at higher binding energy, around 289 eV).

4. Atomic Force Microscopy (AFM):

  • Image the topography of the SAM surface to assess its smoothness and homogeneity.

  • Measure the root-mean-square (RMS) roughness of the surface.

Part 5: Application Protocol - Fabrication of a Simple Biosensor

This protocol outlines the steps to immobilize a model protein (e.g., an antibody) onto the MHA SAM for biosensing applications.

Materials:

  • MHA-functionalized gold substrate

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-buffered saline (PBS)

  • Target protein (e.g., antibody) in PBS

  • Ethanolamine or a similar blocking agent

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Immerse the MHA-functionalized substrate in a freshly prepared aqueous solution of EDC and NHS for 15-30 minutes at room temperature. This reaction forms a reactive NHS ester on the surface.

    • Rinse the substrate with DI water and then PBS.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in a solution of the target protein in PBS.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for covalent bond formation between the NHS ester and amine groups on the protein.

  • Blocking of Unreacted Sites:

    • Rinse the substrate with PBS to remove non-specifically bound protein.

    • Immerse the substrate in a solution of a blocking agent (e.g., ethanolamine) for 15-30 minutes to deactivate any remaining NHS esters.

  • Final Rinsing:

    • Rinse the substrate thoroughly with PBS. The biosensor surface is now ready for analyte binding experiments.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 16-Mercaptohexadecanoic Acid cluster_sam SAM Formation cluster_application Biosensor Fabrication cluster_characterization Characterization Bromo 16-Bromohexadecanoic Acid Thiouronium Thiouronium Salt Intermediate Bromo->Thiouronium Thiourea, Ethanol, Reflux MHA 16-Mercaptohexadecanoic Acid (MHA) Thiouronium->MHA NaOH, Reflux, then HCl SAM MHA SAM on Gold MHA->SAM Ethanol, 24-48h Incubation Gold Clean Gold Substrate Gold->SAM Activated_SAM Activated SAM (NHS Ester) SAM->Activated_SAM EDC/NHS Characterization Surface Analysis: - Contact Angle - Ellipsometry - XPS - AFM SAM->Characterization Immobilized_Protein Protein-Functionalized Surface Activated_SAM->Immobilized_Protein Target Protein (e.g., Antibody) Blocked_Surface Blocked Surface Immobilized_Protein->Blocked_Surface Blocking Agent (e.g., Ethanolamine) Blocked_Surface->Characterization

Caption: Experimental workflow from precursor synthesis to biosensor fabrication.

biosensor_pathway cluster_surface Biosensor Surface cluster_detection Detection Principle Gold Gold Electrode MHA_SAM 16-Mercaptohexadecanoic Acid SAM Gold->MHA_SAM Self-Assembly Activated_SAM Activated Carboxyl Groups (NHS Ester) MHA_SAM->Activated_SAM EDC/NHS Activation Antibody Immobilized Antibody Activated_SAM->Antibody Covalent Immobilization Binding Antigen-Antibody Binding Event Antibody->Binding Specific Recognition Analyte Target Analyte (e.g., Antigen) Analyte->Binding Signal Detectable Signal (e.g., Electrochemical, Optical) Binding->Signal Signal Transduction

Caption: Signaling pathway for a biosensor utilizing an MHA SAM.

References

Application Notes and Protocols for Surface Functionalization with 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of surfaces using 16-Bromohexadecanoic acid. This bifunctional molecule is an excellent candidate for creating well-defined surface modifications, enabling the covalent attachment of a wide range of biomolecules for applications in biosensing, drug delivery, and fundamental biological studies.

Overview of this compound for Surface Functionalization

This compound (Br(CH₂)₁₅COOH) is a long-chain fatty acid derivative featuring a carboxylic acid headgroup and a terminal bromine atom. This structure allows for a two-step functionalization strategy:

  • Step 1: Self-Assembled Monolayer (SAM) Formation: The carboxylic acid group can be used to form self-assembled monolayers on various oxide surfaces, such as silicon dioxide (SiO₂), indium tin oxide (ITO), and aluminum oxide (Al₂O₃), through hydrogen bonding and eventual covalent linkage. While not a traditional thiol-gold system, carboxylic acids can also adsorb onto gold surfaces, though the resulting monolayer may be less ordered.

  • Step 2: Subsequent Covalent Coupling: The terminal bromine atom serves as a reactive site for nucleophilic substitution reactions (Sₙ2), allowing for the covalent immobilization of biomolecules containing amine (-NH₂) or thiol (-SH) groups.

This versatile approach enables the creation of tailored surfaces with specific chemical and biological properties.

Quantitative Data Presentation

The following tables present representative data for the characterization of surfaces functionalized with this compound and subsequent modifications. Note: As specific experimental data for this compound is not widely available in the literature, these values are based on typical results for similar long-chain alkanoic acids and bromo-terminated self-assembled monolayers.

Table 1: Surface Characterization after this compound SAM Formation

ParameterSubstrateBare SubstrateAfter SAM FormationTechnique
Static Water Contact Angle (°) SiO₂/Si Wafer< 2070 - 80Contact Angle Goniometry
Gold (Au)~3065 - 75Contact Angle Goniometry
Monolayer Thickness (Å) SiO₂/Si WaferN/A18 - 22Ellipsometry
Gold (Au)N/A17 - 21Ellipsometry
Surface Elemental Composition (Atomic %) SiO₂/Si WaferSi, OSi, O, C, BrX-ray Photoelectron Spectroscopy (XPS)
Gold (Au)AuAu, C, O, BrX-ray Photoelectron Spectroscopy (XPS)

Table 2: Characterization after Subsequent Functionalization of Bromo-Terminated Surface

Subsequent FunctionalizationParameterBefore FunctionalizationAfter FunctionalizationTechnique
Amine-terminated Molecule (e.g., Jeffamine) Static Water Contact Angle (°)70 - 8050 - 60Contact Angle Goniometry
Surface Elemental CompositionC, O, BrC, O, Br, NX-ray Photoelectron Spectroscopy (XPS)
Thiol-containing Peptide (e.g., Cysteine-terminated peptide) Static Water Contact Angle (°)70 - 8055 - 65Contact Angle Goniometry
Surface Elemental CompositionC, O, BrC, O, Br, N, SX-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol for SAM Formation on Silicon Dioxide (SiO₂) Surfaces

This protocol details the formation of a this compound self-assembled monolayer on a silicon wafer with a native oxide layer or a glass slide.

Materials:

  • This compound (≥99%)

  • Anhydrous Toluene or Hexane (solvent)

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (200 proof)

  • Nitrogen gas (high purity)

  • Glass container with a screw cap

  • Tweezers

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafers or glass slides in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Heat the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual water.

  • Solution Preparation:

    • In a clean, dry glass container, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Deposition:

    • Immediately immerse the cleaned and dried substrates into the this compound solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the solution using tweezers.

    • Rinse the substrates sequentially with fresh anhydrous toluene (or hexane) and then ethanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

    • To enhance the stability of the monolayer, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Protocol for Subsequent Functionalization with Amine-Terminated Molecules

This protocol describes the covalent attachment of an amine-containing molecule to the bromo-terminated surface.

Materials:

  • This compound functionalized substrate

  • Amine-terminated molecule (e.g., a primary amine-containing peptide, protein, or small molecule)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol

  • DI Water

  • Nitrogen gas

Procedure:

  • Reaction Setup:

    • Place the bromo-terminated substrate in a clean, dry reaction vessel.

    • Prepare a solution of the amine-terminated molecule (1-10 mg/mL) in anhydrous DMF.

    • Add a non-nucleophilic base, such as TEA or DIPEA (2-5 equivalents relative to the amine), to the solution to act as a proton scavenger.

  • Immobilization Reaction:

    • Immerse the substrate in the reaction solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature to 50 °C, depending on the reactivity of the amine.

  • Rinsing:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with DMF to remove unreacted reagents.

    • Rinse with ethanol, followed by DI water.

    • Dry the substrate under a stream of nitrogen gas.

Visualizations

Experimental Workflow for Surface Functionalization

The following diagram illustrates the overall workflow for the functionalization of a surface with this compound and subsequent biomolecule immobilization.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: SAM Formation cluster_2 Step 3: Subsequent Functionalization cluster_3 Step 4: Characterization Cleaning Substrate Cleaning (e.g., Piranha Solution) Drying Drying (N2 Stream, Oven) Cleaning->Drying Immersion Immerse Substrate (12-24h) Drying->Immersion SolutionPrep Prepare 16-Bromohexadecanoic Acid Solution SolutionPrep->Immersion RinsingCuring Rinse and Cure (110-120°C) Immersion->RinsingCuring Immobilization Immobilization Reaction (12-24h) RinsingCuring->Immobilization ReactionSolution Prepare Biomolecule Solution (Amine/Thiol) ReactionSolution->Immobilization FinalRinsing Final Rinsing and Drying Immobilization->FinalRinsing Characterization Surface Analysis (Contact Angle, Ellipsometry, XPS) FinalRinsing->Characterization

Caption: Workflow for surface functionalization.

Logical Relationship for Biomolecule Immobilization

The diagram below outlines the logical steps and chemical transformations involved in immobilizing an amine-terminated biomolecule onto a surface functionalized with this compound.

G Substrate Hydroxylated Surface (e.g., SiO2) Bromo_Surface Bromo-Terminated Surface Substrate->Bromo_Surface Self-Assembly SAM_Molecule 16-Bromohexadecanoic Acid SAM_Molecule->Bromo_Surface Functionalized_Surface Biomolecule-Immobilized Surface Bromo_Surface->Functionalized_Surface Sₙ2 Reaction Biomolecule Amine-Terminated Biomolecule Biomolecule->Functionalized_Surface

Caption: Biomolecule immobilization pathway.

Application Notes and Protocols: 16-Bromohexadecanoic Acid in the Synthesis of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radiolabeled long-chain fatty acids are fundamental tools in biomedical research and nuclear medicine, primarily for studying myocardial metabolism.[1][2][3] These tracers allow for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize fatty acid uptake, transport, and oxidation in the heart.[3] 16-Bromohexadecanoic acid serves as a versatile and readily available precursor for the synthesis of various radiolabeled fatty acid analogs. Its terminal bromine atom provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various radioisotopes. This document provides detailed protocols and application notes for the synthesis of ¹⁸F- and radioiodine-labeled hexadecanoic acid derivatives starting from this key precursor.

Application Notes

The primary application of this compound in radiolabeling is the production of fatty acid tracers for cardiac imaging. The choice of radioisotope dictates the imaging modality and provides different insights into metabolic processes.

  • ¹⁸F-Labeled Fatty Acids for PET Imaging: Fluorine-18 is a positron-emitting radionuclide with a convenient half-life (approx. 110 minutes), making it ideal for PET imaging.[4] Synthesizing [¹⁸F]16-Fluorohexadecanoic acid ([¹⁸F]FHA) allows for the quantitative assessment of myocardial fatty acid utilization. The carbon-fluorine bond is strong, but its presence can influence the metabolic fate of the fatty acid.[4] For instance, even-numbered fatty acids like [¹⁸F]FHA are metabolized via β-oxidation to produce [¹⁸F]fluoroacetic acid, which can enter the citric acid cycle.[5] This metabolic trapping mechanism is crucial for imaging.

  • Radioiodinated Fatty Acids for SPECT Imaging: Isotopes of iodine, such as ¹²³I, are used for SPECT imaging. Radioiodinated fatty acids have a long history in cardiac imaging. The synthesis typically involves a halogen exchange reaction where the bromine atom is replaced by a radioiodine atom. While metabolically similar to their natural counterparts, the carbon-iodine bond is weaker, which can lead to faster clearance of the radiolabel from the myocardium.

  • Chelator-Conjugated Fatty Acids: While not a direct radiolabeling of the fatty acid chain itself, the carboxyl group or a derivative of this compound can be functionalized to attach a chelating agent. This chelator can then be used to complex with radiometals like Gallium-67 (⁶⁷Ga) or Technetium-99m (⁹⁹ᵐTc).[1][6][7] This approach broadens the range of applicable radionuclides.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the synthesis of radiolabeled hexadecanoic acid and its analogs.

Radiolabeled CompoundPrecursorRadioisotopeRadiochemical Yield (Decay Corrected)Synthesis TimeRadiochemical Purity
16-[¹⁸F]Fluorohexadecanoic Acid16-Bromo/Mesyl/Tosyl-hexadecanoic acid ester¹⁸F3-34%[4]90 minutes[4]>90%[8]
16-Iodo-9-hexadecenoic acid16-Iodo-9-hexadecenoic acid (via exchange)¹²³I>95%[9]7 minutes[9]High (usable without purification)[9]
[¹⁸F]-6-thia-14-fluoro-heptadecanoic acidBenzyl-14-tosyloxy-6-thia-heptadecanoate¹⁸F15-25%[8]15 minutes[8]>90%[8]

Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]16-Fluorohexadecanoic Acid ([¹⁸F]FHA)

This protocol involves a two-step process: the synthesis of a suitable precursor with a better leaving group than bromide (e.g., mesylate or tosylate) and the subsequent radiolabeling with [¹⁸F]fluoride.

Part A: Synthesis of Methyl 16-(methylsulfonyloxy)hexadecanoate (Precursor)

  • Esterification: Dissolve this compound in methanol containing a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the acid with a saturated sodium bicarbonate solution and extract the methyl 16-bromohexadecanoate with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Hydroxylation: Dissolve the methyl 16-bromohexadecanoate in an aqueous acetone solution containing sodium bicarbonate. Heat the mixture at reflux for 12-18 hours to yield methyl 16-hydroxyhexadecanoate. Purify the product using column chromatography.

  • Mesylation: Dissolve the purified methyl 16-hydroxyhexadecanoate in anhydrous dichloromethane and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final precursor, methyl 16-(methylsulfonyloxy)hexadecanoate. Confirm the structure using NMR and MS.

Part B: Radiolabeling with [¹⁸F]Fluoride

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ with a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water. Dry the mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at 100-110°C.

  • Nucleophilic Fluorination: Dissolve the precursor, methyl 16-(methylsulfonyloxy)hexadecanoate, in anhydrous acetonitrile and add it to the dried K[¹⁸F]K2.2.2 complex. Seal the reaction vessel and heat at 80-90°C for 10-15 minutes.[8][10]

  • Hydrolysis: After cooling, add a solution of sodium hydroxide in methanol/water to the reaction mixture. Heat at 80-100°C for 5-10 minutes to hydrolyze the methyl ester.

  • Purification: Neutralize the reaction mixture with HCl. Purify the crude [¹⁸F]16-Fluorohexadecanoic acid using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC. The final product should be formulated in a physiologically compatible buffer, typically containing human serum albumin (HSA) to improve solubility.

  • Quality Control: Analyze the final product for radiochemical purity and identity using radio-HPLC and radio-TLC.

Protocol 2: Synthesis of [¹²³I]16-Iodohexadecanoic Acid

This protocol describes a one-step isotopic exchange reaction to produce radioiodinated hexadecanoic acid. A direct exchange with this compound is feasible, often enhanced by a phase-transfer catalyst.

  • Reaction Setup: In a sealed reaction vial, dissolve this compound (1-2 mg) in a suitable organic solvent such as acetone or a two-phase system (e.g., toluene/water).[9]

  • Catalyst Addition (Optional): For two-phase systems, add a phase-transfer catalyst such as a quaternary ammonium salt to facilitate the transfer of the radioiodide into the organic phase.[11]

  • Radiolabeling: Add no-carrier-added Na[¹²³I] to the reaction vial. Seal the vial and heat it to 100-110°C for 5-10 minutes.[9] The high temperature facilitates the Finkelstein (halogen exchange) reaction.

  • Purification: After cooling, the reaction mixture can often be used directly if the labeling yield is high and the precursor does not interfere with the biological application.[9] If purification is necessary, use solid-phase extraction (C18 cartridge) or preparative HPLC to separate the [¹²³I]16-Iodohexadecanoic acid from unreacted bromide precursor and free radioiodide.

  • Formulation and Quality Control: Formulate the purified product in a suitable buffer, often with HSA. Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.

Visualizations

Synthesis_Workflow start 16-Bromohexadecanoic Acid ester Esterification & Precursor Synthesis (e.g., Mesylation) start->ester For ¹⁸F Labeling i123_label [¹²³I]Iodide Labeling (Halogen Exchange) start->i123_label For ¹²³I Labeling (Direct) precursor Activated Precursor (e.g., 16-OMs-Hexadecanoic Acid Methyl Ester) ester->precursor f18_label [¹⁸F]Fluoride Labeling precursor->f18_label hydrolysis Hydrolysis f18_label->hydrolysis f18_product [¹⁸F]16-Fluoro- hexadecanoic Acid hydrolysis->f18_product i123_product [¹²³I]16-Iodo- hexadecanoic Acid i123_label->i123_product Fatty_Acid_Metabolism cluster_blood Bloodstream cluster_cell Cardiomyocyte FA_Albumin Radiolabeled FA (Bound to Albumin) Transport Fatty Acid Transport (e.g., FAT/CD36) FA_Albumin->Transport FA_Cytosol Radiolabeled FA (Cytosol) Transport->FA_Cytosol Activation Activation to Acyl-CoA FA_Cytosol->Activation Acyl_CoA Radiolabeled Acyl-CoA Activation->Acyl_CoA Mitochondria Mitochondrial Uptake (CPT System) Acyl_CoA->Mitochondria Beta_Ox β-Oxidation Spiral Mitochondria->Beta_Ox Metabolites Radiolabeled Metabolites (e.g., [¹⁸F]Fluoroacetyl-CoA) Beta_Ox->Metabolites Metabolic Trapping

References

Synthesis of 16-Bromohexadecanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the synthesis of 16-bromohexadecanoic acid, a valuable long-chain fatty acid derivative utilized in the synthesis of various bioactive molecules, including ceramides and carnitine nitro-derivatives.[1][2][3] The primary method detailed herein is the conversion of 16-hydroxyhexadecanoic acid to its corresponding bromoalkane.

Introduction

This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceutical compounds and materials science. Its bifunctional nature, possessing both a carboxylic acid and a terminal bromo group, allows for a wide range of chemical modifications. This protocol outlines a reliable and scalable method for its preparation from 16-hydroxyhexadecanoic acid.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 16-hydroxyhexadecanoic acid is replaced by a bromine atom using a solution of hydrogen bromide in acetic acid, catalyzed by concentrated sulfuric acid.

Experimental Protocol

Materials and Equipment:

  • 16-Hydroxyhexadecanoic acid

  • 30-32% Hydrogen bromide in acetic acid

  • Concentrated sulfuric acid

  • Ice water

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid.[1]

  • Reagent Addition: To the flask, add 1000 mL of 30% hydrogen bromide in acetic acid solution and slowly add 310 mL of concentrated sulfuric acid while stirring.[1] An alternative protocol suggests using 18 g of 16-hydroxyhexadecanoic acid, 160 g of 30-32% hydrogen bromide in acetic acid, and 32 ml of concentrated sulfuric acid.[4]

  • Initial Reaction: Stir the reaction mixture at room temperature overnight (approximately 18 hours).[1][4]

  • Heating: After the initial stirring period, heat the mixture to reflux for 6-7 hours.[1][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. A solid precipitate will form.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]

  • Drying: Dry the collected solid under high vacuum to obtain the crude this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 16-Hydroxyhexadecanoic acid[1]
Reagents 30-32% HBr in Acetic Acid, Conc. H₂SO₄[1][4]
Reaction Time (Stirring) 18 hours[4]
Reaction Time (Reflux) 6-7 hours[1][4]
Reaction Temperature Room Temperature, then Reflux[1][4]
Product Molar Mass 335.32 g/mol [2]
Typical Yield 88%[1]
Melting Point 67-69 °C[1]
Purity (by analysis) >95%[1]
Appearance White solid

Characterization Data

  • Infrared (IR) Spectroscopy (paraffin paste): 1700 cm⁻¹ (strong, C=O), 650 cm⁻¹ (strong, C-Br).[1]

  • ¹H Nuclear Magnetic Resonance (NMR) (200 MHz, CD₂Cl₂): δ 3.4 (t, J = 8 Hz, 2H, -CH₂Br), 2.3 (t, J = 8 Hz, 2H, -CH₂COOH), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H).[1]

Experimental Workflow

Synthesis_Workflow Synthesis of this compound Workflow A 1. Reaction Setup - Add 16-hydroxyhexadecanoic acid to a 3-necked flask. B 2. Reagent Addition - Add HBr in acetic acid. - Slowly add concentrated H₂SO₄. A->B Sequential Addition C 3. Room Temperature Reaction - Stir overnight (18h). B->C Initiate Reaction D 4. Reflux - Heat the mixture for 6-7 hours. C->D Promote Substitution E 5. Work-up - Cool the reaction mixture. - Pour into ice water to precipitate the product. D->E Reaction Completion F 6. Isolation - Collect the solid by vacuum filtration. E->F Separation G 7. Drying - Dry the product under high vacuum. F->G Purification H Final Product This compound G->H

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the protocol from 16-hydroxyhexadecanoic acid is well-documented, other methods for synthesizing bromoalkanes from carboxylic acids exist, such as the Hunsdiecker reaction . This reaction involves the silver salt of a carboxylic acid reacting with bromine to yield an alkyl bromide with one less carbon atom.[5][6] Modifications of this reaction, such as the Christol-Firth modification, allow for the use of the free carboxylic acid with mercuric oxide and bromine.[6] However, it is important to note that the Hunsdiecker reaction results in decarboxylation, meaning that to obtain a 16-carbon bromo-acid, one would need to start with a 17-carbon dicarboxylic acid derivative.

Another potential route involves the direct bromination of a fatty acid. For instance, the use of N-bromosuccinimide (NBS) is a common method for allylic and benzylic bromination, and it can also be used for the α-bromination of carbonyl derivatives.[7] However, specific protocols for the terminal bromination of a long-chain saturated fatty acid like palmitic acid to yield this compound are less commonly reported and may require radical initiation.

Safety Precautions

  • Concentrated sulfuric acid and hydrogen bromide in acetic acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be conducted under an inert atmosphere (nitrogen) to prevent unwanted side reactions.

  • Proper quenching and disposal of reagents are necessary.

References

Application Notes and Protocols for the Characterization of 16-Bromohexadecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and quantification of 16-bromohexadecanoic acid and its derivatives. This information is critical for researchers utilizing these compounds as chemical probes, building blocks in synthesis, or in the development of novel therapeutics.

Introduction

This compound is a terminally brominated long-chain fatty acid.[1] This functionalization makes it a versatile tool in various research applications. It can be used as a starting material for the synthesis of complex lipids, such as ceramides with ultralong chains, and other bioactive molecules.[2][3] The bromine atom serves as a useful handle for further chemical modifications and as a heavy atom for crystallographic studies. Furthermore, its structural similarity to endogenous fatty acids allows it to be used as a chemical probe to study protein-lipid interactions and enzymatic activities.[4]

Accurate characterization of this compound and its derivatives is paramount for ensuring purity, confirming structural identity, and quantifying its presence in various matrices. This document outlines the application of key analytical techniques for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: Carbon NMR provides information on the different carbon environments within the molecule.

Technique Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR 3.40Triplet-CH₂-Br
2.35Triplet-CH₂-COOH
1.85Multiplet-CH₂-CH₂-Br
1.63Multiplet-CH₂-CH₂-COOH
1.25Broad singlet-(CH₂)₁₀-
¹³C NMR ~180Singlet-COOH
~34Singlet-CH₂-Br
~34Singlet-CH₂-COOH
~33Singlet-CH₂-CH₂-Br
~25-30Multiple Signals-(CH₂)₁₂-

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Protocol 1: NMR Analysis of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Electron Ionization (EI) Mass Spectrometry of this compound Methyl Ester:

m/z Relative Intensity Proposed Fragment
348/350Low[M]⁺ (Molecular ion with Br isotopes)
317/319Moderate[M - OCH₃]⁺
269/271High[M - Br]⁺
74High[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Vibrational Mode **Absorption Range (cm⁻¹) **
Carboxylic Acid O-HStretching3300-2500 (broad)[5]
Alkane C-HStretching2960-2850 (strong)
Carbonyl C=OStretching1760-1690 (strong)[5]
C-OStretching1320-1210[5]
C-BrStretching600-500

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Fatty acids are typically derivatized to their corresponding methyl esters (FAMEs) to increase their volatility.

Typical GC-MS Parameters for this compound Methyl Ester (FAME):

Parameter Condition
GC Column DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column[2]
Injector Temperature 250 °C[2]
Oven Program Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min[2]
Carrier Gas Helium at a constant flow of 1.2 mL/min[2]
MS Ionization Mode Electron Ionization (EI) at 70 eV[2]
MS Scan Range m/z 50-550[2]
Protocol 2: GC-MS Analysis of this compound as its Methyl Ester

Objective: To separate, identify, and quantify this compound in a sample.

Materials:

  • This compound sample

  • Boron trifluoride-methanol (BF₃-MeOH) solution (14%) or methanolic HCl

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC-MS system with a suitable capillary column

Procedure:

A. Derivatization to Fatty Acid Methyl Ester (FAME):

  • Accurately weigh 1-10 mg of the sample containing this compound into a screw-capped glass tube.

  • Add 2 mL of BF₃-MeOH solution.

  • Cap the tube tightly and heat at 60-100°C for 10-30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous Na₂SO₄.

  • The sample is now ready for GC-MS analysis.

B. GC-MS Analysis:

  • Set up the GC-MS instrument with the parameters outlined in the table above.

  • Inject 1 µL of the prepared FAME sample into the GC.

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum. The mass spectrum should show the characteristic molecular ion cluster and fragmentation pattern.

  • For quantitative analysis, a calibration curve should be prepared using standards of this compound methyl ester. An internal standard (e.g., heptadecanoic acid methyl ester) should be used for improved accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. This compound can be analyzed directly or after derivatization to enhance detection.

Typical HPLC Parameters for this compound:

Parameter Condition
HPLC Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid[6]
Gradient 70% B to 100% B over 20 minutes[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 35 °C[6]
Detection UV at 205-210 nm or Evaporative Light Scattering Detector (ELSD)

X-ray Crystallography

Applications in Research and Drug Development

Probing Protein-Lipid Interactions

This compound and its derivatives can be used as chemical probes to study the interactions between fatty acids and proteins, such as fatty acid binding proteins (FABPs). These proteins are involved in the transport and metabolism of fatty acids and are implicated in various diseases.[8][9] By incorporating the brominated fatty acid into biological systems, researchers can use techniques like X-ray crystallography or mass spectrometry to map binding sites and understand the structural basis of these interactions.[10][11]

fatty_acid_probe cluster_workflow Probing Protein-Lipid Interactions 16_Br_FA This compound (Chemical Probe) Cell_Culture Cellular Uptake 16_Br_FA->Cell_Culture Introduction FABP Fatty Acid Binding Protein (FABP) Cell_Culture->FABP Binding Downstream Modulation of Downstream Signaling FABP->Downstream Functional Effect Analysis Analysis (MS, X-ray) FABP->Analysis Characterization of Interaction

Workflow for probing protein-lipid interactions.
Enzyme Inhibition Studies

Derivatives of long-chain fatty acids can act as inhibitors of enzymes involved in lipid metabolism. For example, modified fatty acids have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[12][13][] this compound can serve as a scaffold for the synthesis of such inhibitors, where the bromine can be displaced to introduce various functional groups to enhance binding affinity and selectivity.

experimental_workflow cluster_protocol General Analytical Workflow Sample Sample containing This compound Derivative Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., FAME synthesis) Extraction->Derivatization Separation Chromatographic Separation (GC or HPLC) Derivatization->Separation Detection Detection & Identification (MS, UV, etc.) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes and Protocols: 16-Bromohexadecanoic Acid as a Building Block for Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Bromohexadecanoic acid, a halogenated fatty acid, serves as a versatile building block in the synthesis of functional lipids for advanced drug delivery systems. Its terminal bromine atom provides a reactive handle for conjugation to various molecules, including drugs, targeting ligands, and polymers, enabling the creation of tailored lipid-based nanocarriers. This document provides detailed application notes and protocols for utilizing this compound in the development of lipid-based drug delivery systems, with a specific focus on the formulation of a docetaxel-lipid conjugate for cancer therapy.

Application: Enhancing Docetaxel Delivery through Lipid Conjugation

Docetaxel, a potent anti-cancer agent, suffers from poor water solubility, necessitating the use of potentially toxic excipients in its commercial formulations. To overcome these limitations, a lipid-based prodrug strategy can be employed. By covalently linking a lipid moiety derived from this compound to docetaxel, a lipophilic conjugate is formed. This conjugate, 2'-(2-bromohexadecanoyl)-docetaxel (2-Br-C16-DX), exhibits enhanced compatibility with lipid nanoparticle formulations, leading to improved drug loading, stability, and pharmacokinetic profiles.

These lipid nanoparticles, particularly oil-filled lipid nanoparticles, can effectively encapsulate the lipophilic docetaxel conjugate, protecting it from premature degradation and enabling controlled release. This approach has been shown to significantly increase the systemic circulation time and tumor accumulation of docetaxel, ultimately leading to enhanced anti-tumor efficacy in preclinical models of breast cancer.[1]

Physicochemical and In Vivo Performance Data

The following tables summarize the key quantitative data for docetaxel-lipid conjugate nanoparticles formulated using a derivative of this compound.

Table 1: Physicochemical Characterization of 2-Br-C16-DX Loaded Nanoparticles

ParameterValueReference
Entrapment Efficiency56.8%[1]
Mean Particle Size~180 - 200 nm[2][3]
Polydispersity Index (PDI)< 0.2[2]
Zeta PotentialApproximately -30 mV to near 0 mV[3][4]

Table 2: In Vitro Drug Release Profile of 2-Br-C16-DX from Nanoparticles in Mouse Plasma

Time PointCumulative Release (%)Reference
Initial (Burst)45%[1]
8 hoursNo additional release[1]

Table 3: In Vivo Pharmacokinetic and Efficacy Data (Mouse Model)

Parameter2-Br-C16-DX NanoparticlesTaxotere® (Docetaxel)Reference
Area Under the Curve (AUC)0-∞~100-fold higherBaseline[1]
Docetaxel AUC Improvement4.3-foldBaseline[1]
Tumor Accumulation (2-Br-C16-DX)10-fold higherNot Applicable[1]
Tumor Accumulation (Docetaxel)1.5-fold higherBaseline[1]

Experimental Protocols

Protocol 1: Synthesis of 2'-(2-bromohexadecanoyl)-docetaxel (2-Br-C16-DX)

This protocol describes the synthesis of the docetaxel-lipid conjugate using a derivative of this compound. The conjugation typically involves the formation of an ester linkage between the fatty acid and a hydroxyl group on the drug molecule.[5]

Materials:

  • Docetaxel

  • 2-Bromohexadecanoyl chloride (synthesized from this compound)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of 2-Bromohexadecanoyl Chloride:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain 16-bromohexadecanoyl chloride as a crude product. This can be used directly in the next step.

    • Alternative: 2-bromohexadecanoyl chloride can be synthesized by first brominating hexadecanoyl chloride at the alpha position.

  • Esterification Reaction:

    • Dissolve docetaxel in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous pyridine to the solution.

    • Slowly add a solution of 2-bromohexadecanoyl chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2'-(2-bromohexadecanoyl)-docetaxel.

  • Characterization:

    • Confirm the structure of the synthesized conjugate using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Formulation of Oil-Filled Lipid Nanoparticles containing 2-Br-C16-DX

This protocol outlines the preparation of oil-filled lipid nanoparticles using the high-pressure homogenization (HPH) technique.[6][7]

Materials:

  • 2'-(2-bromohexadecanoyl)-docetaxel (2-Br-C16-DX)

  • Oil phase (e.g., Miglyol 808)[3]

  • Solid lipid (e.g., a high melting point triglyceride like trimyristin)[4]

  • Surfactants (e.g., Brij 78, Vitamin E TPGS, lecithin, Poloxamer 188)[3][8]

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • In a beaker, combine the solid lipid and the oil phase.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, uniform oil phase is obtained.

    • Dissolve the 2-Br-C16-DX conjugate in the molten lipid phase with stirring.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactants in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[7] The homogenization temperature should be maintained above the melting point of the lipid.

  • Nanoparticle Formation and Cooling:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification (Optional):

    • To remove any unentrapped drug or excess surfactants, the nanoparticle dispersion can be purified by methods such as dialysis or ultrafiltration.

Protocol 3: Characterization of Lipid Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

2. Entrapment Efficiency and Drug Loading:

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticles by ultracentrifugation or size exclusion chromatography.

    • Measure the concentration of the free drug in the supernatant using a validated HPLC method.

    • Disrupt the nanoparticles (e.g., using a suitable solvent like methanol or acetonitrile) to release the encapsulated drug.

    • Measure the total amount of drug in the nanoparticle formulation.

    • Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. In Vitro Drug Release Study:

  • Technique: Dialysis Method

  • Procedure:

    • Place a known amount of the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Docetaxel Mechanism of Action and Associated Signaling Pathway

Docetaxel_Mechanism cluster_Cell Cancer Cell cluster_PI3K_Akt PI3K/Akt/mTOR Pathway Docetaxel Docetaxel Microtubules Microtubules (β-tubulin subunit) Docetaxel->Microtubules binds to PI3K PI3K Docetaxel->PI3K inhibits Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticArrest G2/M Phase Arrest Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Workflow cluster_Synthesis Synthesis & Formulation cluster_Characterization Physicochemical Characterization cluster_Evaluation Preclinical Evaluation Start 16-Bromohexadecanoic Acid Derivative Synthesis Synthesize Docetaxel-Lipid Conjugate (2-Br-C16-DX) Start->Synthesis Formulation Formulate Oil-Filled Lipid Nanoparticles (HPH) Synthesis->Formulation DLS Particle Size & Zeta Potential (DLS) Formulation->DLS HPLC Entrapment Efficiency & Drug Loading (HPLC) Formulation->HPLC Release In Vitro Drug Release (Dialysis) Formulation->Release InVitro In Vitro Cytotoxicity (Cell-based assays) DLS->InVitro HPLC->InVitro Release->InVitro InVivo In Vivo Efficacy & Pharmacokinetics (Animal models) InVitro->InVivo

References

Application Notes and Protocols: Esterification of 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16-Bromohexadecanoic acid is a versatile long-chain fatty acid derivative utilized in various fields, including pharmaceutical development and biochemical research.[1] Its terminal bromine atom provides a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis.[1] Ester derivatives of this compound are key intermediates in the synthesis of complex molecules such as ceramides, carnitine derivatives, and specialized polymers.[1][2][3][4] This document provides detailed protocols for common esterification methods applied to this compound, aimed at researchers, scientists, and professionals in drug development.

The primary methods covered include the classic Fischer-Speier acid-catalyzed esterification, a method suitable for bulky alcohols using trifluoroacetic anhydride, and the versatile Mitsunobu reaction.

Data Presentation: Comparison of Esterification Methods

The following table summarizes quantitative data for different methods of synthesizing esters of this compound.

Ester ProductMethodAlcoholCatalyst/ReagentsReaction TimeTemperatureYieldReference
Methyl 16-bromohexadecanoateFischer-SpeierMethanolConcentrated Sulfuric Acid24 hoursRefluxNot specified[5]
tert-Butyl 16-bromohexadecanoateAnhydride-Mediatedtert-Butyl alcoholTrifluoroacetic anhydride2.5 hours0 °C to Room Temp.85%[6]

Key Esterification Protocols

Fischer-Speier Esterification: Synthesis of Methyl 16-bromohexadecanoate

This method is a classic acid-catalyzed reaction suitable for primary and secondary alcohols.[7][8] It is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to achieve high yields.[9][10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 22 g of this compound with 200 ml of methanol.[5]

  • Catalyst Addition: Carefully add 1.0 ml of concentrated sulfuric acid to the mixture while stirring.[5]

  • Reaction: Heat the mixture to reflux and maintain for 24 hours with continuous stirring.[5]

  • Neutralization: Cool the reaction mixture and add 10 g of sodium acetate to neutralize the sulfuric acid.

  • Solvent Removal: Evaporate the methanol under reduced pressure.[5]

  • Extraction: Add 300 ml of diethyl ether to the residue. The product will dissolve, while salts will precipitate.[5]

  • Purification: Filter the mixture to remove insoluble solids. Dry the ether solution over anhydrous magnesium sulfate.[5]

  • Isolation: Evaporate the ether. Recrystallize the resulting solid residue from petroleum ether to yield pure methyl 16-bromohexadecanoate as a white solid.[5]

fischer_esterification cluster_reaction Reaction Mechanism acid 16-Bromohexadecanoic Acid protonated_acid Protonated Carbonyl acid->protonated_acid +H⁺ alcohol Methanol (Excess) tetrahedral_int Tetrahedral Intermediate alcohol->tetrahedral_int catalyst H₂SO₄ (cat.) catalyst->acid protonated_acid->tetrahedral_int + Methanol ester_water Methyl Ester + Water tetrahedral_int->ester_water -H₂O, -H⁺ product Methyl 16-bromohexadecanoate ester_water->product

Caption: Fischer-Speier esterification mechanism.

Trifluoroacetic Anhydride Mediated Esterification: Synthesis of tert-Butyl 16-bromohexadecanoate

This protocol is effective for synthesizing esters with bulky alcohols like tert-butanol, where Fischer esterification may be inefficient due to steric hindrance.

Experimental Protocol:

  • Initial Setup: Dissolve 0.091 g (0.27 mmol) of this compound in 1 ml of anhydrous tetrahydrofuran (THF) in a flask.[6]

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add 0.085 ml (0.60 mmol) of trifluoroacetic anhydride and stir for 30 minutes.[6]

  • Alcohol Addition: Add 5 ml of tert-butyl alcohol to the mixture all at once.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.[6]

  • Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).[6]

  • Extraction: Extract the aqueous layer twice with dichloromethane (CH₂Cl₂).[6]

  • Purification: Combine the organic layers and dry with brine and sodium sulfate (Na₂SO₄).[6]

  • Isolation: Evaporate the solvent under reduced pressure. Purify the resulting oil using flash chromatography (3% ethyl acetate/hexane) to obtain the final product.[6]

workflow_tert_butyl start Start: 16-Bromohexadecanoic Acid in Anhydrous THF step1 Cool to 0°C start->step1 step2 Add Trifluoroacetic Anhydride (TFAA) step1->step2 step3 Stir for 30 min step2->step3 step4 Add t-BuOH step3->step4 step5 Stir at RT for 2h step4->step5 step6 Quench with Sat. NaHCO₃ step5->step6 step7 Extract with CH₂Cl₂ step6->step7 step8 Dry Organic Layer (Brine, Na₂SO₄) step7->step8 step9 Evaporate Solvent step8->step9 step10 Purify via Flash Chromatography step9->step10 end Product: tert-Butyl 16-bromohexadecanoate step10->end

Caption: Workflow for tert-butyl ester synthesis.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for ester formation, particularly useful for secondary alcohols as it proceeds with a clean inversion of stereochemistry.[11][12][13] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][14]

General Reaction Principle:

The reaction converts an alcohol into a good leaving group in situ, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction.[11][12] The nucleophile should be reasonably acidic (pKa < 13) to avoid side reactions.[11]

Generalized Protocol:

  • Reaction Setup: In a suitable solvent such as THF or diethyl ether, dissolve the this compound (1 equivalent), the desired alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents).[11][15]

  • Cooling: Cool the solution to 0 °C using an ice bath.[11]

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 equivalents), typically dissolved in the same solvent, to the cooled mixture.[11][15]

  • Reaction: Stir the reaction at room temperature for several hours (typically 6-8 hours) and monitor its progress by Thin Layer Chromatography (TLC).[11][15]

  • Work-up: Upon completion, the major challenge is the removal of by-products, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. Filtration can sometimes remove precipitated TPPO.[15] Further purification is typically achieved through column chromatography.

mitsunobu_logic reagents This compound Alcohol PPh₃ DEAD or DIAD conditions Key Conditions Mild Temperature (0°C to RT) Anhydrous Solvent (THF) Stereochemical Inversion (for chiral alcohols) reagents->conditions React Under advantages Advantages High Yields Mild Conditions Broad Substrate Scope Stereospecific (Inversion) conditions->advantages disadvantages Disadvantages Stoichiometric Reagents By-product Removal (TPPO) Cost of Reagents conditions->disadvantages

Caption: Logical overview of the Mitsunobu reaction.

Applications in Research and Drug Development

Esters of this compound are valuable intermediates with broad applications:

  • Synthesis of Bioactive Molecules: They serve as starting materials for synthesizing complex lipids like ceramides and for creating carnitine derivatives, which can have potential therapeutic applications.[2][3][4]

  • Surface Modification: The long alkyl chain combined with the terminal bromide allows for the functionalization of surfaces, such as gold nanoparticles, for applications in materials science and electronics.[16]

  • PROTACs: This acid has been used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells.[16]

  • Biochemical Probes: The bromo-functionalized esters can be used to create molecular probes to study lipid metabolism and membrane biology.[1]

References

Application Notes and Protocols: Nucleophilic Substitution at the C-16 Position of 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing nucleophilic substitution reactions at the C-16 position of 16-bromohexadecanoic acid. This versatile substrate serves as a key building block for the synthesis of a variety of functionalized long-chain fatty acids, which are valuable intermediates in biomedical research and drug development. Applications include the creation of novel bioconjugates, probes for cellular imaging, and the synthesis of complex lipids.

Overview of Nucleophilic Substitution Reactions

Nucleophilic substitution at the terminal carbon of this compound proceeds primarily through an S(_N)2 mechanism. The primary alkyl bromide is susceptible to backside attack by a wide range of nucleophiles, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The choice of nucleophile dictates the functionality of the resulting C-16 substituted hexadecanoic acid derivative.

Diagram 1: General Nucleophilic Substitution at C-16 of this compound

G 16-Bromohexadecanoic_Acid This compound Br-(CH₂)₁₅-COOH Substituted_Product 16-Substituted Hexadecanoic Acid Nu-(CH₂)₁₅-COOH 16-Bromohexadecanoic_Acid->Substituted_Product Su20992 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product Bromide_Ion Bromide Ion (Br⁻)

Caption: General SN2 reaction pathway.

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from 16-hydroxyhexadecanoic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 16-hydroxyhexadecanoic acid.[1]

Materials:

  • 16-Hydroxyhexadecanoic acid

  • 30% Hydrogen bromide in acetic acid

  • Concentrated sulfuric acid

  • Ice water

  • 2 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Trapping devices (sodium hydroxide pellets, 25% aqueous sodium hydroxide, saturated sodium carbonate solution)

  • Vacuum filtration apparatus

Procedure:

  • To a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid.

  • Add 1000 mL (5 mol) of 30% hydrogen bromide in acetic acid solution and 310 mL of concentrated sulfuric acid to the flask.

  • Connect the flask to a series of trapping devices containing sodium hydroxide pellets, 25% aqueous sodium hydroxide, and saturated sodium carbonate solution to neutralize evolved gases.

  • Stir the reaction mixture overnight at room temperature.

  • Heat the mixture to reflux for 6 hours.

  • After reflux, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Dry the solid under high vacuum to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield88%[1]
Purity>95%[1]
Melting Point67-69 °C[1]
¹H NMR (200 MHz, CD₂Cl₂) δ 3.4 (t, J = 8 Hz, 2H), 2.3 (t, J = 8 Hz, 2H), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H)[1]
IR (paraffin paste, cm⁻¹) 1700 (strong, C=O), 650 (strong, C-Br)[1]

Protocols for Nucleophilic Substitution Reactions

The following protocols detail the synthesis of various 16-substituted hexadecanoic acid derivatives from this compound.

Synthesis of 16-Aminohexadecanoic Acid via Gabriel Synthesis

The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation. The synthesis involves two main steps: the formation of the N-alkylphthalimide intermediate and its subsequent hydrolysis.

Diagram 2: Workflow for the Gabriel Synthesis of 16-Aminohexadecanoic Acid

G start Start: This compound & Potassium Phthalimide step1 Step 1: N-Alkylation Solvent: DMF Heat under N₂ start->step1 intermediate Intermediate: 16-Phthalimidohexadecanoic Acid step1->intermediate step2 Step 2: Hydrolysis Reagent: Hydrazine hydrate Solvent: Ethanol, Reflux intermediate->step2 workup Work-up: Acidification (HCl) Filtration & Purification step2->workup product Product: 16-Aminohexadecanoic Acid workup->product

Caption: Gabriel synthesis workflow.

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere with stirring for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 16-phthalimidohexadecanoic acid.

Materials:

  • 16-Phthalimidohexadecanoic acid

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Reflux setup

Procedure:

  • Suspend 16-phthalimidohexadecanoic acid (1 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2 eq) to the suspension.

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to give pure 16-aminohexadecanoic acid hydrochloride. The free amine can be obtained by neutralization.

Quantitative Data (Representative):

ProductNucleophileSolventTemp. (°C)Time (h)Yield (%)
16-Phthalimidohexadecanoic AcidPotassium PhthalimideDMF9018~85
16-Aminohexadecanoic AcidHydrazine HydrateEthanolReflux5~90 (from phthalimide)
Synthesis of 16-Cyanohexadecanoic Acid

Diagram 3: Synthesis of 16-Cyanohexadecanoic Acid

G reactant This compound Br-(CH₂)₁₅-COOH product 16-Cyanohexadecanoic Acid NC-(CH₂)₁₅-COOH reactant->product DMSO, Heat (Su20992) reagent Sodium Cyanide NaCN

Caption: Cyanide substitution reaction.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve this compound (1 eq) in DMSO in a round-bottom flask.

  • Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide is highly toxic.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure 16-cyanohexadecanoic acid.

Quantitative Data (Representative):

ProductNucleophileSolventTemp. (°C)Time (h)Yield (%)
16-Cyanohexadecanoic AcidSodium CyanideDMSO955>80
Synthesis of 16-Mercaptohexadecanoic Acid

This synthesis proceeds via the formation of an isothiouronium salt intermediate, which is then hydrolyzed to the corresponding thiol.

Diagram 4: Two-Step Synthesis of 16-Mercaptohexadecanoic Acid

G start Start: This compound & Thiourea step1 Step 1: Isothiouronium Salt Formation Solvent: Ethanol, Reflux start->step1 intermediate Intermediate: S-(15-carboxypentadecyl)isothiouronium bromide step1->intermediate step2 Step 2: Alkaline Hydrolysis Reagent: NaOH or KOH Heat intermediate->step2 workup Work-up: Acidification & Extraction step2->workup product Product: 16-Mercaptohexadecanoic Acid workup->product

Caption: Thiol synthesis workflow.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Reflux setup

Procedure:

  • Dissolve this compound (1 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Reflux the mixture for 12-18 hours.

  • Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate.

  • If a precipitate forms, collect it by filtration. If not, the solution can be used directly in the next step.

Materials:

  • S-(15-carboxypentadecyl)isothiouronium bromide (from Step 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Reflux setup

  • Separatory funnel

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the isothiouronium salt in an aqueous solution of NaOH or KOH (2-3 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the solution and acidify with HCl to pH 1-2.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 16-mercaptohexadecanoic acid.

Quantitative Data (Representative):

ProductNucleophileSolventTemp. (°C)Time (h)Yield (%)
16-Mercaptohexadecanoic AcidThiourea/NaOHEthanol/WaterReflux14 (step 1), 3 (step 2)~70-80 (overall)

Data Presentation: Summary of Reactions and Products

Product NameNucleophileKey ReagentsTypical Yield (%)Melting Point (°C)
16-Aminohexadecanoic AcidPhthalimide anionPotassium Phthalimide, Hydrazine Hydrate75-85 (overall)184-187
16-Cyanohexadecanoic AcidCyanide anionSodium Cyanide>8078-81
16-Mercaptohexadecanoic AcidThiolate anion (from Thiourea)Thiourea, NaOH/KOH70-8065-69

Spectroscopic Data (Representative):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
16-Aminohexadecanoic Acid 2.68 (t, 2H, -CH₂-NH₂), 2.28 (t, 2H, -CH₂-COOH), 1.2-1.6 (br m, 26H, -(CH₂)₁₃-)179.8 (COOH), 42.5 (-CH₂-NH₂), 34.2 (-CH₂-COOH), 25-30 (-(CH₂)₁₃-)3300-2800 (br, OH, NH), 2920, 2850 (C-H), 1700 (C=O)[M+H]⁺ 272.25
16-Cyanohexadecanoic Acid 2.45 (t, 2H, -CH₂-CN), 2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (br m, 26H, -(CH₂)₁₃-)179.5 (COOH), 119.8 (CN), 34.0 (-CH₂-COOH), 25-29 (-(CH₂)₁₃-), 17.2 (-CH₂-CN)2920, 2850 (C-H), 2245 (C≡N), 1705 (C=O)[M+H]⁺ 282.24
16-Mercaptohexadecanoic Acid 2.52 (q, 2H, -CH₂-SH), 2.35 (t, 2H, -CH₂-COOH), 1.2-1.6 (br m, 26H, -(CH₂)₁₃-), 1.33 (t, 1H, -SH)180.1 (COOH), 34.1 (-CH₂-COOH), 24.7 (-CH₂-SH), 28-30 (-(CH₂)₁₃-)2915, 2848 (C-H), 2550 (S-H), 1701 (C=O)[M-H]⁻ 287.20

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium cyanide is extremely toxic. Handle with extreme caution and have an appropriate quench solution and emergency plan in place.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with care.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

References

Application Notes and Protocols for Click Chemistry Applications of 16-Bromohexadecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 16-bromohexadecanoic acid derivatives in click chemistry applications, primarily focusing on the study of protein S-palmitoylation. This post-translational modification, the reversible attachment of a 16-carbon fatty acid to cysteine residues, is crucial for regulating protein trafficking, localization, and function. Its dysregulation has been implicated in numerous diseases, including cancer and neurological disorders.

Derivatives of this compound, such as 16-azidohexadecanoic acid and alkyne-containing analogues, serve as powerful chemical probes. These probes are metabolically incorporated into proteins by cellular machinery, enabling their subsequent detection and analysis using highly specific and efficient bioorthogonal click chemistry reactions.

Principle of the Method

The core of this methodology is a two-step process:

  • Metabolic Labeling: Cells are incubated with a modified fatty acid, such as 16-azidohexadecanoic acid or an alkyne-containing analogue (e.g., 17-octadecynoic acid, 17-ODYA). These probes are recognized by the cell's enzymatic machinery and are attached to proteins that undergo S-palmitoylation. This results in a pool of proteins "tagged" with a bioorthogonal handle (an azide or an alkyne).

  • Click Chemistry Reaction: Following cell lysis, the tagged proteins are detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction covalently links a reporter molecule (e.g., a fluorophore for in-gel fluorescence or biotin for affinity purification) to the bioorthogonal handle on the protein. The high specificity and efficiency of this reaction allow for sensitive and robust detection of palmitoylated proteins.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from proteomic studies using these click chemistry-based methods. The data is presented as spectral counts, which correlate with protein abundance as determined by mass spectrometry.

Table 1: Identification of Palmitoylated Proteins in Jurkat T-cells using 17-ODYA and Mass Spectrometry

Protein IDGene NameProtein NameAverage Spectral Counts (17-ODYA)Average Spectral Counts (Palmitic Acid Control)Fold Change
P63000GNAI2Guanine nucleotide-binding protein G(i) subunit alpha-2152 ± 155 ± 230.4
P04637GNASGuanine nucleotide-binding protein G(s) subunit alpha98 ± 122 ± 149.0
P15056SRCProto-oncogene tyrosine-protein kinase Src75 ± 91 ± 175.0
P08107LATLinker for activation of T-cells63 ± 83 ± 121.0
P40306LCKTyrosine-protein kinase Lck45 ± 60-
P27361FYNTyrosine-protein kinase Fyn38 ± 51 ± 138.0
Q9Y2X3ZDHHC5Palmitoyltransferase ZDHHC532 ± 40-
P35222FLOT1Flotillin-128 ± 42 ± 114.0

Data is representative and compiled from published studies.[1][2] Spectral counts are shown as mean ± standard error.

Table 2: Quantitative Analysis of Palmitoylation Dynamics using SILAC and 17-ODYA Pulse-Chase

Protein IDGene NameProtein NameRatio (17-ODYA / Palmitic Acid) - 0 hr ChaseRatio (17-ODYA / Palmitic Acid) - 4 hr Chase
P01112HRASGTPase HRas18.54.2
P61026GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-125.122.8
Q9CQB3ZDHHC2Palmitoyltransferase ZDHHC215.714.5
P62805RAC1Ras-related C3 botulinum toxin substrate 112.33.1
P27816GNAQGuanine nucleotide-binding protein G(q) subunit alpha21.920.1

This table illustrates the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with a pulse-chase experiment to measure the turnover rate of palmitoylation on different proteins.[3][4] A larger decrease in the ratio over time indicates more rapid turnover.

Experimental Protocols

Protocol 1: Synthesis of 16-Azidohexadecanoic Acid from this compound

This protocol describes the conversion of this compound to its azide derivative, a key probe for metabolic labeling.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 16-azidohexadecanoic acid as a white solid.

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol outlines the incorporation of an azide- or alkyne-modified fatty acid into cellular proteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • 16-azidohexadecanoic acid or 17-octadecynoic acid (17-ODYA)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of the fatty acid probe (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium supplemented with fatty acid-free BSA to the desired final concentration (typically 25-100 µM).

  • Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells immediately for the click chemistry reaction (Protocol 3) or store the cell pellet at -80°C for later use.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction in Cell Lysate

This protocol describes the "click" reaction to attach a reporter molecule to the metabolically labeled proteins.

Materials:

  • Cell lysate from Protocol 2

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (prepare fresh)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO/t-butanol (4:1)

  • Copper(II) sulfate (CuSO₄), 50 mM in water

  • Azide- or alkyne-functionalized reporter tag (e.g., Azide-Fluorophore or Alkyne-Biotin), 5 mM in DMSO

  • SDS-PAGE loading buffer

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a 50 µL final reaction volume with 50 µg of protein, add the components in the following order:

    • Protein lysate (to a final concentration of 1 mg/mL)

    • Azide- or Alkyne-Reporter (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for Analysis:

    • For In-Gel Fluorescence: Add 4x SDS-PAGE loading buffer to the reaction, heat at 95°C for 5 minutes, and proceed with SDS-PAGE and fluorescence gel scanning.

    • For Affinity Purification: Proceed to Protocol 4.

Protocol 4: Affinity Purification of Biotin-Labeled Proteins

This protocol describes the enrichment of biotin-tagged palmitoylated proteins.

Materials:

  • Click reaction sample from Protocol 3 (with Biotin-reporter)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS, 1 M NaCl in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer with 50 mM DTT)

Procedure:

  • Bead Preparation: Wash the streptavidin-agarose beads three times with Wash Buffer 1.

  • Binding: Add the click reaction sample to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them sequentially and extensively with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and heat at 95°C for 10 minutes to elute the bound proteins.

  • Analysis: Collect the supernatant containing the enriched palmitoylated proteins for analysis by Western blotting or mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in the click chemistry-based analysis of protein palmitoylation.

Signaling_Pathway cluster_0 Cellular Environment Fatty_Acid_Probe 16-Azidohexadecanoic Acid (Metabolic Probe) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Probe->Acyl_CoA_Synthetase Activation Azido_Acyl_CoA 16-Azidohexadecanoyl-CoA Acyl_CoA_Synthetase->Azido_Acyl_CoA DHHC_PAT DHHC Palmitoyl Acyltransferase (PAT) Azido_Acyl_CoA->DHHC_PAT Substrate Palmitoylated_Protein Azide-Tagged Palmitoylated Protein DHHC_PAT->Palmitoylated_Protein Palmitoylation Substrate_Protein Substrate Protein (with Cysteine) Substrate_Protein->DHHC_PAT Substrate

Caption: Metabolic incorporation of 16-azidohexadecanoic acid into a substrate protein.

Experimental_Workflow cluster_1 Experimental Steps cluster_2 Analysis Options Metabolic_Labeling 1. Metabolic Labeling (Cells + Azide/Alkyne Probe) Cell_Lysis 2. Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction 3. Click Chemistry Reaction (Lysate + Reporter-Alkyne/Azide, Cu(I)) Cell_Lysis->Click_Reaction Analysis 4. Downstream Analysis Click_Reaction->Analysis In_Gel_Fluorescence In-Gel Fluorescence (with Fluorescent Reporter) Analysis->In_Gel_Fluorescence Affinity_Purification Affinity Purification (with Biotin Reporter) Analysis->Affinity_Purification Mass_Spectrometry Mass Spectrometry (Protein ID & Quantification) Affinity_Purification->Mass_Spectrometry Western_Blot Western Blot (Specific Protein Detection) Affinity_Purification->Western_Blot

Caption: General workflow for the detection and analysis of palmitoylated proteins.

References

Application Notes and Protocols: 16-Bromohexadecanoic Acid in Surfactant and Emulsifier Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 16-bromohexadecanoic acid as a key intermediate in the synthesis of novel cationic and amphoteric surfactants. This document details the synthetic pathways, experimental protocols, and physicochemical properties of the resulting surface-active agents, which are of significant interest in drug delivery, formulation science, and materials research.

Introduction

This compound is a versatile bifunctional molecule, possessing a terminal bromine atom and a carboxylic acid group. This unique structure allows for sequential or simultaneous modification, making it an ideal building block for the synthesis of specialized surfactants and emulsifiers. The long C16 alkyl chain provides the necessary hydrophobicity, while the reactive termini can be functionalized to introduce a variety of hydrophilic head groups. This enables the fine-tuning of surfactant properties such as their hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and surface tension reduction capabilities.

The primary application of this compound in this context is in the preparation of cationic and amphoteric (zwitterionic) surfactants. Cationic surfactants, typically synthesized via quaternization of the terminal bromine with a tertiary amine or a heterocyclic amine like pyridine, are known for their antimicrobial properties and their ability to interact with negatively charged biological membranes. Amphoteric surfactants, such as carboxybetaines, can be synthesized by reacting the bromo-acid with a tertiary amine followed by carboxylation, and they are valued for their mildness, excellent foaming properties, and stability over a wide pH range.

Synthesis of Surfactants from this compound

Cationic Surfactants: N-(15-Carboxypentadecyl)pyridinium Bromide

A straightforward approach to synthesizing a cationic surfactant from this compound is through a quaternization reaction with pyridine. This reaction results in the formation of a pyridinium salt, a well-known class of cationic surfactants.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 16-Bromohexadecanoic_acid This compound Quaternization Quaternization 16-Bromohexadecanoic_acid->Quaternization Pyridine Pyridine Pyridine->Quaternization Cationic_Surfactant N-(15-Carboxypentadecyl)pyridinium Bromide Quaternization->Cationic_Surfactant

Caption: Synthesis of a cationic surfactant via quaternization.

Amphoteric Surfactants: Carboxybetaine Synthesis

The synthesis of an amphoteric carboxybetaine surfactant from this compound is a two-step process. First, the carboxylic acid group is protected, typically by esterification. The resulting bromo-ester then undergoes quaternization with a tertiary amine. Finally, the protecting group is removed (e.g., by hydrolysis of the ester) to yield the final zwitterionic surfactant.

G 16-Bromohexadecanoic_Acid This compound Esterification 1. Esterification (Protection of COOH) 16-Bromohexadecanoic_Acid->Esterification Bromo_Ester Bromo-Ester Intermediate Esterification->Bromo_Ester Quaternization 2. Quaternization with Tertiary Amine Bromo_Ester->Quaternization Quaternary_Ammonium_Ester Quaternary Ammonium Ester Intermediate Quaternization->Quaternary_Ammonium_Ester Hydrolysis 3. Hydrolysis (Deprotection) Quaternary_Ammonium_Ester->Hydrolysis Carboxybetaine_Surfactant Carboxybetaine Surfactant Hydrolysis->Carboxybetaine_Surfactant

Caption: Multi-step synthesis of a carboxybetaine surfactant.

Experimental Protocols

Synthesis of N-(15-Carboxypentadecyl)pyridinium Bromide (Analogous Protocol)

This protocol is adapted from the synthesis of similar N-alkylpyridinium bromides.

Materials:

  • This compound

  • Pyridine (dried over KOH)

  • Anhydrous toluene

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add an excess of dried pyridine (e.g., 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, N-(15-carboxypentadecyl)pyridinium bromide, will precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum to induce precipitation.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum to obtain a white solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure.

Characterization of Surfactant Properties

The following are general protocols for characterizing the fundamental properties of the synthesized surfactants.

G Synthesized_Surfactant Synthesized Surfactant Aqueous_Solution Prepare Aqueous Solutions (Varying Concentrations) Synthesized_Surfactant->Aqueous_Solution Surface_Tension Measure Surface Tension (e.g., Du Noüy ring method) Aqueous_Solution->Surface_Tension Conductivity Measure Electrical Conductivity Aqueous_Solution->Conductivity Plot_Data Plot Surface Tension/Conductivity vs. log(Concentration) Surface_Tension->Plot_Data Conductivity->Plot_Data Determine_CMC Determine Critical Micelle Concentration (CMC) Plot_Data->Determine_CMC Determine_Surface_Tension_at_CMC Determine Surface Tension at CMC (γ_CMC) Plot_Data->Determine_Surface_Tension_at_CMC

Caption: Workflow for surfactant property characterization.

Protocol for Determining Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC):

  • Prepare a stock solution of the synthesized surfactant in deionized water.

  • Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration. It is identified as the point of intersection of the two linear portions of the plot.

  • The surface tension at the CMC (γ_CMC) is the value of the surface tension at and above the CMC.

  • Alternatively, the CMC can be determined by measuring the electrical conductivity of the surfactant solutions. A plot of conductivity versus concentration will show a change in slope at the CMC.

Quantitative Data of Analogous Surfactants

Table 1: Critical Micelle Concentration (CMC) of n-Alkylpyridinium Bromide Surfactants in Aqueous Solution at 25°C

Alkyl Chain LengthSurfactant NameCMC (mM)
C12Dodecylpyridinium Bromide15.0
C14Tetradecylpyridinium Bromide3.9
C16Hexadecylpyridinium Bromide0.9

This data illustrates the trend of decreasing CMC with increasing hydrophobic chain length.

Table 2: Surface Tension at the CMC (γ_CMC) of n-Alkylpyridinium Bromide Surfactants in Aqueous Solution at 25°C

Alkyl Chain LengthSurfactant Nameγ_CMC (mN/m)
C12Dodecylpyridinium Bromide~38
C14Tetradecylpyridinium Bromide~37
C16Hexadecylpyridinium Bromide~36

This data shows that the surface tension at the CMC is relatively constant for this class of surfactants.

Table 3: Physicochemical Properties of Selected Betaine Surfactants

Surfactant TypeHydrophobic ChainCMC (mM)γ_CMC (mN/m)
CarboxybetaineC12~1.5~35
SulfobetaineC12~0.4~33
CarboxybetaineC16~0.04~36

This data highlights the generally lower CMCs of betaine surfactants compared to their cationic counterparts with the same chain length.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel cationic and amphoteric surfactants. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and characterize new surface-active agents with tailored properties for a wide range of applications, including drug delivery systems, emulsification of poorly soluble compounds, and as antimicrobial agents. The ability to precisely control the molecular architecture of these surfactants opens up new avenues for the development of advanced formulations and functional materials.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 16-bromohexadecanoic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: A widely used and effective method is the reaction of 16-hydroxyhexadecanoic acid with a solution of hydrogen bromide (HBr) in acetic acid, using concentrated sulfuric acid as a catalyst. This method has been reported to achieve yields as high as 88% with a purity of over 95%.[1]

Q2: Are there alternative methods for this synthesis?

A2: Yes, alternative methods exist. One notable alternative is the selective bromination of palmitic acid or its ester derivatives using reagents like N-bromosuccinimide (NBS). The resulting 16-bromopalmitic acid can then be converted to the desired product. Another approach involves the Hunsdiecker reaction, where a silver salt of a carboxylic acid is treated with bromine. However, this method can be expensive due to the use of silver salts and may have side reactions.

Q3: What are the primary applications of this compound in research and development?

A3: this compound is a valuable intermediate in organic synthesis. It is used as a starting material for the synthesis of various molecules, including ceramides with ultralong chains, which are crucial components of cell membranes.[1] It is also utilized in the synthesis of carnitine nitro-derivatives and other complex organic compounds.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Concentrated sulfuric acid and hydrogen bromide in acetic acid are corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction can also generate gaseous byproducts, so proper trapping of off-gases is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound from 16-hydroxyhexadecanoic acid.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Impure starting materials. 4. Loss of product during workup and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. 2. Ensure the reaction mixture is heated to reflux for the recommended duration (e.g., 6 hours after initial stirring at room temperature).[1] 3. Use high-purity 16-hydroxyhexadecanoic acid. 4. Be meticulous during the extraction and filtration steps to minimize mechanical losses.
Product is contaminated with starting material (16-hydroxyhexadecanoic acid) 1. Insufficient amount of brominating agent. 2. Reaction time was too short.1. Use a sufficient excess of the HBr/acetic acid solution. 2. Extend the reflux time and monitor the reaction by TLC until the starting material is no longer visible.
Formation of an oily or gummy product instead of a solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum.
Product has a dark color 1. Decomposition of starting material or product at high temperatures. 2. Presence of colored impurities.1. Avoid excessive heating during the reaction and workup. 2. Treat a solution of the crude product with activated charcoal before recrystallization.

Experimental Protocols

Synthesis of this compound from 16-Hydroxyhexadecanoic Acid[1]

Materials:

  • 16-Hydroxyhexadecanoic acid

  • 30% Hydrogen bromide in acetic acid solution

  • Concentrated sulfuric acid

  • Ice water

  • Dichloromethane (for NMR)

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Trapping devices (e.g., sodium hydroxide particle trap, aqueous sodium hydroxide solution trap, saturated sodium carbonate solution trap)

  • Vacuum filtration apparatus

Procedure:

  • In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid.

  • Subsequently, add 1000 mL (5 mol) of 30% hydrogen bromide in acetic acid solution and 310 mL of concentrated sulfuric acid.

  • Connect the system to sequential trapping devices to neutralize any evolved gases.

  • Stir the reaction mixture overnight at room temperature.

  • After overnight stirring, heat the mixture to reflux for 6 hours.

  • Upon completion of the reaction, cool the mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Dry the solid under high vacuum to obtain this compound.

Expected Yield: 196 g (88%) Purity: >95%

Data Presentation

Table 1: Reaction Parameters and Reported Yield
ParameterValueReference
Starting Material16-Hydroxyhexadecanoic acid[1]
Reagents30% HBr in Acetic Acid, Conc. H₂SO₄[1]
Reaction TimeOvernight at RT, then 6 hours at reflux[1]
Reported Yield 88% [1]
Reported Purity >95% [1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start 1. Add 16-Hydroxyhexadecanoic Acid to Flask reagents 2. Add HBr/Acetic Acid and H₂SO₄ start->reagents stir 3. Stir Overnight at Room Temperature reagents->stir reflux 4. Heat to Reflux for 6 Hours stir->reflux quench 5. Pour into Ice Water reflux->quench filter 6. Vacuum Filtration quench->filter dry 7. Dry Under High Vacuum filter->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes suboptimal_conditions Suboptimal Conditions (Time/Temp) start->suboptimal_conditions Yes impure_reagents Impure Starting Materials start->impure_reagents Yes monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc optimize_conditions Optimize Reaction Time/Temp suboptimal_conditions->optimize_conditions check_reagents Verify Reagent Purity impure_reagents->check_reagents

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Crude 16-Bromohexadecanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 16-bromohexadecanoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound well at elevated temperatures but poorly at low temperatures. Based on the long aliphatic chain and the polar carboxylic acid group, a moderately polar solvent is often a good starting point. For this compound, a common and effective solvent system is a mixture of ether and petroleum ether, followed by a second recrystallization from acetonitrile for higher purity.[1] Methanol is also a viable option, as the similar 2-bromohexadecanoic acid is soluble in it at a concentration of 1 g/10 mL.

When selecting a solvent, consider the principle of "like dissolves like." Solvents with functional groups similar to the solute are often good choices. However, for long-chain fatty acids, the nonpolar alkyl chain significantly influences solubility. Therefore, a systematic solvent screening is always recommended.

Q2: My this compound won't dissolve in the hot solvent. What should I do?

A2: There are a few possibilities if your compound is not dissolving:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

  • Incorrect Solvent Choice: The chosen solvent may be a poor solvent for this compound, even at high temperatures. You may need to select a more appropriate solvent or a solvent mixture.

  • Insoluble Impurities: The crude material may contain insoluble impurities. If a significant portion of the solid dissolves but some particulate matter remains, you should perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.

Q3: No crystals are forming after the solution has cooled. What is the problem?

A3: The absence of crystal formation upon cooling is a common issue in recrystallization and can be attributed to several factors:

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates microscopic scratches that can serve as nucleation sites.

    • Add a seed crystal of pure this compound, if available. The seed crystal provides a template for further crystal growth.

    • Cool the solution to a lower temperature using an ice bath.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form even at low temperatures. In this case, you will need to carefully evaporate some of the solvent to increase the concentration of the this compound and then allow the solution to cool again.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To remedy this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point slightly.

  • Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

  • Consider a different solvent or solvent system with a lower boiling point.

Q5: What are the common impurities in crude this compound?

A5: The impurities present in crude this compound will depend on the synthetic route used for its preparation. Common starting materials for its synthesis include 16-hydroxyhexadecanoic acid. Therefore, unreacted starting material and byproducts from the bromination reaction are potential impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration.1. Evaporate some of the solvent and re-cool. 2. Cool the flask in an ice-salt bath for a longer period. 3. Reheat the filtrate to dissolve the crystals and use a pre-heated funnel for filtration.
Crystals are colored or appear impure 1. Colored impurities are present in the crude material. 2. The solution cooled too quickly, trapping impurities.1. Add activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.
Oiling out (formation of a liquid layer instead of crystals) 1. The solution is supersaturated and cooled too rapidly. 2. The melting point of the solute is below the boiling point of the solvent.1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Choose a solvent with a lower boiling point or use a solvent mixture.
Difficulty in filtering the crystals 1. Crystals are too fine (powdery). 2. The filter paper is clogged.1. Allow the solution to cool more slowly to encourage the growth of larger crystals. 2. Ensure the correct filter paper porosity is used. If clogging persists, gently scrape the surface of the filter cake.

Experimental Protocols

Solvent Selection for Recrystallization

A systematic approach to solvent selection is crucial for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add 0.5 mL of a different solvent to each test tube. Potential solvents to screen include methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane, and petroleum ether.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe the solubility.

  • If the compound dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

Recrystallization Protocol for this compound

This protocol is a general guideline and may need to be optimized based on the results of your solvent screening.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or solvent mixture) while stirring and gently heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (68-71 °C) until a constant weight is achieved.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₁BrO₂
Molecular Weight 335.32 g/mol
Melting Point 68-71 °C
Appearance White to off-white solid

Table 2: Qualitative Solubility of Long-Chain Fatty Acids in Common Solvents (General Trend)

SolventPolarityExpected Solubility of Long-Chain Fatty Acids
Hexane/Petroleum Ether NonpolarHigh
Toluene NonpolarModerate to High
Diethyl Ether Slightly PolarModerate to High
Ethyl Acetate Moderately PolarModerate
Acetone Polar AproticLow to Moderate
Ethanol/Methanol Polar ProticLow
Water Very PolarInsoluble

Note: This table provides a general trend. Empirical determination of the best solvent for this compound is highly recommended.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude this compound choose_solvent Choose Appropriate Solvent(s) crude_solid->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Identifying and removing side products in 16-Bromohexadecanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 16-bromohexadecanoic acid. Our focus is on identifying and removing common side products to achieve high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials for the synthesis of this compound are 16-hydroxyhexadecanoic acid and palmitic acid. The choice of starting material will influence the reaction conditions and the potential side products.

Q2: What are the likely side products when synthesizing this compound from 16-hydroxyhexadecanoic acid?

When synthesizing 1-bromohexadecanoic acid from 16-hydroxyhexadecanoic acid using reagents like hydrogen bromide (HBr) in acetic acid and sulfuric acid, the primary side product is typically unreacted 16-hydroxyhexadecanoic acid.[1] Other potential, though less common, side products can include small amounts of the corresponding alkene from an elimination reaction or a symmetrical ether formed between two molecules of the starting alcohol.

Q3: What impurities might be present if I synthesize this compound from palmitic acid?

The synthesis from palmitic acid often involves a free-radical bromination at the terminal methyl group, for example using N-bromosuccinimide (NBS) and a radical initiator. In this case, potential side products include unreacted palmitic acid and polybrominated species. The reaction can be challenging to control for monosubstitution.

Q4: How can I monitor the progress of my reaction and assess the purity of the product?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress and assessing the purity of the crude product. A more polar starting material like 16-hydroxyhexadecanoic acid will have a lower Rf value compared to the less polar product, this compound. Staining with a universal visualizing agent like potassium permanganate can help identify the spots.[2] For more detailed analysis and quantification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after derivatization to the methyl ester.[3][4][5][6]

Q5: What are the recommended methods for purifying crude this compound?

The most common and effective purification methods for this compound are recrystallization and column chromatography.[7][8][9] The choice between these methods will depend on the nature and quantity of the impurities.

Troubleshooting Guide: Identifying and Removing Side Products

This guide will help you troubleshoot common issues related to impurities in your this compound synthesis.

Problem 1: Low Yield and Presence of Unreacted Starting Material

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC analysis of the crude product shows a significant spot corresponding to the starting material (e.g., 16-hydroxyhexadecanoic acid or palmitic acid).

  • The melting point of the crude product is broad and lower than the literature value (68-71 °C).[10]

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Inadequate amount of brominating agent.

  • Deactivation of the catalyst or reagent.

Solutions:

Solution Experimental Protocol Expected Outcome
Optimize Reaction Conditions Increase the reaction time or temperature according to the specific protocol. For the synthesis from 16-hydroxyhexadecanoic acid, ensure the mixture is refluxed for the recommended duration.[1]Increased conversion of starting material to product, leading to a higher yield.
Purification by Recrystallization Recrystallize the crude product from a suitable solvent system. Good solvent choices for long-chain fatty acids include ethanol/water, methanol/acetone, or ethyl acetate/heptane mixtures.[7] The desired product should be soluble in the hot solvent and sparingly soluble at low temperatures, while the more polar starting material remains in the mother liquor.A significant increase in the purity of the product, with a sharper melting point closer to the literature value.
Purification by Column Chromatography If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The less polar this compound will elute before the more polar starting material.[8][11]Separation of the product from the starting material, yielding a highly pure final product.
Problem 2: Presence of Unknown Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the product and starting material.

  • Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of unexpected signals.

Possible Causes:

  • Formation of side products such as alkenes (from elimination) or ethers.

  • Polybromination of the starting material.

  • Degradation of the product during workup or purification.

Solutions:

Solution Experimental Protocol Expected Outcome
Characterize Impurities Use analytical techniques like GC-MS and NMR to identify the structure of the major impurities. This will help in choosing the most appropriate purification strategy.Understanding the nature of the side products to tailor the purification method.
Adjust Reaction Conditions To minimize elimination reactions, consider using milder reaction conditions (e.g., lower temperature). For radical bromination, carefully control the stoichiometry of the brominating agent to reduce polybromination.A cleaner crude product with fewer side products.
Column Chromatography Column chromatography is generally the most effective method for separating a mixture of compounds with different polarities. The choice of eluent can be optimized using TLC to achieve the best separation.[12]Isolation of the pure this compound from various side products.

Experimental Protocols

Protocol 1: Synthesis of this compound from 16-Hydroxyhexadecanoic Acid

This protocol is adapted from a literature procedure.[1]

  • To a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 16-hydroxyhexadecanoic acid.

  • Add a solution of 30% hydrogen bromide in acetic acid and concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature overnight.

  • Heat the mixture to reflux for 6 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Dry the solid under high vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., acetonitrile or an ethanol/water mixture).[13]

  • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and filtering the hot solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by prior TLC analysis.[8]

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (Crude) Final Purity Typical Yield Loss Notes
Recrystallization ~85-90%>95%10-20%Effective for removing small amounts of more soluble impurities.
Column Chromatography Variable>99%15-30%Highly effective for separating mixtures with multiple components of varying polarities.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_product Crude Product cluster_purification Purification cluster_final Final Product Start 16-Hydroxyhexadecanoic Acid Reaction Bromination (HBr, H2SO4, Acetic Acid) Start->Reaction Reagents Workup Precipitation in Ice Water & Vacuum Filtration Reaction->Workup Reaction Mixture Crude Crude this compound (with impurities) Workup->Crude Purification Recrystallization OR Column Chromatography Crude->Purification Final Pure this compound Purification->Final Purified

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Crude Product Analysis (TLC/GC-MS) Impurity_Check Major Impurity Identified? Start->Impurity_Check SM_Present Unreacted Starting Material Impurity_Check->SM_Present Yes Other_Impurity Other Side Products Impurity_Check->Other_Impurity No Recrystallize Recrystallization SM_Present->Recrystallize Column_Chrom Column Chromatography Other_Impurity->Column_Chrom Recrystallize->Column_Chrom If purity is still low Pure Pure Product (>95%) Recrystallize->Pure Column_Chrom->Pure Reassess Re-evaluate Reaction Conditions Column_Chrom->Reassess If separation is poor

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of Ultra-Long-Chain Ceramides from 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ultra-long-chain ceramides (ULCCs) starting from 16-bromohexadecanoic acid.

Troubleshooting Guides & FAQs

This section is designed to address specific issues that may be encountered during the multi-step synthesis of ULCCs.

Part 1: Chain Elongation of this compound to Lignoceric Acid (C24:0)

The synthesis of the C24 fatty acid backbone, lignoceric acid, from this compound is a critical first step. A common method involves a Wittig reaction-based chain extension.

Question 1: I am experiencing low to no yield in the Wittig reaction for the chain elongation of my bromo-fatty acid. What are the possible causes and solutions?

Answer: Low yields in the Wittig reaction with long-chain alkyl halides are a frequent challenge. Here are several factors to troubleshoot:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a crucial step.

    • Base Selection: For non-stabilized ylides derived from long-chain alkyltriphenylphosphonium salts, strong bases are essential. Consider using n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Weaker bases may not be sufficient for complete deprotonation.

    • Solvent Purity: The reaction is highly sensitive to moisture. Ensure that your solvent (typically anhydrous tetrahydrofuran (THF) or diethyl ether) is absolutely dry, as any water will quench the strong base and the ylide.

    • Reaction Time and Temperature: Ylide formation may require specific temperature control. While initial deprotonation is often performed at 0°C or lower, allowing the reaction to stir for an adequate time (e.g., 1-2 hours) at room temperature might be necessary for complete formation.

  • Poor Reactivity of the Electrophile:

    • Steric Hindrance: Long-chain aldehydes or ketones can be sterically hindered, leading to slower reaction rates. Increasing the reaction temperature or extending the reaction time may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reagent Quality:

    • Phosphonium Salt Purity: Ensure the alkyltriphenylphosphonium salt is pure and dry. Impurities can interfere with ylide formation.

    • Base Quality: The strength of organolithium bases can degrade over time. Use a freshly titrated solution of n-BuLi for best results. If using NaH, ensure it is a fresh batch and properly handled under an inert atmosphere.

Question 2: My Wittig reaction is producing a mixture of Z and E isomers. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

  • For Z-alkene (cis) selectivity:

    • Use non-stabilized ylides.

    • Employ salt-free conditions. This can be achieved by preparing the ylide from the phosphonium salt using a base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like THF.

    • Perform the reaction at low temperatures (e.g., -78°C).

  • For E-alkene (trans) selectivity:

    • Use stabilized ylides (though not typically applicable for simple alkyl chain extensions).

    • Employ the Schlosser modification, which involves treating the intermediate betaine with a strong base like phenyllithium at low temperature, followed by the addition of a proton source.

Question 3: I am having difficulty purifying the long-chain fatty acid after the Wittig reaction and subsequent oxidation. What purification strategies are recommended?

Answer: Purification of long-chain fatty acids can be challenging due to their waxy nature and similar polarities to byproducts.

  • Column Chromatography: Silica gel column chromatography is a standard method.

    • Solvent System: A gradient of hexane and ethyl acetate is commonly used. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to protonate the carboxylic acid and reduce tailing on the silica gel.

  • Crystallization: Recrystallization from a suitable solvent system can be a highly effective purification method for solid fatty acids. Hexane or acetone are often good choices.

  • Removal of Triphenylphosphine Oxide: This is a common byproduct of the Wittig reaction. It can often be removed by precipitation from a nonpolar solvent like hexane or by flash chromatography.

Part 2: Amide Coupling of Lignoceric Acid with Sphingosine

The formation of the amide bond between the long-chain fatty acid and the sphingoid base is the final step in ceramide synthesis.

Question 4: My amide coupling reaction between lignoceric acid and sphingosine is giving a low yield. What are the key parameters to optimize?

Answer: Low yields in amide coupling with long-chain fatty acids can be attributed to several factors:

  • Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine group of sphingosine.

    • Coupling Reagents: A variety of coupling reagents can be used. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.[1][2] Other effective reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[1]

    • Acid Chlorides: Conversion of the fatty acid to its acid chloride using reagents like oxalyl chloride or thionyl chloride can lead to a more reactive species. However, this method can be harsh and may not be suitable if other sensitive functional groups are present.

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or THF are typically used.

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the acid formed during the reaction and to deprotonate the amine.

    • Temperature: Most coupling reactions are performed at room temperature, but gentle heating may be required for sterically hindered substrates.

  • Protecting Groups on Sphingosine: The hydroxyl groups on sphingosine can potentially react with the activated fatty acid, leading to O-acylation as a side product.

    • Protection Strategy: While direct coupling without protection is often attempted, protecting the hydroxyl groups of sphingosine (e.g., as silyl ethers) can prevent side reactions and improve the yield of the desired N-acylated product. The protecting groups must be removable under conditions that do not affect the newly formed amide bond.

Question 5: I am observing the formation of N-acylurea as a byproduct when using DCC or EDC as a coupling reagent. How can this be minimized?

Answer: N-acylurea is a common byproduct in carbodiimide-mediated couplings, arising from the rearrangement of the O-acylisourea intermediate.

  • Use of Additives: The addition of HOBt or NHS is highly effective in minimizing N-acylurea formation.[2] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still reactive towards the amine.

  • Order of Addition: Adding the coupling reagent to a mixture of the carboxylic acid, amine, and additive can sometimes help to favor the desired reaction pathway.

Question 6: What are the best methods for purifying the final ultra-long-chain ceramide product?

Answer: Purification of the final ceramide product is crucial to remove unreacted starting materials, coupling reagents, and byproducts.

  • Column Chromatography: Silica gel chromatography is the most common method.

    • Solvent System: A gradient of a nonpolar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol) is typically used. For example, a gradient of 0% to 10% methanol in chloroform can effectively separate the ceramide from less polar impurities. A common solvent system for the elution of ceramides is chloroform/methanol (19/1, v/v).[3]

  • Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be a useful technique.

  • Crystallization: If the ceramide is a solid, recrystallization from a suitable solvent can provide a high-purity product.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected during the synthesis of ultra-long-chain ceramides. Actual results may vary depending on the specific experimental conditions and the scale of the reaction.

Table 1: Chain Elongation via Wittig Reaction - Representative Yields

StepStarting MaterialProductReagentsTypical Yield (%)
1This compound16-(Triphenylphosphonio)hexadecanoic acid bromidePPh₃85-95
216-(Triphenylphosphonio)hexadecanoic acid bromideC24 Alkenen-BuLi, C8 Aldehyde60-80
3C24 AlkeneLignoceric acid (C24:0)O₃, then H₂O₂ or other oxidative workup70-90

Table 2: Amide Coupling - Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseTypical Yield (%)Common Byproducts
DCCHOBtDIPEA60-75[4]Dicyclohexylurea (DCU), N-acylurea
EDCHOBtDIPEA65-80Water-soluble urea, N-acylurea
HATU-DIPEA75-90Tetramethylurea
SOCl₂-Pyridine50-70Pyridinium hydrochloride, potential for side reactions

Experimental Protocols

Protocol 1: Synthesis of Lignoceric Acid (C24:0) from this compound (Illustrative)

Step 1: Synthesis of 16-(Triphenylphosphonio)hexadecanoic acid bromide

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Wittig Reaction and Oxidation to Lignoceric Acid

  • Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.

  • Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction to 0°C and add a solution of octanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alkene is then oxidized to the carboxylic acid. A common method is ozonolysis followed by an oxidative workup with hydrogen peroxide.

Protocol 2: Amide Coupling of Lignoceric Acid with Sphingosine (DCC/HOBt Method)
  • In a round-bottom flask, dissolve lignoceric acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Add sphingosine (1.0 eq) and DIPEA (1.5 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (a typical eluent is chloroform:methanol 9:1).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol.

Visualizations

Experimental Workflow: Synthesis of Ultra-Long-Chain Ceramide

experimental_workflow cluster_chain_elongation Part 1: Chain Elongation cluster_coupling Part 2: Amide Coupling cluster_purification Purification & Analysis start 16-Bromohexadecanoic Acid phosphonium Triphenylphosphonium Salt Formation start->phosphonium PPh₃ ylide Ylide Generation (strong base) phosphonium->ylide n-BuLi wittig Wittig Reaction (with C8 aldehyde) ylide->wittig oxidation Oxidation to Carboxylic Acid wittig->oxidation e.g., O₃, H₂O₂ lignoceric Lignoceric Acid (C24:0) oxidation->lignoceric activation Carboxylic Acid Activation lignoceric->activation Coupling Agent (e.g., DCC/HOBt) sphingosine Sphingosine coupling Amide Bond Formation sphingosine->coupling activation->coupling purification Column Chromatography coupling->purification ceramide Ultra-Long-Chain Ceramide (C24) analysis MS, NMR ceramide->analysis purification->ceramide

Caption: Overall workflow for the synthesis of C24 ceramide.

Signaling Pathway: Role of Ultra-Long-Chain Ceramides in Keratinocyte Differentiation

signaling_pathway cluster_synthesis ULCC Synthesis in Keratinocytes cluster_function Epidermal Barrier Function LCA Long-Chain Fatty Acids ELOVL4 ELOVL4 (Elongase) LCA->ELOVL4 ULCFA Ultra-Long-Chain Fatty Acyl-CoA ELOVL4->ULCFA CERS3 CERS3 (Ceramide Synthase 3) ULCFA->CERS3 Sphingoid Sphingoid Base Sphingoid->CERS3 ULCC Ultra-Long-Chain Ceramides (ULCCs) CERS3->ULCC Differentiation Keratinocyte Differentiation ULCC->Differentiation Induces Lamellar Formation of Lamellar Bodies ULCC->Lamellar Differentiation->ELOVL4 upregulates Differentiation->CERS3 upregulates Barrier Stratum Corneum Lipid Barrier Integrity Lamellar->Barrier

Caption: Synthesis and role of ULCCs in skin barrier formation.

Troubleshooting Logic for Amide Coupling

troubleshooting_logic start Low Yield in Amide Coupling check_activation Is the carboxylic acid activated effectively? start->check_activation check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes solution_coupling Change coupling reagent (e.g., HATU) or use acid chloride method. check_activation->solution_coupling No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes solution_conditions Ensure anhydrous solvents. Optimize base and temperature. check_conditions->solution_conditions No solution_side_reactions Use protecting groups on sphingosine. Add HOBt/NHS with carbodiimides. check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_coupling->end solution_conditions->end solution_side_reactions->end

Caption: Decision tree for troubleshooting low amide coupling yields.

References

Optimizing reaction conditions for 16-Bromohexadecanoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 16-bromohexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and well-established method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3]

Q2: Why is an excess of alcohol used in Fischer esterification?

A2: Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (the alcohol, which can also serve as the solvent) shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[1]

Q3: What is the role of the acid catalyst?

A3: The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be effectively monitored using Thin-Layer Chromatography (TLC).[5] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.

Q5: Are there alternative methods for esterifying this compound?

A5: Yes, several other methods can be employed, particularly if the substrate is sensitive to strong acids. These include:

  • Reaction with trifluoroacetic anhydride followed by alcohol: This method can be used for the synthesis of esters, such as the tert-butyl ester.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for acid-sensitive substrates.[3]

  • Reaction with thionyl chloride (SOCl₂) followed by alcohol: The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the alcohol.

  • Alkylation with alkyl halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction: The reaction has not reached equilibrium or completion. 2. Water in the reaction mixture: The presence of water can shift the equilibrium back towards the reactants. 3. Inactive catalyst: The acid catalyst may be old or contaminated. 4. Insufficient heating: The reaction temperature may be too low.1. Increase reaction time: Continue refluxing and monitor by TLC until the starting material is consumed. 2. Use a Dean-Stark apparatus: This will azeotropically remove water as it is formed. Alternatively, use a drying agent like molecular sieves. Ensure all glassware is thoroughly dried before use. 3. Use fresh catalyst: Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst. 4. Ensure proper reflux: Maintain a steady reflux temperature throughout the reaction.
Product is difficult to separate from the reaction mixture 1. Ester is soluble in excess alcohol: This is common when using a large excess of a low molecular weight alcohol like methanol or ethanol.[7] 2. Formation of an emulsion during work-up: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion.1. Remove excess alcohol under reduced pressure: Use a rotary evaporator to remove the excess alcohol before the aqueous work-up. 2. Break the emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In some cases, allowing the mixture to stand for a period or gentle centrifugation can help.
Product is contaminated with unreacted carboxylic acid Incomplete reaction or insufficient washing during work-up. 1. Ensure the reaction goes to completion: Monitor by TLC. 2. Thorough washing with a base: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted carboxylic acid. Test the aqueous layer with pH paper to ensure it is basic.[8]
Presence of unexpected byproducts Side reactions: The bromo-functional group is generally stable under acidic esterification conditions, but prolonged reaction times at high temperatures could potentially lead to side reactions. Acid-sensitive functional groups elsewhere in a more complex molecule could also react.1. Optimize reaction conditions: Use the mildest effective temperature and the shortest possible reaction time. 2. Consider alternative esterification methods: For sensitive substrates, milder methods like the Steglich esterification may be more suitable.[3]
Difficulty in visualizing the product on a TLC plate The ester is UV-inactive or does not stain well with common stains. 1. Use a potassium permanganate stain: This stain is often effective for visualizing esters, which will appear as yellow spots on a purple background. 2. Try an iodine chamber: Place the TLC plate in a chamber containing a few crystals of iodine. The ester may appear as a brown spot.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methyl 16-Bromohexadecanoate

ParameterValueReference
Starting Material This compound[9]
Reagent Methanol[9]
Catalyst Concentrated Sulfuric Acid[9]
Reactant Ratio 22 g of acid to 200 ml of methanol[9]
Catalyst Loading 1.0 ml of concentrated H₂SO₄[9]
Reaction Temperature Reflux[9]
Reaction Time 24 hours[9]
Work-up Neutralization with sodium acetate, evaporation of solvent, extraction with ether, drying over magnesium sulfate.[9]
Purification Crystallization from petroleum ether[9]

Experimental Protocols

Protocol 1: Synthesis of Methyl 16-Bromohexadecanoate via Fischer Esterification

This protocol is adapted from a literature procedure.[9]

Materials:

  • This compound (22 g)

  • Methanol (200 ml)

  • Concentrated sulfuric acid (1.0 ml)

  • Sodium acetate (10 g)

  • Diethyl ether (300 ml)

  • Magnesium sulfate (anhydrous)

  • Petroleum ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (22 g) and methanol (200 ml).

  • Carefully add concentrated sulfuric acid (1.0 ml) to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

  • After 24 hours, cool the mixture to room temperature.

  • Add sodium acetate (10 g) to neutralize the sulfuric acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether (300 ml) and stir to dissolve the product.

  • Filter the mixture to remove any insoluble salts.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the ether to yield the crude product.

  • Purify the crude methyl 16-bromohexadecanoate by crystallization from petroleum ether.

Safety Precautions:

  • This compound is a skin irritant.[10][11]

  • Concentrated sulfuric acid is highly corrosive.

  • Methanol and diethyl ether are flammable.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12]

  • Perform the reaction in a well-ventilated fume hood.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine this compound and excess Alcohol in a flask B 2. Add catalytic amount of concentrated Sulfuric Acid A->B C 3. Heat the mixture to reflux B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool the reaction mixture D->E F 6. Neutralize the acid catalyst (e.g., with NaHCO₃ solution) E->F G 7. Perform liquid-liquid extraction with an organic solvent F->G H 8. Wash the organic layer (e.g., with brine) G->H I 9. Dry the organic layer (e.g., with Na₂SO₄) H->I J 10. Evaporate the solvent I->J K 11. Purify the crude ester (e.g., crystallization, chromatography) J->K L 12. Characterize the final product K->L Troubleshooting_Logic Start Esterification Reaction CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes AcidContamination Unreacted Carboxylic Acid? CheckPurity->AcidContamination Yes Success Successful Synthesis CheckPurity->Success No WaterPresent Water present in reaction? IncompleteReaction->WaterPresent No IncreaseTime Increase reaction time and monitor by TLC IncompleteReaction->IncreaseTime Yes WaterPresent->CheckPurity No RemoveWater Use Dean-Stark or drying agents WaterPresent->RemoveWater Yes IncreaseTime->CheckPurity RemoveWater->CheckPurity WashWithBase Wash organic layer with NaHCO₃ solution AcidContamination->WashWithBase Yes OtherImpurity Other Impurities? AcidContamination->OtherImpurity No WashWithBase->OtherImpurity Purify Purify by crystallization or chromatography OtherImpurity->Purify Yes OtherImpurity->Success No Purify->Success

References

Preventing side reactions of the carboxylic acid group during bromine substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent common side reactions of the carboxylic acid group during bromine substitution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the carboxylic acid group during bromination?

A1: The primary side reactions depend on the substrate (aliphatic vs. aromatic) and the reaction conditions. Key side reactions include:

  • Decarboxylation: The loss of CO₂, which can be a desired outcome in Hunsdiecker-type reactions but is often an unwanted side reaction, particularly with electron-rich aromatic or α,β-unsaturated carboxylic acids.[1][2]

  • Electrophilic Aromatic Substitution (Ring Bromination): For aromatic carboxylic acids, the aromatic ring itself can be brominated. The carboxylic acid group is a deactivating, meta-director, but ring bromination can still compete with other desired transformations.[3]

  • Alpha (α)-Bromination: In aliphatic carboxylic acids with α-hydrogens, substitution at the alpha-carbon is common, especially under Hell-Volhard-Zelinsky (HVZ) conditions (Br₂, PBr₃).[4][5][6] This is often the desired reaction but can be a side reaction if other transformations are intended.

  • Acyl Halide Formation: Reagents like PBr₃, used in the HVZ reaction, will convert the carboxylic acid to an acyl bromide intermediate.[4]

Q2: How can I prevent these side reactions?

A2: The most robust strategy is to protect the carboxylic acid group before performing the bromination. The most common method is to convert the carboxylic acid into an ester. This masks the acidic proton and deactivates the carbonyl group, preventing decarboxylation and reactions with nucleophiles.[7][8][9]

Q3: What is the best protecting group for my carboxylic acid?

A3: The choice of protecting group depends on the stability required during the bromination step and the conditions you can tolerate for its removal. Esters are the most common choice.

  • Methyl Esters: Stable to mild acids but labile to strong acids and bases.[8][10]

  • Benzyl Esters: Can be removed by hydrogenolysis, which is a very mild method, making it suitable for sensitive molecules.[8][10]

  • tert-Butyl Esters: Stable to bases but easily removed with acid.[7][8][10]

  • Silyl Esters: Very labile and sensitive to both acid and base, generally used for temporary protection.[8][10][11]

The following diagram outlines a decision-making process for selecting a suitable protecting group.

G start Start: Need to Protect -COOH q1 Is the molecule sensitive to acid? start->q1 q2 Is the molecule sensitive to base? q1->q2 Yes pg_tertbutyl Use tert-Butyl Ester q1->pg_tertbutyl No q3 Can the molecule tolerate hydrogenolysis (H2, Pd/C)? q2->q3 Yes pg_methyl_acid Use Methyl Ester (Deprotect with Base) q2->pg_methyl_acid No pg_benzyl Use Benzyl Ester q3->pg_benzyl Yes pg_methyl_base Use Methyl Ester (Deprotect with Acid) q3->pg_methyl_base No end Protecting group selected pg_benzyl->end pg_tertbutyl->end pg_methyl_base->end pg_methyl_acid->end G cluster_0 Workflow start Aromatic Carboxylic Acid (R-Ar-COOH) protect Step 1: Protection (e.g., Fischer Esterification) R-Ar-COOH -> R-Ar-COOMe start->protect MeOH, H₂SO₄ (cat.) brominate Step 2: Bromination (Electrophilic Aromatic Substitution) R-Ar-COOMe -> Br-Ar-COOMe protect->brominate Br₂, FeBr₃ deprotect Step 3: Deprotection (e.g., Saponification) Br-Ar-COOMe -> Br-Ar-COOH brominate->deprotect 1. NaOH(aq) 2. H₃O⁺ end Final Product (Brominated Aromatic Carboxylic Acid) deprotect->end

References

Storage and stability issues of 16-Bromohexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 16-Bromohexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:

  • Atmosphere: Keep in an inert atmosphere, such as under argon or nitrogen.[1][2][3][4][5]

  • Light: Store in a dark place to prevent potential light-induced degradation.[1][2][3][4][5]

  • Temperature: Room temperature is generally acceptable for storage.[1][2][3][4][5][6]

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and exposure to air.

Q2: Why is an inert atmosphere recommended for storage?

While specific degradation pathways due to atmospheric exposure are not extensively documented for this compound, long-chain fatty acids can be susceptible to oxidation. The terminal bromine atom may also be reactive. Storing under an inert atmosphere minimizes the risk of oxidative degradation and other potential reactions with atmospheric components, thereby preserving the compound's integrity.

Q3: What are the potential consequences of improper storage?

Improper storage can lead to the degradation of this compound, resulting in:

  • Decreased purity of the material.

  • Formation of unknown impurities that could interfere with experimental results.

  • Inaccurate quantification in analytical experiments.

  • Potential changes in physical appearance (e.g., discoloration).

Q4: How can I assess the stability of my this compound sample?

To assess the stability, you can perform periodic analytical testing. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check the purity of the sample over time. A decrease in the main peak area or the appearance of new peaks could indicate degradation. For GC-MS analysis, derivatization may be necessary due to the low volatility of the acid.[7]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the this compound stock solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions before use, especially for sensitive applications.

  • Solvent Purity: Ensure the use of high-purity, dry solvents, as moisture can contribute to hydrolysis.

  • Storage of Solutions: If solutions must be stored, keep them at a low temperature (e.g., -20°C) in tightly capped vials, and minimize freeze-thaw cycles.

  • Purity Check: Re-evaluate the purity of the solid material using a suitable analytical method if the issue persists.

Issue 2: Change in Physical Appearance of the Solid

Possible Cause: Exposure to light, air, or moisture.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored in a dark, dry place under an inert atmosphere.

  • Purity Analysis: Perform a purity analysis (e.g., via melting point determination or chromatography) to quantify the extent of degradation.

  • Discard if Necessary: If significant degradation is confirmed, it is advisable to use a fresh, uncompromised batch of the compound.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
CAS Number 2536-35-8[1][2][6][8][9][10][11]
Molecular Formula C₁₆H₃₁BrO₂[1][6][9][10][11][12]
Molecular Weight 335.32 g/mol [1][9][10][11][12]
Melting Point 68-73 °C[1][2][4][8]
Boiling Point 214-217 °C at 1 mmHg[1][2][4][8]
Appearance White solid[1]
Recommended Storage Conditions Summary
ParameterRecommendation
Temperature Room Temperature
Atmosphere Inert (e.g., Argon, Nitrogen)
Light Keep in a dark place
Moisture Keep container tightly closed

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound.
  • Dissolve the compound in a suitable high-purity solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

2. Storage Conditions for Stability Study:

  • Divide the stock solution into several aliquots in tightly sealed vials.
  • Store the aliquots under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).

3. Analytical Method (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Inject a freshly prepared standard solution at the beginning of each analysis (time point).
  • Inject the stored aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
  • Compare the peak area of this compound in the stored samples to the initial time point and the fresh standard.
  • The appearance of new peaks or a significant decrease in the main peak area indicates degradation.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and re-run the experiment check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes end_good Problem Resolved prepare_fresh->end_good improper_storage Improper Storage: - Exposed to light/air - Multiple freeze-thaw cycles check_storage->improper_storage proper_storage Proper Storage: - Dark, -20°C - Tightly sealed check_storage->proper_storage check_solid Check purity of the solid starting material improper_storage->check_solid end_bad If issue persists, consider other experimental variables proper_storage->end_bad check_solid->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Workflow start Start: Assess Stability prep_sample Prepare Stock Solution of this compound start->prep_sample aliquot Create Aliquots for Different Storage Conditions prep_sample->aliquot storage Store Aliquots Under Varied Conditions (Light, Temp, Time) aliquot->storage analysis Analyze Aliquots by HPLC/GC-MS at Timed Intervals storage->analysis data_comp Compare Chromatograms to T=0 and Fresh Standard analysis->data_comp stable Stable: No significant change in purity data_comp->stable No Change degraded Degraded: Appearance of new peaks or decrease in main peak area data_comp->degraded Change Detected end End: Determine Optimal Storage Conditions stable->end degraded->end

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Scaling Up 16-Bromohexadecanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 16-Bromohexadecanoic acid. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Synthesis Overview

The most common and scalable method for producing this compound is through the nucleophilic substitution of 16-hydroxyhexadecanoic acid. This process involves treating the starting material with a strong acid and a bromide source, typically a solution of hydrogen bromide in acetic acid, with sulfuric acid as a catalyst.[1][2] This route is favored for its high yield and purity.

Experimental Protocol: Synthesis from 16-Hydroxyhexadecanoic Acid

This protocol is adapted from established laboratory procedures for scalability.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (for 0.63 mol scale)Notes
16-Hydroxyhexadecanoic AcidC₁₆H₃₂O₃272.42177 g (0.63 mol)Starting material
30% Hydrogen Bromide in Acetic AcidHBr/CH₃COOH-1000 mLCorrosive and toxic; handle in a fume hood
Concentrated Sulfuric AcidH₂SO₄98.08310 mLHighly corrosive; add slowly
Ice WaterH₂O18.02~5 LFor precipitation

Equipment:

  • 2 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Vacuum filtration apparatus

  • High vacuum drying system

Procedure:

  • Setup: Assemble the 2 L three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Charging the Reactor: Add 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid to the flask.

  • Reagent Addition: Under a nitrogen atmosphere, cautiously add 1000 mL of 30% hydrogen bromide in acetic acid solution, followed by the slow addition of 310 mL of concentrated sulfuric acid while stirring. The addition of sulfuric acid is exothermic and should be done carefully.

  • Initial Reaction: Stir the reaction mixture at room temperature overnight (approximately 18 hours).[2]

  • Heating: After the initial stirring period, heat the mixture to reflux and maintain for 6-7 hours.[1][2]

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a large beaker containing ice water (~5 L). A solid precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acids.

  • Drying: Dry the product under high vacuum to remove any remaining water and acetic acid. The expected yield is approximately 196 g (88%).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: The reaction yield is significantly lower than the expected ~88%. What could be the cause?

A1: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify that the reflux time was adequate (6-7 hours). You can monitor the reaction's progress using Thin Layer Chromatography (TLC) by taking small aliquots.

  • Moisture Contamination: The presence of water in the reagents can interfere with the reaction. Ensure all glassware is thoroughly dried and that anhydrous-grade reagents are used where possible.

  • Insufficient Acid Catalyst: Sulfuric acid is crucial for the reaction. Ensure the correct volume was added. Its concentration should also be verified if it has been stored for a long time.

  • Loss During Workup: Product may be lost if not fully precipitated. Ensure the ice water used for quenching is sufficiently cold to minimize the solubility of the product.

G Troubleshooting: Low Yield start Low Yield Observed check_time Was reflux time adequate (6-7h)? start->check_time check_reagents Were reagents anhydrous? check_time->check_reagents Yes incomplete_rxn Incomplete Reaction: - Monitor with TLC - Extend reflux time check_time->incomplete_rxn No check_workup Was workup performed correctly? check_reagents->check_workup Yes moisture_issue Moisture Contamination: - Use dry glassware - Check reagent quality check_reagents->moisture_issue No workup_loss Product Loss During Workup: - Ensure complete precipitation - Use ice-cold water check_workup->workup_loss No G Purification Workflow crude Crude Product (After Filtration) wash Wash with Cold Water crude->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (TLC, MP, NMR) dry->analyze recrystallize Recrystallize (e.g., from Hexane) analyze->recrystallize Impure final_product Pure this compound analyze->final_product Purity OK recrystallize->dry G Synthesis Route Logic cluster_0 Recommended Route cluster_1 Alternative (Less Ideal) Routes start_OH 16-Hydroxyhexadecanoic Acid react_HBr React with HBr/H₂SO₄ start_OH->react_HBr product 16-Bromohexadecanoic Acid react_HBr->product start_PA Palmitic Acid terminal_brom Terminal Bromination (e.g., NBS, Light) start_PA->terminal_brom Selectivity Issues hunsdiecker Hunsdiecker Reaction (Decarboxylation) start_PA->hunsdiecker terminal_brom->product Leads to product product_C15 1-Bromopentadecane (C15 Product) hunsdiecker->product_C15 Incorrect Product

References

Troubleshooting low yield in Grignard reactions with 16-Bromohexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving 16-bromohexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound resulting in a very low or no yield of the desired product?

A: The primary reason for failure or low yield in a Grignard reaction with this compound is the presence of the acidic carboxylic acid group in the starting material.[1][2][3] Grignard reagents are potent bases and will react with the acidic proton of the carboxylic acid in a simple acid-base reaction.[1][2][3] This reaction consumes the Grignard reagent as it forms, preventing it from reacting with your intended electrophile.

Q2: How can I prevent the Grignard reagent from reacting with the carboxylic acid group?

A: To prevent this side reaction, you must "protect" the carboxylic acid group before forming the Grignard reagent.[4][5] This involves converting the carboxylic acid into a functional group that is unreactive towards the Grignard reagent, such as an ester.[4][5] After the Grignard reaction is complete, the protecting group can be removed to regenerate the carboxylic acid.

Q3: What are suitable protecting groups for the carboxylic acid in this context?

A: The most common and effective protecting groups for carboxylic acids in Grignard reactions are esters, such as methyl, ethyl, or t-butyl esters.[4] The choice of ester depends on the overall synthetic route and the conditions that can be tolerated for its removal.[4] For example, methyl esters can be removed by base-catalyzed hydrolysis.

Q4: What are the critical experimental conditions for a successful Grignard reaction?

A: Success in Grignard reactions hinges on several critical factors:

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6][7][8][9] Grignard reagents are highly reactive with water.[6][7]

  • Anhydrous Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[1][6][7] These solvents stabilize the Grignard reagent.[6][8]

  • Magnesium Activation: The magnesium metal is often coated with a layer of magnesium oxide that prevents the reaction from starting.[10] This layer must be removed or disrupted. Common activating agents include a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings.[8][10][11]

Q5: How can I visually confirm that the Grignard reagent formation has initiated?

A: Several visual cues indicate a successful initiation of the Grignard reaction:

  • The disappearance of the color of the activating agent (e.g., the brown color of iodine).[10][12]

  • The appearance of turbidity or a cloudy, grayish color in the reaction mixture.[10][12]

  • Spontaneous refluxing of the solvent due to the exothermic nature of the reaction.[10]

Q6: What are the common side reactions that can lower the yield, even with a protecting group?

A: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with a molecule of the starting alkyl bromide.[9][13] This results in a homocoupled dimer. To minimize this, the alkyl bromide should be added slowly to the magnesium suspension to maintain a low concentration in the reaction mixture.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction does not start (no heat, no color change) Inactive magnesium surface due to oxide layer.Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun to initiate the reaction.[10][14]
Wet glassware or solvent.Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[9][14]
Low yield of the final product Failure to protect the carboxylic acid group.Protect the carboxylic acid as an ester (e.g., methyl ester) before attempting the Grignard reaction.[4][5]
Wurtz coupling side reaction.Add the solution of the protected 16-bromohexadecanoate dropwise to the magnesium turnings to keep its concentration low.[13]
Incomplete reaction.Allow for a sufficient reaction time after the addition of the alkyl halide for the Grignard reagent to form completely. Ensure most of the magnesium has been consumed.[9]
Grignard reagent destroyed by atmospheric moisture or CO2.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[9]
A significant amount of starting material is recovered Incomplete formation of the Grignard reagent.Ensure proper activation of magnesium and anhydrous conditions. Consider titrating the Grignard reagent to determine its concentration before adding the electrophile.[14]
Insufficient amount of Grignard reagent used.Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) relative to the electrophile.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 16-bromohexadecanoate.

Protocol 2: Grignard Reaction with Methyl 16-Bromohexadecanoate
  • Setup: Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Reagent Addition: Dissolve methyl 16-bromohexadecanoate (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Grignard Formation: Once the reaction has initiated (indicated by heat and color change), add the remaining solution of the bromoester dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the addition is complete and most of the magnesium is consumed, cool the reaction mixture in an ice bath. Add the electrophile (e.g., an aldehyde or ketone, 1.0 eq) dissolved in anhydrous ether/THF dropwise.

  • Quenching: After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[15]

  • Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Deprotection of the Methyl Ester
  • Hydrolysis: Dissolve the crude product from the Grignard reaction in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Add water and acidify with dilute hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the final product with diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by chromatography or recrystallization.

Visualizations

Grignard_Workflow A 16-Bromohexadecanoic Acid B Protection (Esterification) A->B C Methyl 16-Bromohexadecanoate B->C D Grignard Formation (Mg, Ether/THF) C->D E Grignard Reagent D->E F Reaction with Electrophile (e.g., RCHO) E->F G Protected Product F->G H Deprotection (Hydrolysis) G->H I Final Product H->I

Caption: Experimental workflow for the Grignard reaction with this compound.

Troubleshooting_Tree start Low Yield in Grignard Reaction q1 Was the carboxylic acid group protected? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Did the reaction initiate? (Heat, color change) a1_yes->q2 s1 Protect the carboxylic acid (e.g., as an ester). This is the most likely cause of failure. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction performed under an inert atmosphere? a2_yes->q3 s2 Activate Mg (Iodine, DBE). Ensure anhydrous conditions. Gently heat to start. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the bromo-ester added slowly? a3_yes->q4 s3 Use N2 or Ar to prevent reaction with air/moisture. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Yield should improve. a4_yes->end s4 Slow addition minimizes Wurtz coupling. a4_no->s4

Caption: Troubleshooting decision tree for low Grignard reaction yields.

References

Column chromatography techniques for purifying 16-Bromohexadecanoic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 16-Bromohexadecanoic acid using column chromatography techniques. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem: Poor Separation of this compound from Impurities

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to optimize the solvent system. A good starting point is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a clear separation between the product and impurities. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation on a column.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude product loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[2]
Improper Column Packing The presence of air bubbles, cracks, or an uneven silica gel bed can lead to channeling and poor separation.[1] Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is often recommended to minimize these issues.
Sample Application The sample was not loaded as a concentrated, narrow band at the top of the column. Dissolve the crude product in a minimal amount of the initial, least polar eluent and carefully apply it to the top of the silica bed.

Problem: Product Elutes Too Quickly or Too Slowly

Possible Cause Recommended Solution
Solvent Polarity is Too High If the product elutes too quickly (high Rf value), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.
Solvent Polarity is Too Low If the product is not moving down the column (low Rf value), the solvent system is not polar enough. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.
Strong Interaction with Stationary Phase The carboxylic acid group of this compound can interact strongly with the silica gel, leading to slow elution and peak tailing. Add a small amount of a modifier, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent to suppress this interaction.

Problem: Low Recovery of Purified Product

Possible Cause Recommended Solution
Product is Irreversibly Adsorbed The product may be too polar and is sticking irreversibly to the silica gel. Consider using a less polar stationary phase like alumina or a different purification technique.
Fractions Collected Improperly The fractions containing the pure product may have been missed or mixed with impure fractions. Monitor the elution closely using TLC analysis of each fraction before combining them.
Product Degradation on Silica Gel Although less common for this molecule, some compounds can degrade on the acidic surface of silica gel. If suspected, consider using neutral or basic alumina as the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of hexane and ethyl acetate.[1] You can start with a 4:1 or 3:1 ratio of hexane to ethyl acetate and adjust the polarity based on the resulting Rf value of your product. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape and reduce tailing.

Q2: How can I visualize the spots of this compound on a TLC plate?

This compound is not UV-active. Therefore, you will need to use a staining method for visualization. Common stains for fatty acids include:

  • Potassium permanganate stain: This is a general stain for compounds that can be oxidized.

  • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

  • Ceric ammonium molybdate (CAM) stain: A versatile stain that reacts with many organic compounds upon heating.

Q3: What are the likely impurities in a synthesis of this compound from 16-hydroxyhexadecanoic acid?

The most probable impurities are the unreacted starting material, 16-hydroxyhexadecanoic acid, and potentially some side-products from the bromination reaction. 16-hydroxyhexadecanoic acid is more polar than the desired product due to the hydroxyl group.

Q4: How do I choose between silica gel and alumina for the column?

Silica gel is the most common stationary phase and is suitable for a wide range of compounds, including fatty acids.[2] It is slightly acidic. Alumina can be acidic, neutral, or basic and may be a better choice if your compound is sensitive to acid.[2] For separating a bromo-functionalized carboxylic acid from its corresponding alcohol, silica gel is generally a good first choice.

Q5: Should I use a gradient or isocratic elution for my column?

For separating compounds with significantly different polarities, such as the product and a much more polar impurity, a gradient elution can be more efficient. You can start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute your compounds sequentially. This can save time and reduce solvent usage compared to an isocratic elution.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

  • Preparation: Dissolve a small amount of your crude this compound product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 4:1 hexane:ethyl acetate with 1% acetic acid). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using an appropriate stain (e.g., potassium permanganate).

  • Analysis: Calculate the Rf value for each spot (distance traveled by spot / distance traveled by solvent front). The spot corresponding to this compound should be less polar (higher Rf) than the 16-hydroxyhexadecanoic acid starting material.

Protocol 2: Silica Gel Column Chromatography Purification

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge any air bubbles. Drain the excess solvent until it is level with the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A suggested gradient could be:

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (4 column volumes)

      • 80:20 Hexane:Ethyl Acetate (until the product has eluted)

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Workflow start 16-Hydroxyhexadecanoic Acid reaction Bromination Reaction start->reaction crude_product Crude this compound reaction->crude_product tlc TLC Analysis to Determine Solvent System crude_product->tlc column Silica Gel Column Chromatography tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product troubleshooting_logic start Poor Separation? cause1 Inappropriate Solvent? start->cause1 Yes cause2 Column Overloaded? start->cause2 Yes cause3 Bad Column Packing? start->cause3 Yes solution1 Optimize with TLC cause1->solution1 solution2 Reduce Sample Load or Use Larger Column cause2->solution2 solution3 Repack Column Carefully cause3->solution3

References

Technical Support Center: Characterization of Impurities in Commercial 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in commercial 16-Bromohexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in commercial this compound?

Based on the common synthesis route from 16-hydroxyhexadecanoic acid using hydrogen bromide and sulfuric acid, the most likely impurity is the unreacted starting material, 16-hydroxyhexadecanoic acid . Other potential minor impurities could include isomeric byproducts, small amounts of the corresponding methyl ester if methanol was used in any step, or dimerized products. Commercial grades of this compound typically have a purity of ≥98% or ≥99%.

Q2: Which analytical techniques are most suitable for characterizing these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. Derivatization is often necessary for the analysis of the polar carboxylic acid and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: Well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any impurities present in sufficient concentration.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups present in the sample and can indicate the presence of hydroxyl impurities in a bromo-functionalized carboxylic acid sample.

Q3: Is derivatization necessary for the analysis of this compound?

For GC-MS analysis , derivatization is highly recommended. The carboxylic acid and any potential hydroxyl impurities are polar and have low volatility, which can lead to poor peak shape and low sensitivity. Silylation (e.g., with BSTFA) or methylation are common derivatization techniques.[1]

For HPLC-MS analysis , derivatization is generally not necessary, allowing for a more direct analysis of the compound and its impurities.[2]

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor Peak Shape (Tailing) for the Main Peak and/or Impurities

Potential Cause Troubleshooting Steps
Incomplete Derivatization - Ensure the sample is completely dry before adding the derivatization reagent. - Optimize the reaction time and temperature for derivatization. - Use a fresh derivatization reagent.
Active Sites in the GC System - Use a deactivated inlet liner. - Trim the first few centimeters of the analytical column. - Condition the column according to the manufacturer's instructions.
Column Overload - Dilute the sample. - Inject a smaller volume.

Issue 2: No or Low Signal for the Analyte

Potential Cause Troubleshooting Steps
Thermal Degradation in the Inlet - Lower the injector temperature. - Ensure proper derivatization to increase thermal stability.
Improper Syringe Handling - Check the syringe for blockages or leaks. - Ensure the correct injection volume is being drawn.
MS Detector Not Optimized - Perform a tune of the mass spectrometer. - Ensure the detector is on and the correct m/z range is being scanned.
HPLC Analysis

Issue 3: Co-elution of the Main Peak and Impurities

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition - Adjust the ratio of organic solvent to aqueous phase. - Try a different organic modifier (e.g., acetonitrile instead of methanol). - Add a small amount of an ion-pairing agent if dealing with ionic species.
Inappropriate Column Chemistry - If using a C18 column, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) for alternative selectivity.
Gradient Elution Not Optimized - Adjust the gradient slope to improve the separation of closely eluting peaks.

Issue 4: Baseline Noise or Drift

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase - Use HPLC-grade solvents and freshly prepared mobile phases. - Degas the mobile phase thoroughly.
Detector Lamp Aging - Replace the detector lamp if it has exceeded its recommended lifetime.
Column Contamination - Flush the column with a strong solvent. - If the problem persists, consider replacing the column.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
16-Hydroxyhexadecanoic AcidC₁₆H₃₂O₃272.42Unreacted starting material
Methyl 16-bromohexadecanoateC₁₇H₃₃BrO₂349.35Esterification side reaction
Hexadecanedioic acid, 1-bromo-, 1,1'-anhydrideC₃₂H₅₈Br₂O₃650.60Dimerization byproduct

Table 2: Key Spectroscopic Data for Identification

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) FT-IR (cm⁻¹)
This compound ~3.4 (t, -CH₂Br), ~2.35 (t, -CH₂COOH), 1.8-1.2 (m, alkyl chain)~180 (-COOH), ~34 (-CH₂Br), 30-24 (alkyl chain)~2920, 2850 (C-H stretch), ~1700 (C=O stretch), ~645 (C-Br stretch)
16-Hydroxyhexadecanoic Acid ~3.6 (t, -CH₂OH), ~2.35 (t, -CH₂COOH), 1.6-1.2 (m, alkyl chain)~180 (-COOH), ~63 (-CH₂OH), 33-25 (alkyl chain)~3300 (broad, O-H stretch), ~2920, 2850 (C-H stretch), ~1700 (C=O stretch)[3][4]

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation
  • Sample Preparation: Accurately weigh 1-2 mg of the commercial this compound into a vial.

  • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.[1]

  • GC-MS Conditions:

    • Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

Protocol 2: HPLC-UV/MS Analysis
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like methanol or acetonitrile.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or ESI-MS in negative ion mode.

Protocol 3: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

Protocol 4: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

experimental_workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Chromatographic Separation & Identification cluster_2 Spectroscopic Confirmation cluster_3 Data Analysis & Reporting Sample Commercial this compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC_MS HPLC-MS Analysis Dissolution->HPLC_MS GC_MS GC-MS Analysis (with Derivatization) Dissolution->GC_MS NMR NMR (1H, 13C) Analysis Dissolution->NMR FTIR FT-IR Analysis Dissolution->FTIR Data_Analysis Correlate Data & Identify Impurities HPLC_MS->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Generate Impurity Profile Report Data_Analysis->Report

Caption: Experimental workflow for the characterization of impurities.

troubleshooting_workflow cluster_0 Initial Checks cluster_1 Sample & Mobile Phase cluster_2 Instrument Components Problem Analytical Problem Encountered (e.g., Poor Peak Shape, Co-elution) Check_Method Review Analytical Method Parameters Problem->Check_Method Check_System Inspect Instrument for Leaks/Blockages Problem->Check_System Check_Sample_Prep Verify Sample Preparation & Derivatization Check_Method->Check_Sample_Prep Check_Mobile_Phase Prepare Fresh Mobile Phase/Reagents Check_System->Check_Mobile_Phase Check_Column Evaluate Column Performance Check_Sample_Prep->Check_Column Check_Inlet_Detector Clean/Replace Inlet Liner & Check Detector Check_Mobile_Phase->Check_Inlet_Detector Not_Resolved Problem Persists Check_Column->Not_Resolved If issue continues Resolved Problem Resolved Check_Inlet_Detector->Resolved If issue is fixed Not_Resolved->Problem Re-evaluate

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Enhancing the Solubility of 16-Bromohexadecanoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16-Bromohexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges and effectively using this long-chain fatty acid in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in biological research?

This compound is a synthetic, brominated long-chain fatty acid. Due to its structural similarity to palmitic acid, it is frequently used as a chemical probe to study fatty acid metabolism, including processes like protein acylation (specifically S-palmitoylation) and fatty acid oxidation. The terminal bromine atom allows for its use in various analytical techniques, including as a radiochemical precursor. It also serves as a starting material for the synthesis of more complex lipids like ceramides.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

Like other long-chain fatty acids, this compound has a long, nonpolar hydrocarbon tail which makes it inherently hydrophobic and thus poorly soluble in polar solvents like water or aqueous buffers (e.g., PBS). This low solubility can lead to precipitation in biological assays, affecting the accuracy and reproducibility of experimental results.

Q3: What are the recommended solvents for creating a stock solution of this compound?

For creating a concentrated stock solution, it is recommended to use a water-miscible organic solvent. Based on data for structurally similar long-chain fatty acids, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices, followed by ethanol. It is crucial to ensure the final concentration of the organic solvent in your biological assay is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound in biological assays.

Problem 1: My this compound stock solution is cloudy or has visible precipitate.

Possible Cause Recommended Solution
Incomplete Dissolution Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. Ensure you are using a suitable organic solvent at a sufficient volume.
Supersaturation The concentration of this compound may be too high for the chosen solvent. Try preparing a more dilute stock solution.
Low Purity of Compound Ensure you are using high-purity this compound. Impurities can affect solubility.

Problem 2: The compound precipitates when I add my stock solution to the aqueous assay buffer or cell culture medium.

Possible Cause Recommended Solution
"Salting Out" Effect The high concentration of the organic stock solution is causing the compound to crash out upon contact with the aqueous environment. Add the stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing to ensure rapid and even dispersion.
Final Concentration is Too High for Aqueous Solubility The final concentration of this compound in the aqueous medium exceeds its solubility limit. Consider lowering the final concentration or using a carrier molecule.
Interaction with Buffer Components Certain components in your buffer or medium may be interacting with the compound, causing precipitation. Test the solubility in a simpler buffer (e.g., PBS) first.
pH of the Medium The carboxylic acid group of this compound will be deprotonated at physiological pH, which can affect its aggregation properties. Ensure your medium is properly buffered.

Problem 3: I am observing cellular toxicity in my experiments.

Possible Cause Recommended Solution
High Concentration of Organic Solvent Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level, typically below 0.1% (v/v). Run a solvent-only control to assess its effect on your cells.
Inherent Cytotoxicity of this compound At high concentrations, free fatty acids can be toxic to cells. Determine the optimal non-toxic working concentration range for your specific cell type and assay through a dose-response experiment.
Formation of Micelles or Aggregates Poorly solubilized fatty acids can form micelles or aggregates that may be cytotoxic. Using a carrier protein like BSA can help deliver the fatty acid in a more physiologically relevant and less toxic manner.

Quantitative Data

The following table summarizes the approximate solubility of a structurally similar compound, 16-hydroxyhexadecanoic acid, in various solvents. This data can serve as a useful guide for preparing solutions of this compound.

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)20
Dimethyl Sulfoxide (DMSO)20
Ethanol2.5
1:2 Solution of DMSO:PBS (pH 7.2)0.33
Data is for a structurally similar compound and should be used as a guideline.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 3.35 mg of this compound (MW: 335.32 g/mol ).

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture

This protocol is adapted for delivering long-chain fatty acids to cells in culture, which enhances solubility and bioavailability while minimizing toxicity.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 1 g of fatty acid-free Bovine Serum Albumin (BSA) in 10 mL of sterile PBS or serum-free cell culture medium.

    • Gently mix by inversion until the BSA is fully dissolved. Do not vortex excessively as this can cause frothing and protein denaturation.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Prepare the Fatty Acid-BSA Complex:

    • Prepare a concentrated stock solution of this compound in ethanol or DMSO (e.g., 100 mM).

    • While gently stirring the pre-warmed 10% BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (a 3:1 to 6:1 molar ratio of fatty acid to BSA is common).

    • For example, to make a 5 mM fatty acid solution with a 5:1 molar ratio to BSA, you would add the fatty acid to a BSA solution of approximately 1 mM.

    • Continue to stir the mixture at 37°C for at least 30-60 minutes to allow for complexation. The solution should be clear.

    • This fatty acid-BSA complex stock solution can then be diluted to the final working concentration in your cell culture medium.

  • Important Considerations:

    • Always prepare a vehicle control using the same concentration of BSA and the organic solvent used to dissolve the fatty acid.

    • The stability of the complex in media should be assessed for long-term experiments.

Visualizations

experimental_workflow General Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add solvent dilute Dilute in Aqueous Buffer/Medium dissolve->dilute Direct Dilution (for some assays) bsa_complex Complex with BSA dissolve->bsa_complex For Cell-Based Assays cell_treatment Treat Cells dilute->cell_treatment precipitation Precipitation? dilute->precipitation bsa_complex->cell_treatment data_analysis Analyze Results cell_treatment->data_analysis toxicity Toxicity? cell_treatment->toxicity

Caption: Workflow for preparing this compound solutions.

logical_relationship Troubleshooting Logic for Precipitation Issues start Precipitate Observed After Adding Stock to Aqueous Solution check_mixing Was stock added slowly to pre-warmed, stirring buffer? start->check_mixing check_concentration Is the final concentration too high? check_mixing->check_concentration Yes improve_mixing Improve mixing technique: - Pre-warm aqueous solution - Add stock dropwise while stirring check_mixing->improve_mixing No check_solvent Is the final solvent concentration >0.1%? check_concentration->check_solvent No lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes use_bsa Use a carrier protein like BSA check_solvent->use_bsa No reduce_solvent Reduce final solvent concentration check_solvent->reduce_solvent Yes

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway Potential Application in Studying Protein Palmitoylation BHA This compound (as a probe) AcylCoA_Synthetase Acyl-CoA Synthetase BHA->AcylCoA_Synthetase BHA_CoA 16-Bromohexadecanoyl-CoA AcylCoA_Synthetase->BHA_CoA ATP -> AMP + PPi DHHC DHHC Acyltransferase (Palmitoyltransferase) BHA_CoA->DHHC Palmitoylated_Protein Brominated Palmitoylated Protein DHHC->Palmitoylated_Protein Transfer of lipid moiety Protein Substrate Protein (e.g., Ras, eNOS) Protein->DHHC Downstream_Signaling Altered Downstream Signaling (e.g., membrane localization, activity) Palmitoylated_Protein->Downstream_Signaling

Caption: Investigating protein palmitoylation with this compound.

Validation & Comparative

A Researcher's Guide to ω-Halogenated Hexadecanoic Acids in Synthesis: Bromo vs. Chloro Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is paramount to achieving desired outcomes efficiently and effectively. This guide provides an objective comparison of 16-Bromohexadecanoic acid and 16-Chlorohexadecanoic acid, focusing on their performance in synthetic applications, supported by fundamental chemical principles.

Long-chain functionalized fatty acids are crucial building blocks for synthesizing complex lipids, signaling molecules, and drug delivery systems. Among these, terminal-halogenated hexadecanoic acids serve as versatile intermediates for introducing the C16 alkyl chain via nucleophilic substitution. The choice between the bromo and chloro derivatives, however, can significantly impact reaction kinetics and overall yield.

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of each molecule. These characteristics influence solubility, reaction conditions, and analytical profiles.

PropertyThis compound16-Chlorohexadecanoic Acid*
CAS Number 2536-35-8[1]19117-92-1 (for 2-chloro isomer)
Molecular Formula C₁₆H₃₁BrO₂[2]C₁₆H₃₁ClO₂[3]
Molecular Weight 335.32 g/mol [1][2]290.88 g/mol [3]
Melting Point 68-73 °C[1][4]Data not available for 16-chloro
Boiling Point 214-217 °C @ 1 mmHg[1][4]Data not available
Appearance White to off-white solidNot specified

Note: Data for 16-Chlorohexadecanoic acid is less commonly reported; properties are listed for the closest available isomer where specified.

Reactivity and Performance in Synthesis

The primary synthetic utility of these compounds is as electrophiles in nucleophilic substitution reactions. The key difference in their performance stems from the nature of the halogen atom, which functions as the leaving group.

The Role of the Leaving Group

In a nucleophilic substitution reaction, the rate is heavily influenced by the ability of the leaving group to depart from the carbon backbone. An ideal leaving group is a species that is stable on its own. The stability of the halide anions (Br⁻ and Cl⁻) is directly related to the acidity of their conjugate acids (HBr and HCl).

  • Acidity: HBr is a stronger acid than HCl.

  • Base Strength: Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

  • Stability: Weaker bases are more stable and therefore better leaving groups.

This fundamental principle dictates that this compound is a more reactive substrate than 16-Chlorohexadecanoic acid in nucleophilic substitution reactions. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.

Expected Experimental Outcomes

While direct, side-by-side comparative studies for these specific molecules are not extensively published, the well-established principles of organic chemistry allow for a clear prediction of their relative performance. In a typical reaction, such as the synthesis of 16-hydroxyhexadecanoic acid using a hydroxide nucleophile, the following differences would be anticipated:

ParameterThis compound16-Chlorohexadecanoic AcidRationale
Reaction Rate FasterSlowerBromide is a better leaving group than chloride.
Required Temperature Milder (e.g., 60-80 °C)Harsher (e.g., >100 °C or reflux)A more reactive substrate requires less thermal energy.
Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)A direct consequence of the faster reaction rate.
Potential Yield Generally higherPotentially lowerMilder conditions reduce the likelihood of side reactions.

Applications and Synthetic Utility

This compound is documented as a starting material for the synthesis of complex biomolecules, including:

  • Ultralong Chain Ceramides: Essential components of cell membranes.[1][2]

  • Carnitine Nitro-derivatives: Molecules with potential pharmaceutical applications.[2][4]

  • Radiochemical Precursors: Used in labeling studies.

16-Chlorohexadecanoic acid can be employed for similar synthetic transformations. However, its lower reactivity makes it a less common choice unless specific reaction kinetics are desired or cost is a primary consideration. The bromo-analog is generally preferred for its reliability and efficiency, leading to shorter reaction times and cleaner product formation.

Experimental Protocols & Visualizations

To illustrate the practical application of these reagents, a representative protocol for nucleophilic substitution is provided below, along with diagrams outlining the experimental workflow and the chemical logic of reactivity.

Representative Experimental Protocol: Synthesis of 16-Hydroxyhexadecanoic Acid

This protocol details the conversion of this compound to 16-Hydroxyhexadecanoic acid. A similar procedure could be adapted for the chloro-analog, likely requiring higher temperatures and longer reaction times.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: 3:1 mixture of Ethanol and Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound in the ethanol/water solvent mixture in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add sodium hydroxide pellets to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution to a pH of ~2 using 2M HCl. A white precipitate of 16-hydroxyhexadecanoic acid should form.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., acetone or an ethyl acetate/hexane mixture) to obtain the pure 16-hydroxyhexadecanoic acid.

Visualized Experimental Workflow

The following diagram outlines the general steps involved in the synthesis described.

G A Reactant Preparation (this compound, NaOH, Solvent) B Reaction Setup (Heat to Reflux) A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent Removal, Acidification) C->D E Extraction (Ethyl Acetate) D->E F Purification (Drying, Concentration) E->F G Final Product (Recrystallization) F->G

A generalized workflow for nucleophilic substitution.
Logical Comparison of Reactivity

The difference in reactivity between the bromo and chloro compounds is a direct result of their leaving group ability.

G cluster_0 cluster_1 cluster_2 Nu Nucleophile (e.g., OH⁻) Bromo This compound Nu->Bromo Faster Reaction Chloro 16-Chlorohexadecanoic Acid Nu->Chloro Slower Reaction Product Substitution Product Bromo->Product Good Leaving Group (Br⁻) Chloro->Product Poorer Leaving Group (Cl⁻)

Reactivity is dictated by leaving group stability.

Conclusion

For synthetic applications requiring the functionalization of a C16 fatty acid via nucleophilic substitution, This compound is the superior choice over its chloro counterpart. Its greater reactivity, stemming from the excellent leaving group ability of the bromide ion, translates to faster reactions, milder conditions, and potentially higher yields. While 16-Chlorohexadecanoic acid remains a viable, lower-cost alternative, researchers must be prepared to employ more forcing conditions and accept longer reaction times, which may compromise the integrity of sensitive functional groups elsewhere in the molecule. The selection should therefore be based on the specific requirements of the synthetic target, balancing reactivity, cost, and reaction efficiency.

References

A Comparative Guide to Long-Chain Fatty Acids in Ceramide Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of different long-chain fatty acids as substrates for ceramide synthesis, tailored for researchers, scientists, and drug development professionals. We delve into the substrate specificity of ceramide synthases, the resulting functional differences of the synthesized ceramides, and present supporting experimental data and detailed protocols.

Introduction to Ceramide Diversity

Ceramides, a class of sphingolipids, are crucial signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation. They are synthesized by a family of six ceramide synthases (CerS1-6), each exhibiting distinct specificity for fatty acyl-CoAs of varying chain lengths. This specificity is a critical determinant of the biological function of the resulting ceramide molecule. This guide will focus on the differential utilization of long-chain fatty acids in ceramide synthesis and the functional consequences thereof.

I. Ceramide Synthase Substrate Specificity

The selection of a specific fatty acyl-CoA for the acylation of the sphingoid base is a key regulatory step in generating functionally diverse ceramides. The six mammalian ceramide synthases (CerS) each display a marked preference for fatty acyl-CoAs of particular chain lengths.[1]

Ceramide Synthase (CerS)Primary Fatty Acyl-CoA SubstratesKey Tissue ExpressionResulting Ceramide Species
CerS1 C18:0-CoA (Stearoyl-CoA)[2][3]Brain (neurons), Skeletal Muscle[3]C18-Ceramide
CerS2 C22:0-CoA, C24:0-CoA, C24:1-CoA[4]Liver, Kidney, Brain (oligodendrocytes)[1][3]Very-long-chain Ceramides (VLC-Cers)
CerS3 ≥C26-CoA (Ultra-long-chain)[5][6]Skin (Epidermis), Testis[5][7]Ultra-long-chain Ceramides (ULC-Cers)
CerS4 C18:0-CoA, C20:0-CoA[3][8]Skin, Leukocytes, Heart, Liver[3]C18- and C20-Ceramides
CerS5 C16:0-CoA (Palmitoyl-CoA)[1][9]Broad, low levels in most tissuesC16-Ceramide
CerS6 C14:0-CoA, C16:0-CoA[10][11]Broad, low levels in most tissuesC14- and C16-Ceramides

II. Comparative Enzyme Kinetics

While comprehensive kinetic data for all CerS enzymes with a range of fatty acyl-CoAs is not available in a single study, compiling data from various sources provides insights into their activities. The phosphorylation state of CerS enzymes can also significantly impact their kinetic parameters.[12]

EnzymeFatty Acyl-CoAKm (µM)Vmax (pmol/min/mg)Conditions
CerS2 (phosphorylated) C24:1-CoA62.90.76HEK293T cell homogenates
CerS2 (dephosphorylated) C24:1-CoA5.460.04HEK293T cell homogenates treated with λPPase
CerS4 C18:0-CoA-~444HEK cells overexpressing CerS4
CerS4 C20:0-CoA-~389HEK cells overexpressing CerS4
CerS3 (in presence of ACBP) Sphinganine-235HEK293T cells overexpressing CerS3
CerS3 (without ACBP) Sphinganine-55HEK293T cells overexpressing CerS3

Note: The table presents available data from different studies and conditions may vary. A direct comparison should be made with caution. The Vmax for CerS4 is presented as specific activity.

III. Functional Comparison of Long-Chain Ceramides

The length of the fatty acid chain appended to the sphingosine backbone dictates the biophysical properties of the ceramide and its ability to participate in specific signaling pathways.

A. Role in Apoptosis: C16-Ceramide vs. C18-Ceramide

Long-chain ceramides, particularly C16 and C18, are well-established modulators of apoptosis. However, they can exert opposing effects depending on the cellular context.

  • C18-Ceramide (Pro-apoptotic): Generated primarily by CerS1, C18-ceramide is frequently associated with the induction of apoptosis.[13][14] It can promote the formation of channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[14]

  • C16-Ceramide (Context-dependent): Synthesized by CerS5 and CerS6, C16-ceramide has a more complex role. While some studies report its pro-apoptotic effects, others have demonstrated a protective, anti-apoptotic function, particularly in the context of ER stress-induced cell death in certain cancer cells.[13][15]

Quantitative Comparison of Apoptotic Induction:

Ceramide SpeciesCell LineAssayResult
C18-Ceramide (via CerS1 overexpression) UM-SCC-22A (Head and Neck Squamous Cell Carcinoma)Caspase-3 Activity Assay~60% increase in caspase-3 activity compared to control[13]
C16-Ceramide (via CerS6 overexpression) UM-SCC-22A (Head and Neck Squamous Cell Carcinoma)Caspase-3 Activity AssayNo significant increase in caspase-3 activity[13]
C16-Ceramide Jurkat cells (T-lymphocytes)Correlation with apoptosis markersIncreased levels correlate with radiation-induced apoptosis[15]
B. Role in Skin Barrier Function: Ultra-Long-Chain Ceramides

Ceramides with ultra-long-chain fatty acids (≥C26), synthesized by CerS3, are indispensable for maintaining the epidermal permeability barrier.[7][16] These specialized ceramides are crucial for the proper formation and organization of the lipid lamellae in the stratum corneum, which prevents excessive water loss from the body.

Supporting Experimental Data:

  • Transepidermal Water Loss (TEWL): A common method to assess skin barrier function is the measurement of TEWL. Higher TEWL values indicate a compromised barrier.[17][18] Studies on mice lacking CerS3 or the elongase ELOVL4 (responsible for producing ultra-long-chain fatty acids) show significantly elevated TEWL, confirming the critical role of these ceramides in skin barrier integrity.

IV. Experimental Protocols

A. In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from studies using cell homogenates and fatty acyl-CoA substrates.

Materials:

  • Cell homogenates expressing the CerS of interest

  • Fatty acyl-CoA substrates (e.g., C16:0-CoA, C18:0-CoA, C22:0-CoA)

  • [4,5-³H]sphinganine

  • Defatted BSA

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell homogenates from cells overexpressing a specific CerS or from tissues of interest.

  • In a microcentrifuge tube, combine the cell homogenate (protein amount to be optimized for linear reaction rate) with the reaction buffer.

  • Add the desired fatty acyl-CoA substrate to a final concentration of 50 µM.

  • Initiate the reaction by adding [4,5-³H]sphinganine (e.g., to a final concentration of 20 µM, mixed with defatted BSA).

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 1:2, v/v).

  • Extract the lipids and separate them by thin-layer chromatography (TLC).

  • Visualize the radiolabeled ceramide product by autoradiography and quantify the radioactivity by scintillation counting.

B. Caspase-3 Activity Assay for Apoptosis Assessment

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Lysis buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, 5 mM DTT)

  • Fluorometer

Procedure:

  • Culture and treat cells with agents that induce apoptosis or with vectors to overexpress specific CerS isoforms.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in the lysis buffer and centrifuge to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a 96-well plate.

  • Add the caspase-3 fluorogenic substrate to each well.

  • Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

  • Calculate the rate of substrate cleavage, which is proportional to the caspase-3 activity.

C. Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay assesses the integrity of the mitochondrial outer membrane by measuring the accessibility of an external substrate to an inner membrane enzyme.[19][20]

Materials:

  • Isolated mitochondria

  • Ceramide (e.g., C16-ceramide)

  • Reduced cytochrome c

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from cells or tissues of interest.

  • Incubate the isolated mitochondria with the desired concentration of ceramide for a specific time.

  • Add exogenously reduced cytochrome c to the mitochondrial suspension.

  • Monitor the rate of cytochrome c oxidation by measuring the decrease in absorbance at 550 nm using a spectrophotometer. An increased rate of oxidation indicates permeabilization of the outer membrane.

  • Express the permeability as a percentage of the rate of oxidation in mitochondria with a hypotonically lysed outer membrane.

D. Transepidermal Water Loss (TEWL) Measurement

This non-invasive method quantifies the rate of water evaporation from the skin surface.

Materials:

  • TEWL measurement device (e.g., Tewameter)

  • Anesthetized animal (e.g., mouse) or human subject

Procedure:

  • Acclimatize the subject to the measurement environment (controlled temperature and humidity) for at least 30 minutes.

  • Gently place the probe of the TEWL device on the skin surface of the area of interest (e.g., the dorsal skin of a mouse).

  • Allow the reading to stabilize, which typically takes 30-60 seconds.

  • Record the TEWL value, which is usually expressed in g/m²/h.

  • Take multiple readings from the same area and average them for accuracy.

V. Visualizations

Ceramide_Apoptosis_Pathway cluster_synthesis Ceramide Synthesis cluster_mitochondria Mitochondrial Pathway Fatty Acyl-CoA Fatty Acyl-CoA CerS Ceramide Synthase (e.g., CerS1 for C18-CoA) Fatty Acyl-CoA->CerS Sphingosine Sphingosine Sphingosine->CerS Ceramide Long-Chain Ceramide (e.g., C18-Ceramide) CerS->Ceramide MOMP Mitochondrial Outer Membrane Permeabilization Ceramide->MOMP Channel Formation Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: C18-Ceramide Induced Apoptotic Pathway.

Experimental_Workflow_CerS_Activity Start Start: Cell/Tissue Homogenate Incubation Incubate with [3H]Sphinganine & Fatty Acyl-CoA Start->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Scintillation Counting of Ceramide Band TLC->Quantification End End: CerS Activity (cpm/mg protein) Quantification->End

Caption: In Vitro Ceramide Synthase Activity Assay Workflow.

VI. Conclusion

The choice of long-chain fatty acid for ceramide synthesis is a critical determinant of the subsequent biological activity of the ceramide molecule. Ceramide synthases exhibit distinct substrate specificities, leading to the production of a diverse array of ceramides with often opposing functions. While C18-ceramide is generally considered pro-apoptotic, C16-ceramide can have context-dependent roles. Furthermore, ultra-long-chain ceramides are essential for skin barrier function. Understanding these differences is paramount for researchers investigating the roles of ceramides in health and disease and for the development of targeted therapeutic strategies. This guide provides a foundational overview and practical experimental approaches to aid in these research endeavors.

References

Validating the Purity of Synthesized 16-Bromohexadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 16-Bromohexadecanoic acid. We will explore common analytical techniques, compare their performance with commercially available standards, and provide detailed experimental protocols.

Introduction to this compound and its Synthesis

This compound is a long-chain halogenated fatty acid used as a versatile building block in the synthesis of various bioactive molecules and materials. A common synthetic route involves the bromination of 16-hydroxyhexadecanoic acid using a mixture of hydrobromic acid in acetic acid and sulfuric acid. Given this synthesis, the primary potential impurity is the unreacted starting material, 16-hydroxyhexadecanoic acid.

Comparative Analysis of Purity Validation Methods

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. This multi-faceted approach provides both quantitative purity data and structural confirmation. Commercially available this compound typically has a purity of ≥98% or ≥99%, which serves as a benchmark for synthesized batches.[1][2][3]

Data Presentation
Analytical TechniqueParameterSynthesized this compound (Typical)Commercial Standard (≥99%)[2]Alternative: 16-Hydroxyhexadecanoic Acid (Starting Material)
¹H NMR Chemical Shift (δ, ppm)δ 3.40 (t, 2H), 2.35 (t, 2H), 1.85 (m, 2H), 1.25 (br s, 24H)Consistent with synthesized productδ 3.64 (t, 2H), 2.28 (t, 2H), 1.57 (m, 4H), 1.29 (br s, 22H)
Purity (%)>95% (by integration against internal standard)≥99%N/A
¹³C NMR Chemical Shift (δ, ppm)δ 179.8, 34.1, 33.8, 32.8, 29.6-28.1 (multiple peaks), 24.7Consistent with synthesized productδ 179.5, 63.1, 34.2, 32.8, 29.7-25.7 (multiple peaks), 24.8
GC-MS Retention Time (min)Varies with column and methodMatches synthesized productDistinct, earlier retention time
Purity (%)>98% (by area normalization)≥99%N/A
HPLC Retention Time (min)Varies with column and methodMatches synthesized productDistinct, earlier retention time
Purity (%)>98% (by area normalization)≥99%N/A

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve ~10 mg of sample in 0.7 mL CDCl₃ standard Add internal standard (e.g., 1,3,5-trimethoxybenzene) dissolve->standard vortex Vortex to ensure complete dissolution standard->vortex transfer Transfer to NMR tube vortex->transfer acquire Acquire ¹H and ¹³C spectra on a 400 MHz spectrometer transfer->acquire process Process spectra (phasing, baseline correction) acquire->process integrate Integrate characteristic peaks of analyte and standard process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for NMR-based purity validation.

Methodology:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: The presence of a triplet at approximately 3.40 ppm (corresponding to the two protons adjacent to the bromine atom) and a triplet at 2.35 ppm (protons adjacent to the carboxylic acid group) are characteristic of this compound.[4] The absence of a triplet around 3.64 ppm indicates the absence of the starting material, 16-hydroxyhexadecanoic acid. Purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.

    • ¹³C NMR: Confirm the presence of the expected 16 carbon signals. The signal for the carbon attached to the bromine should appear around 34 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. For fatty acids, derivatization is typically required to increase volatility.

Experimental Workflow:

cluster_derivatization Derivatization cluster_extraction Extraction cluster_gcms_analysis GC-MS Analysis dissolve_gc Dissolve ~1 mg of sample in 1 mL of Toluene add_reagent Add 200 µL of 2M methanolic HCl dissolve_gc->add_reagent heat Heat at 60°C for 30 min add_reagent->heat add_hexane Add 1 mL of Hexane and 1 mL of H₂O heat->add_hexane vortex_extract Vortex and centrifuge add_hexane->vortex_extract collect Collect the upper organic layer vortex_extract->collect inject Inject 1 µL into GC-MS collect->inject analyze Analyze the chromatogram and mass spectrum inject->analyze

Caption: Workflow for GC-MS based purity validation.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (to form Fatty Acid Methyl Ester - FAME):

    • Dissolve approximately 1 mg of the sample in 1 mL of toluene.

    • Add 200 µL of 2 M methanolic HCl.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper organic (hexane) layer containing the FAME for analysis.

  • GC Conditions (typical):

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: The purity is determined by the relative peak area of the methyl 16-bromohexadecanoate in the total ion chromatogram. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds.

Experimental Workflow:

cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis dissolve_hplc Dissolve ~1 mg of sample in 1 mL of mobile phase filter Filter through a 0.45 µm syringe filter dissolve_hplc->filter inject_hplc Inject 10 µL into HPLC filter->inject_hplc analyze_hplc Analyze the chromatogram inject_hplc->analyze_hplc

Caption: Workflow for HPLC-based purity validation.

Methodology:

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions (typical for reversed-phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 70% acetonitrile and ramp up to 100% acetonitrile over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm (for the carboxylic acid chromophore) or ELSD.

  • Data Analysis: Purity is calculated based on the relative peak area in the chromatogram. The unreacted starting material, being more polar, will have a shorter retention time than the brominated product.

Conclusion

A combination of NMR, GC-MS, and HPLC provides a robust and comprehensive approach to validating the purity of synthesized this compound. NMR spectroscopy offers definitive structural confirmation and can be used for quantitative purity assessment against an internal standard. Chromatographic techniques like GC-MS and HPLC are excellent for separating the product from potential impurities, particularly the unreacted starting material, and providing accurate quantitative purity data. By employing these methods, researchers can ensure the quality and integrity of their synthesized compound, leading to more reliable and reproducible scientific findings.

References

A Comparative Analysis of Brominating Agents for the α-Bromination of Hexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position of hexadecanoic acid, a common saturated fatty acid, yields 2-bromohexadecanoic acid. This halogenated derivative is a valuable building block in organic synthesis and a crucial tool in biomedical research. It is widely used as an inhibitor of several enzymes, including fatty acid synthase and carnitine palmitoyltransferase, making it instrumental in studying lipid metabolism and developing potential therapeutics for metabolic disorders. The selection of an appropriate brominating agent is paramount for achieving high yields and purity of 2-bromohexadecanoic acid. This guide provides a comparative analysis of two primary methods for this transformation: the classic Hell-Volhard-Zelinsky (HVZ) reaction and bromination using N-Bromosuccinimide (NBS).

Performance Benchmark: A Side-by-Side Comparison

The efficiency of a chemical transformation is critically dependent on the chosen reagents and reaction conditions. The following table summarizes the key performance indicators for the α-bromination of hexadecanoic acid using the Hell-Volhard-Zelinsky reaction and N-Bromosuccinimide.

ParameterHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS)
Brominating Agent Bromine (Br₂) with a Phosphorus Catalyst (e.g., PBr₃)N-Bromosuccinimide
Typical Catalyst Red Phosphorus or Phosphorus Tribromide (PBr₃)Radical Initiator (e.g., AIBN) or Acid Catalyst
Reaction Conditions High temperatures (reflux), often neat or in a high-boiling solvent.Milder conditions, often refluxing in CCl₄ with a radical initiator.
Reported Yield Generally high, often exceeding 80%. For a similar long-chain fatty acid, yields of around 85% have been reported.Variable, depends on the specific substrate and conditions. Can be high-yielding for activated carbonyls.
Selectivity Highly selective for the α-position of carboxylic acids.Good for α-bromination of carbonyl derivatives, but can also be used for allylic and benzylic bromination.
Advantages Robust and well-established method for carboxylic acids. High yields are consistently achievable.Milder and easier to handle than liquid bromine. Can be more selective in complex molecules.
Disadvantages Harsh reaction conditions. Use of corrosive and hazardous reagents (Br₂, PBr₃).Can be less effective for direct α-bromination of unactivated carboxylic acids without prior conversion.

Visualizing the Synthesis and Decision-Making Process

To better understand the chemical transformation and the logic behind selecting a suitable brominating agent, the following diagrams are provided.

Bromination_Reaction General Reaction Scheme for α-Bromination of Hexadecanoic Acid Hexadecanoic_Acid Hexadecanoic Acid (Palmitic Acid) Alpha_Bromo_Hexadecanoic_Acid 2-Bromohexadecanoic Acid (α-Bromopalmitic Acid) Hexadecanoic_Acid->Alpha_Bromo_Hexadecanoic_Acid α-Bromination Brominating_Agent Brominating Agent (e.g., Br₂/PBr₃ or NBS) Brominating_Agent->Alpha_Bromo_Hexadecanoic_Acid

Caption: General reaction scheme for the α-bromination of hexadecanoic acid.

Brominating_Agent_Selection Workflow for Selecting a Brominating Agent Start Start: Need to Synthesize 2-Bromohexadecanoic Acid Assess_Requirements Assess Experimental Requirements Start->Assess_Requirements High_Yield_Critical Is Maximizing Yield the Primary Concern? Assess_Requirements->High_Yield_Critical Mild_Conditions_Preferred Are Milder Reaction Conditions Preferred? High_Yield_Critical->Mild_Conditions_Preferred No HVZ Select Hell-Volhard-Zelinsky (Br₂/PBr₃) High_Yield_Critical->HVZ Yes Mild_Conditions_Preferred->HVZ No NBS Consider N-Bromosuccinimide (NBS) Mild_Conditions_Preferred->NBS Yes End Proceed with Synthesis HVZ->End Convert_to_Acyl_Halide Consider Conversion to Acyl Halide First for NBS NBS->Convert_to_Acyl_Halide Convert_to_Acyl_Halide->End

Caption: Logical workflow for selecting a suitable brominating agent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the α-bromination of a long-chain carboxylic acid using the Hell-Volhard-Zelinsky reaction and a general method for α-bromination of a carbonyl compound using NBS, which can be adapted for the acyl halide of hexadecanoic acid.

Hell-Volhard-Zelinsky (HVZ) Reaction Protocol

This protocol is adapted from a general procedure for the α-bromination of carboxylic acids.

Materials:

  • Hexadecanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine (liquid)

  • Dichloromethane (solvent, optional)

  • Water

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place hexadecanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently.

  • Slowly add liquid bromine from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide gas, which should be trapped.

  • After the addition is complete, reflux the mixture until the reaction is complete (typically several hours, monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of water to hydrolyze the intermediate acyl bromide.

  • The product, 2-bromohexadecanoic acid, can then be isolated by extraction and purified by recrystallization or distillation under reduced pressure.

N-Bromosuccinimide (NBS) Bromination Protocol (via Acyl Halide)

For efficient α-bromination with NBS, hexadecanoic acid is typically first converted to its acyl halide.

Materials:

  • Hexadecanoyl chloride (prepared from hexadecanoic acid and a chlorinating agent like thionyl chloride)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (solvent)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a catalytic amount of HBr

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve hexadecanoyl chloride in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (like AIBN) or a few drops of HBr.

  • Reflux the mixture. The reaction progress can be monitored by observing the consumption of NBS (which is denser than the solvent and will sink) and by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • The solvent is removed under reduced pressure.

  • The resulting 2-bromohexadecanoyl chloride can be used directly or hydrolyzed to 2-bromohexadecanoic acid by careful addition of water.

Conclusion

Both the Hell-Volhard-Zelinsky reaction and N-Bromosuccinimide offer effective routes for the α-bromination of hexadecanoic acid, each with its own set of advantages and disadvantages. The HVZ reaction is a robust and high-yielding method specifically for carboxylic acids, though it requires harsh conditions and the handling of hazardous reagents. NBS provides a milder alternative, particularly when starting from the acyl halide, and is easier to handle. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of the substrate to harsh conditions. For direct α-bromination of the carboxylic acid with high yield as the primary goal, the Hell-Volhard-Zelinsky reaction remains the more traditional and reliable choice.

Efficacy of 16-Bromohexadecanoic acid in drug delivery systems compared to other lipids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of drug delivery systems incorporating 16-bromohexadecanoic acid with conventional lipid-based carriers, supported by experimental data and protocols.

In the dynamic field of drug delivery, the choice of lipid excipients is paramount to the efficacy, stability, and targeting capabilities of nano-carrier systems. While conventional lipids such as phospholipids, cholesterol, and polyethylene glycol (PEG)-conjugated lipids have been extensively studied and utilized, the exploration of functionalized lipids like this compound offers intriguing possibilities for the development of next-generation drug delivery vehicles. This guide provides a comparative analysis of drug delivery systems based on this compound and other commonly used lipids, with a focus on quantitative performance data, experimental methodologies, and relevant biological pathways.

Performance Comparison of Lipid-Based Drug Delivery Systems

Direct comparative studies evaluating the efficacy of drug delivery systems containing this compound against other lipids are limited in publicly available literature. However, we can infer its potential performance by examining its chemical structure and comparing the typical performance of conventional lipid nanoparticles. The terminal bromine atom on the 16-carbon chain of this compound provides a reactive site for the covalent attachment of targeting ligands, imaging agents, or other functional moieties. This "click chemistry" potential is a key advantage for creating highly specific and multi-functional drug delivery systems.

Below is a summary of typical performance characteristics for common lipid-based drug delivery systems, which can serve as a benchmark for evaluating future studies on this compound-containing formulations.

Lipid System CompositionDrugEncapsulation Efficiency (%)Particle Size (nm)Drug Release ProfileReference
Solid Lipid Nanoparticles (SLNs)
Compritol® 888 ATO, Tween 80Paclitaxel~85%250 - 350Sustained release over 72h[1]
Glyceryl monostearate, Soy lecithinDocetaxel>90%150 - 250Biphasic: initial burst then sustained release[2]
Nanostructured Lipid Carriers (NLCs)
Precirol® ATO 5, Miglyol® 812, Tween 80Indomethacin~95%150 - 200Sustained release over 48h[2]
Coix seed oil, NaringinNaringin~90%100 - 150pH-responsive release[3][4]
Liposomes
DPPC, CholesterolDoxorubicin>90%80 - 120Slow, sustained release[5]
DOPE, CHEMSDoxorubicin~85%100 - 150pH-sensitive release[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in drug delivery research. Below are representative protocols for the synthesis and characterization of lipid-based nanoparticles.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare drug-loaded Solid Lipid Nanoparticles.

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Active Pharmaceutical Ingredient (API)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the API in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and mix using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Subject the coarse emulsion to high-pressure homogenization (HPH) for 3-5 cycles at a pressure of 500-1500 bar.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Characterization of Lipid Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

Methods:

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle dispersion with purified water.

    • Analyze the sample using Dynamic Light Scattering (DLS) for particle size distribution and Polydispersity Index (PDI).

    • Use Laser Doppler Velocimetry (LDV) to measure the zeta potential, which indicates the surface charge and stability of the dispersion.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the unencapsulated drug from the nanoparticles by ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Disrupt the nanoparticles using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug and quantify the total amount of drug.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100

  • In Vitro Drug Release:

    • Use a dialysis bag method. Place a known amount of the nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using an appropriate analytical technique.

Visualization of Experimental Workflow and Biological Pathways

Understanding the experimental process and the biological interactions of drug delivery systems is facilitated by clear visualizations.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation lipid Lipid Phase (Lipid + Drug) homogenization High-Shear Homogenization lipid->homogenization aqueous Aqueous Phase (Surfactant + Water) aqueous->homogenization hph High-Pressure Homogenization homogenization->hph cooling Cooling & Solidification hph->cooling nanoparticles Lipid Nanoparticle Dispersion cooling->nanoparticles size_zeta Particle Size & Zeta Potential (DLS) nanoparticles->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) nanoparticles->ee_dl release In Vitro Drug Release (Dialysis) nanoparticles->release cell_culture Cell Culture nanoparticles->cell_culture animal_model In Vivo Studies (Animal Model) nanoparticles->animal_model uptake Cellular Uptake (Flow Cytometry) cell_culture->uptake cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity

Experimental workflow for lipid nanoparticle formulation and evaluation.

signaling_pathway cluster_uptake Cellular Uptake Pathways cluster_endocytosis Endocytosis lnp Lipid Nanoparticle membrane Cell Membrane lnp->membrane clathrin Clathrin-mediated membrane->clathrin Specific Receptors caveolae Caveolae-mediated membrane->caveolae macropino Macropinocytosis membrane->macropino endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation release Drug Release endosome->release Endosomal Escape lysosome->release Acidification/ Enzymatic Degradation target Intracellular Target release->target

Common pathways for cellular uptake of lipid nanoparticles.

Concluding Remarks

The functionalization of lipids for drug delivery, exemplified by the potential use of this compound, represents a promising frontier in nanomedicine. The ability to covalently link targeting moieties to the lipid backbone can enhance specificity and therapeutic efficacy. While direct comparative data is currently sparse, the established protocols and performance benchmarks for conventional lipid-based systems provide a solid framework for the evaluation of these novel materials. Future research should focus on systematic studies comparing the in vitro and in vivo performance of this compound-containing nanoparticles with standard lipid formulations to fully elucidate their potential in targeted drug delivery.

References

Performance Benchmarking of 16-Bromohexadecanoic Acid-Based Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of surfactants derived from 16-bromohexadecanoic acid with other common alternatives. The focus is on providing a clear, data-driven benchmark for researchers and professionals in drug development and other scientific fields where surfactant performance is critical.

Introduction to this compound-Based Surfactants

This compound is a versatile starting material for the synthesis of various functionalized molecules, including surfactants. Through chemical modification of its carboxylic acid group, a range of surfactant types can be produced. A common and straightforward derivatization is the formation of a quaternary ammonium salt, yielding a cationic surfactant. This guide will focus on the performance of such a derivative, specifically a cetyltrimethylammonium bromide (CTAB)-type surfactant, and compare it against other C16 surfactants.

The logical pathway for synthesizing a cationic surfactant from this compound involves a reaction with trimethylamine. This process quaternizes the terminal bromine atom, resulting in a molecule with a hydrophilic cationic head group and a C16 hydrophobic tail.

Synthesis_Pathway 16-Bromohexadecanoic_acid This compound Reaction Quaternization 16-Bromohexadecanoic_acid->Reaction Trimethylamine Trimethylamine Trimethylamine->Reaction C16_Cationic_Surfactant C16 Cationic Surfactant (e.g., Cetyltrimethylammonium Bromide) Reaction->C16_Cationic_Surfactant

Synthesis of a C16 Cationic Surfactant.

Performance Benchmarking: Data Comparison

The performance of a surfactant is primarily characterized by its ability to reduce surface tension and form micelles, which is quantified by the Critical Micelle Concentration (CMC). The following table summarizes these key performance indicators for a this compound-derived cationic surfactant and its anionic and non-ionic counterparts with the same C16 alkyl chain length.

Surfactant TypeExampleCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Cationic (from this compound) Cetyltrimethylammonium Bromide (CTAB)~0.92~36
Anionic Sodium Cetyl Sulfate~0.45~38
Non-ionic C16 Alcohol Ethoxylate (AE)~0.0064 (for C16-18E11)~36.2

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration of a surfactant at which micelles begin to form, and is a critical measure of a surfactant's efficiency. It is typically determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Apparatus:

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, ensuring the temperature is constant.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the point of inflection in the curve, where the surface tension plateaus. The surface tension value at this plateau is the surface tension at the CMC.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Solution Prepare Surfactant Stock Solution Dilutions Create a Series of Dilutions Stock_Solution->Dilutions Measure_ST Measure Surface Tension of Each Dilution Dilutions->Measure_ST Calibrate Calibrate Tensiometer Calibrate->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Identify Inflection Point (CMC) Plot_Data->Determine_CMC

Workflow for CMC Determination.

Foaming Properties (Ross-Miles Method - ASTM D1173-07)

This method evaluates the foaming capacity and stability of a surfactant solution.

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a specified height and a reservoir pipette).

  • Volumetric flasks.

  • Timer.

Procedure:

  • Prepare a solution of the surfactant at a specified concentration and temperature.

  • Pour a specific volume of the surfactant solution into the graduated column (the receiver).

  • Pipette another specific volume of the same solution into the reservoir pipette.

  • Allow the solution from the reservoir to fall from a specified height into the receiver, generating foam.

  • Immediately after all the solution has been added, measure the initial height of the foam column.

  • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Ross_Miles_Workflow Prep_Solution Prepare Surfactant Solution Fill_Receiver Fill Receiver with Solution Prep_Solution->Fill_Receiver Fill_Pipette Fill Reservoir Pipette with Solution Prep_Solution->Fill_Pipette Generate_Foam Release Solution from Pipette to Generate Foam Fill_Receiver->Generate_Foam Fill_Pipette->Generate_Foam Measure_Initial Measure Initial Foam Height Generate_Foam->Measure_Initial Measure_Stability Measure Foam Height at Timed Intervals Measure_Initial->Measure_Stability

Ross-Miles Foam Test Workflow.

Emulsification Stability (Emulsification Index - E24)

This method assesses the ability of a surfactant to stabilize an emulsion over a 24-hour period.

Apparatus:

  • Graduated test tubes with stoppers.

  • Vortex mixer.

  • Pipettes.

Procedure:

  • In a graduated test tube, add equal volumes of the surfactant solution and an immiscible oil phase (e.g., hexane, mineral oil).

  • Securely stopper the test tube and vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

  • Allow the test tube to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula:

    E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

E24_Workflow Mix_Phases Mix Equal Volumes of Surfactant Solution and Oil Vortex Vortex Mixture (e.g., 2 minutes) Mix_Phases->Vortex Stand Let Stand for 24 Hours Vortex->Stand Measure Measure Height of Emulsion Layer and Total Liquid Stand->Measure Calculate Calculate E24 Index Measure->Calculate

Emulsification Index (E24) Workflow.

Conclusion

Surfactants derived from this compound, particularly cationic variants like cetyltrimethylammonium bromide, demonstrate effective surfactant properties. When benchmarked against other C16 surfactants, they exhibit a moderate Critical Micelle Concentration and a significant ability to reduce surface tension. The choice of surfactant for a specific application in research or drug development will ultimately depend on the desired properties, such as charge, stability in different environments, and interaction with other components in the system. The experimental protocols provided in this guide offer a standardized approach to evaluating and comparing the performance of these and other novel surfactants.

Isotopic Labeling of 16-Bromohexadecanoic Acid for Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of fatty acid metabolism is critical for understanding a multitude of physiological and pathological processes. Isotopic labeling is a powerful technique that allows researchers to trace the metabolic fate of fatty acids in biological systems.[1][2] This guide provides a comparative overview of isotopically labeled 16-Bromohexadecanoic acid and its alternatives for use in metabolic studies, supported by experimental data and detailed protocols.

Introduction to Isotopic Labeling in Fatty Acid Metabolism

Isotopic labeling involves the use of isotopes, such as deuterium (²H) or carbon-13 (¹³C), to track the movement of atoms through metabolic pathways.[2] By introducing fatty acids enriched with these stable, non-radioactive isotopes, researchers can monitor their incorporation into complex lipids, their utilization in energy production (fatty acid oxidation), and their role in various signaling cascades.[1][3] This dynamic approach provides invaluable insights into lipid metabolism in both healthy and diseased states, aiding in the elucidation of disease mechanisms and the development of novel therapeutics.[1][4]

This compound, a halogenated fatty acid, serves as a useful tool in metabolic research, particularly as a precursor for radiolabeling or for studying specific enzyme inhibition.[5][6] However, for tracing metabolic fluxes, isotopically labeled versions are essential. This guide will compare different isotopic labeling strategies for this compound and contrast its utility with other commonly used fatty acid tracers.

Comparison of Isotopically Labeled Fatty Acid Tracers

The choice of an isotopic tracer depends on the specific metabolic pathway being investigated and the analytical methods available. The following table summarizes the properties and applications of various isotopically labeled fatty acids.

TracerIsotopeKey ApplicationsAdvantagesLimitations
[¹³C]-16-Bromohexadecanoic acid ¹³CFatty acid uptake and oxidation, incorporation into complex lipids.Stable isotope, allows for mass spectrometry-based detection and quantification.[1][7] Can provide positional information within the molecule.Synthesis can be complex and costly. Potential for altered metabolism due to the bromo-substituent.
[²H]-16-Bromohexadecanoic acid ²HTracing fatty acid metabolism, particularly when combined with other tracers.Stable isotope, relatively lower cost of starting materials for synthesis.[]Potential for kinetic isotope effects that may alter reaction rates. Lower mass shift can make detection more challenging.
[¹³C]-Palmitic acid ¹³CGold standard for studying fatty acid oxidation, lipolysis, and VLDL-triglyceride secretion.[3][4]Well-characterized metabolism. Commercially available in various labeled positions. Safe for human studies.[9]May not be suitable for studying pathways specifically affected by halogenated compounds.
[²H]-Palmitic acid ²HSimilar to ¹³C-palmitic acid, often used in combination with other tracers for multi-pathway analysis.Stable isotope.Potential for kinetic isotope effects.
[¹⁴C]-16-Bromohexadecanoic acid ¹⁴CHistorically used for fatty acid oxidation and uptake studies.High sensitivity of detection.Radioactive, requiring specialized handling and disposal. Not suitable for human studies.
[³H]-Palmitic acid ³HMeasuring fatty acid oxidation rates by quantifying the release of ³H₂O.[10]High sensitivity.Radioactive.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for cell culture labeling and in vivo tracer studies.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [¹³C₁₆]-16-Bromohexadecanoic acid complexed to fatty acid-free bovine serum albumin (BSA).

    • Supplement the base cell culture medium with the labeled fatty acid-BSA complex to the desired final concentration (e.g., 50-100 µM).[1]

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells and incubate for the desired time course (e.g., 1, 4, 8, 24 hours).[1]

  • Cell Harvest and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to the wells and scrape the cells.

    • Transfer the cell suspension to a glass tube for lipid extraction using a modified Bligh-Dyer method.

  • Analysis by Mass Spectrometry:

    • Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in various lipid species.[1]

  • Tracer Administration:

    • Administer a bolus of [¹³C₁₆]-palmitic acid (e.g., 150 mg/kg) mixed with a vehicle like corn oil to mice via oral gavage.[7]

  • Sample Collection:

    • Collect blood samples at serial time points (e.g., 0, 15, 30, 60, 120, 240 minutes) following tracer administration.[7]

    • Process blood to obtain plasma.

  • Sample Preparation and Analysis:

    • Extract lipids from plasma samples.

    • Analyze the extracts using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to measure the concentration of ¹³C-labeled products in the presence of endogenous unlabeled lipids.[7]

Visualization of Metabolic Pathways and Workflows

Understanding the flow of metabolites is crucial. The following diagrams, generated using Graphviz, illustrate key pathways and experimental designs.

Fatty_Acid_Beta_Oxidation Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT1 Acetyl-CoA Acetyl-CoA Fatty Acyl-CoA->Acetyl-CoA β-Oxidation Spiral Mitochondrial Matrix Mitochondrial Matrix Fatty Acyl-Carnitine->Mitochondrial Matrix Translocase Mitochondrial Matrix->Fatty Acyl-CoA CPT2 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

This diagram illustrates the primary pathway for fatty acid catabolism, where fatty acids are broken down to produce acetyl-CoA, which then enters the TCA cycle to generate ATP.[11]

Experimental_Workflow Cells Cells Labeling Medium Labeling Medium Cells->Labeling Medium Incubation Harvest & Lysis Harvest & Lysis Labeling Medium->Harvest & Lysis Lipid Extraction Lipid Extraction Harvest & Lysis->Lipid Extraction Animal Model Animal Model Tracer Administration Tracer Administration Animal Model->Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Sample Collection->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Caption: General Experimental Workflow for Metabolic Labeling Studies.

This flowchart outlines the key steps involved in both in vitro and in vivo metabolic labeling experiments, from sample preparation to data analysis.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and concise manner to facilitate comparison between different experimental conditions or tracers.

Table 2: Hypothetical Isotopic Enrichment in Phospholipids after Labeling with [¹³C₁₆]-16-Bromohexadecanoic Acid

Time (hours)Phosphatidylcholine (% ¹³C Enrichment)Phosphatidylethanolamine (% ¹³C Enrichment)
15.2 ± 0.83.1 ± 0.5
418.6 ± 2.112.4 ± 1.5
835.4 ± 3.525.8 ± 2.9
2452.1 ± 4.841.3 ± 4.2

Data are presented as mean ± standard deviation.

Table 3: Comparison of Fatty Acid Oxidation Rates with Different Tracers

TracerMethodFatty Acid Oxidation Rate (nmol/min/mg protein)
[¹⁴C]-16-Bromohexadecanoic acid¹⁴CO₂ Trapping1.5 ± 0.2
[¹³C₁₆]-Palmitic acid¹³CO₂ Measurement by Mass Spec2.8 ± 0.3
[³H]-Palmitic acid³H₂O Release2.6 ± 0.4

Data are presented as mean ± standard deviation.

Conclusion

The selection of an appropriate isotopically labeled fatty acid is paramount for the successful execution of metabolic studies. While this compound can be a valuable tool, particularly for studying the effects of halogenation on metabolism, well-established tracers like isotopically labeled palmitic acid often provide more robust and directly interpretable data for general fatty acid oxidation and lipid synthesis pathways. The choice of isotope (¹³C vs. ²H) will depend on the specific analytical capabilities and the need to avoid potential kinetic isotope effects. By carefully considering the experimental goals and utilizing the detailed protocols and analytical approaches outlined in this guide, researchers can gain significant insights into the complex world of lipid metabolism.

References

A Comparative Guide to the Self-Assembly of 16-Bromohexadecanoic Acid and Thiol-Based Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the self-assembly and resulting monolayer characteristics of 16-Bromohexadecanoic acid (16-BHA) and traditional thiol-based systems on common substrates. While thiol-based self-assembled monolayers (SAMs) are extensively studied and well-characterized, bromoalkanoic acids represent a class of molecules with potential for surface modification, albeit with less available quantitative data. This document aims to provide a clear, data-driven comparison where possible and highlight areas requiring further investigation for 16-BHA.

Introduction to Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. These monolayers are of significant interest in various fields, including biosensing, drug delivery, and materials science, due to their ability to precisely control the chemical and physical properties of a surface. The formation of SAMs is typically driven by the specific interaction between a head group of the molecule and the substrate, followed by the self-organization of the molecular chains.

Thiols, with their strong affinity for gold surfaces, are the most widely studied class of molecules for SAM formation. In contrast, carboxylic acids, such as 16-BHA, can also form ordered monolayers on various oxide surfaces and some metals, offering an alternative surface chemistry. This guide will delve into the characteristics of monolayers formed from these two distinct molecular classes.

Comparative Data of Monolayer Properties

ParameterThis compound on Gold16-Mercaptohexadecanoic Acid on GoldReference
Contact Angle (Water) Expected to be moderately hydrophilic (estimated 30-50°)~35° ± 4°[1]
Monolayer Thickness Estimated to be slightly less than fully extended length (~2.0-2.3 nm)~2.1 nm[2]
Surface Roughness (AFM) Expected to be smooth, but potentially with more defects than thiol SAMsTypically low, on the order of a few angstroms[3]
XPS Elemental Analysis
Bromine (Br 3d) Expected to be presentAbsent
Sulfur (S 2p) AbsentPresent, with binding energy indicative of Au-S bond[4]
Carbon (C 1s) Present, with peaks corresponding to alkyl chain and carboxylic acidPresent, with peaks corresponding to alkyl chain and carboxylic acid[4]
Oxygen (O 1s) Present, from the carboxylic acid headgroupPresent, from the carboxylic acid headgroup[4]

Self-Assembly Mechanisms and Resulting Structures

The formation and final structure of the monolayer are dictated by the nature of the head group-substrate interaction and the intermolecular forces between the alkyl chains.

This compound Monolayers

The self-assembly of 16-BHA on surfaces like gold is primarily driven by the interaction of the carboxylic acid headgroup with the substrate. While the interaction of carboxylic acids with gold is weaker than the gold-thiol bond, they can still form ordered monolayers. The terminal bromine atom offers a site for further chemical modification. The packing density of carboxylic acid SAMs can be influenced by factors such as the solvent and temperature during deposition.

Thiol-Based Monolayers

Thiol-based SAMs on gold are formed through a strong, quasi-covalent bond between the sulfur atom and the gold substrate. This robust interaction leads to the formation of highly ordered and densely packed monolayers. The long alkyl chains of molecules like 16-mercaptohexadecanoic acid align due to van der Waals forces, resulting in a well-defined and stable surface modification.

Self_Assembly_Comparison cluster_16BHA This compound Self-Assembly cluster_Thiol Thiol Self-Assembly Molecule_BHA 16-BHA Molecule (Carboxylic Acid Headgroup, Alkyl Chain, Terminal Bromine) Interaction_BHA Weak to Moderate Headgroup-Substrate Interaction Molecule_BHA->Interaction_BHA Substrate_BHA Substrate (e.g., Gold, Oxides) Substrate_BHA->Interaction_BHA Monolayer_BHA Less Ordered Monolayer (Potential for Defects) Interaction_BHA->Monolayer_BHA Molecule_Thiol Thiol Molecule (Thiol Headgroup, Alkyl Chain) Interaction_Thiol Strong Au-S Chemisorption Molecule_Thiol->Interaction_Thiol Substrate_Thiol Gold Substrate Substrate_Thiol->Interaction_Thiol Monolayer_Thiol Highly Ordered & Densely Packed Monolayer Interaction_Thiol->Monolayer_Thiol

Figure 1. Comparison of self-assembly mechanisms.

Experimental Protocols

Detailed methodologies for the formation and characterization of these monolayers are crucial for reproducible results.

Monolayer Formation

Protocol for this compound Monolayer Formation (General Procedure for Carboxylic Acids):

  • Substrate Preparation: Clean the substrate (e.g., gold-coated silicon wafer) by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).

  • Rinse the substrate thoroughly with deionized water and then with ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

  • Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., ethanol or toluene).

  • Self-Assembly: Immerse the clean, dry substrate into the 16-BHA solution for a period of 12-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrate and rinse it thoroughly with the solvent to remove any physisorbed molecules.

  • Drying: Dry the substrate again under a stream of dry nitrogen.

Protocol for Thiol Monolayer Formation on Gold:

  • Substrate Preparation: Follow the same cleaning procedure as for the 16-BHA monolayer.

  • Solution Preparation: Prepare a 1 mM solution of the desired thiol (e.g., 16-mercaptohexadecanoic acid) in absolute ethanol.

  • Self-Assembly: Immerse the clean gold substrate in the thiol solution for 18-24 hours.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol.

  • Drying: Dry the substrate with a stream of dry nitrogen.

Characterization Techniques

Characterization_Workflow Start Formed SAM on Substrate ContactAngle Contact Angle Goniometry Start->ContactAngle AFM Atomic Force Microscopy (AFM) Start->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS Ellipsometry Ellipsometry Start->Ellipsometry Data_Wettability Surface Wettability (Hydrophobicity/Hydrophilicity) ContactAngle->Data_Wettability Provides Data_Morphology Surface Topography & Roughness AFM->Data_Morphology Provides Data_Composition Elemental Composition & Chemical States XPS->Data_Composition Provides Data_Thickness Monolayer Thickness Ellipsometry->Data_Thickness Provides

Figure 2. General workflow for SAM characterization.

1. Contact Angle Goniometry:

  • Principle: This technique measures the contact angle of a liquid droplet on the SAM surface, providing information about the surface's wettability (hydrophobicity or hydrophilicity).

  • Protocol:

    • Place the SAM-coated substrate on the goniometer stage.

    • Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.

    • Capture an image of the droplet profile.

    • Software is used to measure the angle at the three-phase (solid-liquid-vapor) contact line.

    • Repeat measurements at multiple locations on the surface to ensure statistical significance.

2. Atomic Force Microscopy (AFM):

  • Principle: AFM provides high-resolution topographical images of the monolayer surface, revealing its morphology, packing, and the presence of any defects.

  • Protocol:

    • Mount the SAM-coated substrate on the AFM sample stage.

    • Select an appropriate AFM tip (e.g., a sharp silicon nitride tip).

    • Operate the AFM in a non-contact or tapping mode to minimize damage to the soft monolayer.

    • Scan the tip across the surface to generate a 3D topographical map.

    • Analyze the images to determine surface roughness and observe molecular packing.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface.

  • Protocol:

    • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the surface with a focused beam of X-rays.

    • Detect the kinetic energy of the photoelectrons emitted from the surface.

    • The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.

    • Analyze the spectra to identify the elements present (e.g., C, O, S, Br, Au) and their bonding states.

4. Ellipsometry:

  • Principle: Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. This change is used to determine the thickness and refractive index of thin films like SAMs.

  • Protocol:

    • Place the SAM-coated substrate on the ellipsometer stage.

    • Direct a polarized beam of light at a known angle of incidence onto the surface.

    • Measure the polarization of the reflected light.

    • Use a model (e.g., a Cauchy model for the organic layer on a known substrate) to fit the experimental data and extract the monolayer thickness.

Conclusion

Thiol-based self-assembled monolayers on gold are a mature and well-understood system, offering robust and highly ordered surfaces. They are extensively characterized, and a wealth of experimental data is available to guide their application.

This compound provides an alternative for surface modification, particularly on oxide surfaces where thiol chemistry is less effective. The carboxylic acid headgroup offers a different mode of attachment, and the terminal bromine presents a versatile handle for subsequent chemical reactions. However, the current body of literature lacks comprehensive quantitative data on the properties of 16-BHA monolayers. Further experimental investigation is required to fully elucidate their structure, stability, and performance in comparison to the well-established thiol-based systems. This guide serves as a starting point for researchers interested in exploring and comparing these two classes of self-assembled monolayers.

References

The Halogen Effect: A Comparative Guide to the Biological Impact of Bromo-Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromo-Substituted Fatty Acids with Halogenated and Non-Halogenated Analogs, Supported by Experimental Data.

The introduction of a bromo-substituent into the carbon chain of fatty acids profoundly alters their biological activity, transforming them from simple metabolic substrates into potent modulators of cellular processes. This guide provides a comprehensive comparison of bromo-substituted fatty acids with their non-halogenated parent compounds and other halogenated analogs (fluoro-, chloro-, and iodo-), offering insights into their mechanisms of action and potential therapeutic applications. The information presented herein is supported by quantitative data from referenced studies, detailed experimental protocols for key assays, and visual representations of affected signaling pathways.

I. Comparative Biological Activity: A Quantitative Overview

The biological impact of halogenation is highly dependent on the nature of the halogen, its position on the fatty acid chain, and the biological target. Bromo-substituted fatty acids, in particular, have been extensively studied as inhibitors of various enzymes due to the unique chemical properties conferred by the bromine atom.

A. Inhibition of Protein S-Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue, influencing protein trafficking, localization, and function. This process is catalyzed by a family of enzymes called DHHC palmitoyl acyltransferases (PATs). 2-Bromopalmitate (2-BP) is a widely used tool to study protein palmitoylation due to its inhibitory effects on these enzymes.

Table 1: Comparative Inhibition of DHHC Palmitoyl Acyltransferases by 2-Bromopalmitate and Other Analogs

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
2-Bromopalmitate (2-BP) zDHHC205.33 ± 0.77Irreversible[1]
zDHHC2, zDHHC3Inhibition Observed-[1]
Cyanomyracrylamide (CMA) zDHHC201.35 ± 0.26Covalent[1]
Palmitate -No Inhibition--
B. Inhibition of Fatty Acid Metabolism

Bromo-substituted fatty acids can also interfere with key enzymes involved in fatty acid metabolism, such as those in the β-oxidation pathway.

Table 2: Inhibition of Enzymes Involved in Fatty Acid Metabolism

CompoundTarget EnzymeEffectConcentration/IC50Reference
2-Bromooctanoate 3-Ketothiolase IComplete and irreversible inactivation10 µM
Brominated Vegetable Oil (BVO) 3-Ketoacyl-CoA thiolaseSignificant reduction in activityNot specified
Triacsin C (ACSL inhibitor) Acyl-CoA Synthetase Long-Chain (ACSL)InhibitionIC50 = 3.66 µM (on MM.1S cells)[2]
Oxfenicine (CPT-1 inhibitor) Carnitine Palmitoyltransferase-1 (CPT-1)Inhibition150 mg/kg in mice[3]

Note: Direct comparative IC50 values for a series of 2-halo-fatty acids on these enzymes are scarce in the literature.

II. Key Signaling Pathways Modulated by Bromo-Substituted Fatty Acids

Bromo-substituted fatty acids can significantly impact cellular signaling, leading to diverse physiological outcomes. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways affected.

A. Inhibition of Protein S-Palmitoylation and Downstream Signaling

2-Bromopalmitate, by inhibiting DHHC PATs, prevents the palmitoylation of key signaling proteins like Ras. This inhibition traps Ras in the Golgi apparatus, preventing its localization to the plasma membrane and subsequently inhibiting downstream signaling cascades such as the Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.

cluster_membrane Plasma Membrane cluster_golgi Golgi Ras_PM Ras (Palmitoylated) Raf Raf Ras_PM->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Ras_Golgi Ras (Unpalmitoylated) Ras_Golgi->Ras_PM Trafficking DHHC_PAT DHHC PAT DHHC_PAT->Ras_Golgi Palmitoylation Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->DHHC_PAT TwoBP 2-Bromopalmitate TwoBP->DHHC_PAT Inhibition

Inhibition of Ras Palmitoylation and Signaling by 2-Bromopalmitate.
B. Modulation of Fatty Acid β-Oxidation

The β-oxidation of fatty acids is a critical metabolic pathway for energy production. Bromo-substituted fatty acids can inhibit this process at key enzymatic steps. For instance, 2-bromooctanoate is converted to an active inhibitor that irreversibly inactivates 3-ketothiolase, the final enzyme in the β-oxidation spiral.

Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Step1 Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Step1 Step2 Enoyl-CoA Hydratase Step1->Step2 Step3 3-Hydroxyacyl-CoA Dehydrogenase Step2->Step3 Ketothiolase 3-Ketothiolase Step3->Ketothiolase Acetyl_CoA Acetyl-CoA Ketothiolase->Acetyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketothiolase->Shorter_Acyl_CoA Two_Bromo 2-Bromooctanoate Active_Inhibitor 2-Bromo-3-ketooctanoyl-CoA Two_Bromo->Active_Inhibitor Mitochondrial Metabolism Active_Inhibitor->Ketothiolase Irreversible Inhibition

Inhibition of Fatty Acid β-Oxidation by 2-Bromooctanoate.

III. Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the comparative analysis.

A. Acyl-Biotinyl Exchange (ABE) Assay for Protein Palmitoylation

This assay is a robust chemical method to detect and quantify protein S-palmitoylation.

1. Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.

  • Blocking Buffer: Lysis buffer containing 10 mM N-ethylmaleimide (NEM).

  • Cleavage Buffer: Lysis buffer containing 1 M hydroxylamine (HAM), pH 7.4 (prepare fresh).

  • Labeling Buffer: Lysis buffer containing 1 mM HPDP-Biotin.

  • Streptavidin-agarose beads.

  • Wash Buffer: Lysis buffer with 0.1% SDS.

  • SDS-PAGE sample buffer.

2. Protocol:

  • Cell Lysis: Lyse cells in ice-cold Lysis Buffer.

  • Blocking of Free Thiols: Add NEM to a final concentration of 10 mM to block free cysteine residues. Incubate for 1 hour at 4°C with rotation.

  • Protein Precipitation: Precipitate proteins using chloroform/methanol to remove excess NEM.

  • Resuspension and Cleavage: Resuspend the protein pellet in Lysis Buffer. Divide the sample into two aliquots. To one aliquot, add an equal volume of 2x Cleavage Buffer (+HAM). To the other, add Lysis Buffer (-HAM control). Incubate for 1 hour at room temperature.

  • Biotinylation: Add HPDP-Biotin to a final concentration of 1 mM to both +HAM and -HAM samples. Incubate for 1 hour at room temperature.

  • Affinity Capture: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation.

  • Washing: Wash the beads three times with Wash Buffer.

  • Elution and Analysis: Elute the biotinylated proteins by boiling in SDS-PAGE sample buffer and analyze by western blotting for the protein of interest.

B. In Vitro DHHC Palmitoyl Acyltransferase (PAT) Activity Assay

This assay measures the ability of a DHHC enzyme to transfer a palmitoyl group to a substrate.

1. Materials:

  • Purified recombinant DHHC enzyme.

  • Purified substrate protein (e.g., a recombinant protein with a known palmitoylation site).

  • [³H]-Palmitoyl-CoA.

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

  • Scintillation fluid.

2. Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified DHHC enzyme, substrate protein, and Assay Buffer.

  • Initiation of Reaction: Add [³H]-Palmitoyl-CoA to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., 2-bromopalmitate) for a specified time before adding the substrate and [³H]-Palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA) to precipitate the proteins.

  • Washing: Wash the protein pellet with ice-cold acetone to remove unincorporated [³H]-Palmitoyl-CoA.

  • Quantification: Resuspend the pellet in a suitable buffer, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

C. Fatty Acid β-Oxidation Assay

This assay measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells.

1. Materials:

  • Isolated mitochondria or cultured cells.

  • [1-¹⁴C]-Palmitate complexed to fatty acid-free BSA.

  • Assay Buffer: (for mitochondria) 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Perchloric acid.

2. Protocol:

  • Reaction Setup: Incubate isolated mitochondria or cells with the Assay Buffer.

  • Initiation of Reaction: Add [1-¹⁴C]-Palmitate-BSA to the incubation. For inhibitor studies, pre-incubate with the inhibitor.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination and Separation: Terminate the reaction by adding perchloric acid. This will precipitate the unmetabolized [1-¹⁴C]-Palmitate, while the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-acetyl-CoA) remain in the supernatant.

  • Quantification: Centrifuge the samples and transfer the supernatant to a scintillation vial. Add scintillation fluid and measure the radioactivity, which corresponds to the rate of fatty acid oxidation.

IV. Conclusion and Future Directions

The incorporation of a bromine atom into a fatty acid backbone is a powerful strategy for creating potent inhibitors of key cellular enzymes, particularly those involved in protein palmitoylation and fatty acid metabolism. 2-Bromopalmitate has proven to be an invaluable tool for dissecting the roles of these processes in cell signaling and disease.

However, this guide also highlights significant gaps in our understanding. There is a pressing need for more comprehensive comparative studies that quantify the inhibitory potency of a wider range of halogenated fatty acids (fluoro-, chloro-, and iodo-derivatives) against their bromo- and non-halogenated counterparts. Such data would provide a clearer structure-activity relationship and guide the rational design of more specific and potent inhibitors for therapeutic development. Future research should focus on synthesizing and systematically evaluating these analogs to unlock the full potential of halogenated fatty acids as chemical probes and drug candidates.

References

Navigating the Binding Landscape: A Comparative Guide to the Cross-Reactivity of 16-Bromohexadecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fatty acid derivatives is paramount for target validation and predicting off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of 16-Bromohexadecanoic acid, a halogenated long-chain fatty acid, by examining its interaction with the primary class of intracellular lipid-binding proteins: the Fatty Acid-Binding Proteins (FABPs).

While direct cross-reactivity studies on this compound are not extensively available in the public domain, a comparative analysis can be constructed by examining the binding affinities of its parent compound, palmitic acid, and other structurally related fatty acids to various FABP isoforms. The introduction of a bromine atom at the omega-position (carbon 16) is expected to alter the molecule's physicochemical properties, potentially influencing its binding affinity and selectivity across the FABP family.

Quantitative Comparison of Ligand Binding to Fatty Acid-Binding Proteins

The following tables summarize the binding affinities of various endogenous fatty acids and a synthetic inhibitor to different FABP isoforms. This data provides a baseline for understanding the binding landscape that this compound and its derivatives will navigate. The binding affinity is a critical determinant of a ligand's potential for cross-reactivity; ligands that bind to multiple FABP isoforms with high affinity are more likely to exhibit cross-reactivity.

Table 1: Binding Affinities (Kd/Ki in nM) of Saturated and Unsaturated Fatty Acids to Adipocyte-FABP (A-FABP/FABP4)

LigandKd/Ki (nM)Reference Compound
Stearic Acid (C18:0)80Palmitic Acid
Palmitic Acid (C16:0)83-
Oleic Acid (C18:1)57Palmitic Acid
Linoleic Acid (C18:2)92Palmitic Acid
Arachidonic Acid (C20:4)182Palmitic Acid

This data indicates that A-FABP/FABP4 can bind a range of saturated and unsaturated fatty acids with nanomolar affinity. The affinity generally increases with hydrophobicity, though unsaturation also plays a role.

Table 2: Comparative Binding Affinities of a Synthetic Inhibitor (BMS309403) Across Different FABP Isoforms

FABP IsoformKi (nM)
A-FABP/FABP4< 2
H-FABP/FABP3250
E-FABP/FABP5350

This table illustrates the concept of isoform selectivity. BMS309403 shows significantly higher affinity for A-FABP over H-FABP and E-FABP, highlighting the structural differences in the binding pockets of FABP isoforms that can be exploited for designing selective ligands.

Experimental Protocols

Accurate determination of binding affinities is crucial for cross-reactivity studies. The two most common methods for quantifying the interaction between fatty acids and FABPs are fluorescence-based displacement assays and Isothermal Titration Calorimetry (ITC).

Protocol 1: Fluorescence-Based Competitive Binding Assay using ADIFAB

This method relies on a fluorescent probe, ADIFAB (Acrylodan-labeled Intestinal Fatty Acid-Binding Protein), which changes its fluorescence emission spectrum upon binding to a fatty acid.[1][2] A competitive binding assay can be established where the unlabeled fatty acid (e.g., this compound) displaces the fluorescent probe, leading to a measurable change in fluorescence.

Materials:

  • Purified FABP isoform of interest

  • ADIFAB or ADIFAB2 fluorescent probe (FFA Sciences)[3]

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol)

  • Assay buffer (e.g., 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM Na2HPO4, pH 7.4)[1]

  • Fluorometer with excitation and emission wavelength control

Procedure:

  • Preparation: Prepare a working solution of the FABP isoform and the ADIFAB probe in the assay buffer. The final concentration of the probe is typically in the low micromolar range.

  • Baseline Measurement: Measure the fluorescence of the FABP-ADIFAB complex. For ADIFAB, excitation is at 386 nm, and emission is monitored at 432 nm (unbound) and 505 nm (bound).[1]

  • Titration: Add increasing concentrations of the competitor ligand (this compound) to the FABP-ADIFAB solution.

  • Equilibration: Allow the mixture to equilibrate for a few minutes after each addition.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition.

  • Data Analysis: The decrease in the fluorescence signal of the bound probe is used to calculate the concentration of the displaced probe. These values are then used to determine the inhibition constant (Ki) of the competitor ligand by fitting the data to a competitive binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[4][5][6]

Materials:

  • Purified FABP isoform of interest, dialyzed extensively against the ITC buffer.

  • Stock solution of this compound in the same ITC buffer.

  • Isothermal Titration Calorimeter.

  • ITC buffer (e.g., Phosphate-buffered saline, pH 7.4).

Procedure:

  • Sample Preparation: Prepare a solution of the FABP in the ITC cell (typically at a concentration of 10-50 µM). Prepare a solution of the this compound in the injection syringe at a concentration 10-20 times higher than the protein concentration.[7] Ensure both solutions are in identical, degassed buffer to minimize heat of dilution effects.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C or 37°C), stirring speed, and injection parameters (volume and duration of injections).

  • Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution in the sample cell.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Signaling Pathways and Experimental Workflows

The primary signaling role of FABPs is to facilitate the transport of fatty acids to various cellular compartments, including the nucleus, where they can act as ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs).[8] This interaction subsequently modulates the transcription of genes involved in lipid metabolism and inflammation.

FABP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FA_out 16-Bromohexadecanoic Acid (FA) FA_in Intracellular FA FA_out->FA_in Transport Membrane FABP FABP FABP_FA FABP-FA Complex PPAR PPAR FABP_FA->PPAR Ligand Delivery RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates Transcription FA_inFABP FA_inFABP FA_inFABP->FABP_FA Experimental_Workflow cluster_ligand_prep Ligand & Protein Preparation cluster_assays Binding Affinity Determination cluster_analysis Data Analysis & Comparison Ligand This compound & Analogs ITC Isothermal Titration Calorimetry (ITC) Ligand->ITC Fluorescence Fluorescence-based Competitive Assay Ligand->Fluorescence Protein Purified FABP Isoforms Protein->ITC Protein->Fluorescence Data Calculate Kd / Ki values ITC->Data Fluorescence->Data Comparison Compare affinities across FABP isoforms Data->Comparison Conclusion Assess Cross-Reactivity Profile Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of 16-Bromohexadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 16-Bromohexadecanoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated long-chain fatty acid, it requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

Chemical Profile and Disposal Overview

This compound must be treated as a hazardous chemical waste. Due to its bromine content, it is classified as a halogenated organic compound. It should never be disposed of down the drain or in regular trash, as it should not be released into the environment and can be toxic to aquatic life[1][2][3][4]. The standard and required method of disposal is through an approved waste disposal plant, typically via chemical incineration[1][5].

CharacteristicGuidelineSource
Waste Classification Halogenated Organic Waste[6][7]
Incompatible Wastes Non-halogenated organics, strong acids, strong bases, strong oxidizing agents, bleach, peroxides.[2][6][8]
Recommended Disposal Collection by a licensed hazardous waste disposal service for incineration.[1][5]
Container Type Chemically compatible, sealed container (e.g., HDPE or glass) with a tight-fitting screw cap.[8][9][10]
Environmental Hazard Toxic to aquatic life. Should not be allowed to enter drains or water systems.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[2][11][12].

  • Conduct all transfers and handling of the chemical waste inside a certified chemical fume hood to avoid inhalation of any dust or vapors[2].

2. Waste Segregation and Collection:

  • Identify this compound waste as "Halogenated Organic Waste" [6][7].

  • Use a dedicated, properly labeled waste container for halogenated organic compounds. These are often color-coded (e.g., green-labeled carboys) depending on the institution's guidelines[6].

  • Crucially, do not mix this compound with other waste categories, such as non-halogenated solvents, inorganic acids, bases, or oxidizers[2][6][13].

3. Container Management and Labeling:

  • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene or glass) and is in good condition with a secure, threaded cap to prevent leaks and vapor release[8][9].

  • The container must be kept closed at all times except when waste is actively being added[8].

  • Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[9].

  • The label must clearly identify the contents, including the full chemical name ("this compound") and its approximate concentration or quantity. Do not use abbreviations or chemical formulas[8].

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9].

  • The storage area should be cool, dry, and well-ventilated[2].

  • Ensure the container is stored in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks[10].

  • Segregate the halogenated waste container from incompatible materials within the storage area[10].

5. Arranging for Final Disposal:

  • Once the waste container is nearly full (typically around 75-80% capacity) or if waste has been accumulated for a set period (per institutional policy), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service[9].

  • Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or direct contact with the EHS office[9].

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or chemical spill pillows[5][8].

  • Carefully sweep or shovel the absorbed material into a suitable container for disposal[2].

  • Label the container as hazardous waste, detailing the spilled chemical and the absorbent material.

  • Dispose of this contaminated material following the same procedure as the original chemical waste[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have 16-Bromohexadecanoic Acid Waste B Identify Waste Type: Halogenated Organic Acid A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Is container properly labeled with 'Hazardous Waste' and contents? C->D E Affix correct label. List all chemical constituents. D->E No F Transfer waste into container (in chemical fume hood) D->F Yes E->F G Securely close container lid F->G H Store in designated Satellite Accumulation Area with secondary containment G->H I Is container full or ready for pickup? H->I J Continue to store safely I->J No K Request waste collection from Environmental Health & Safety (EHS) I->K Yes J->H L End: Waste properly disposed K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 16-Bromohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 16-Bromohexadecanoic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

I. Hazard Identification and Engineering Controls

This compound is classified as a skin irritant.[1][2] Proper handling is crucial to prevent exposure. The primary engineering control for handling this compound, which is a solid at room temperature, is to work within a certified chemical fume hood to minimize inhalation of any dust particles.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistantPrevents direct skin contact. Nitrile is effective against a range of chemicals.[3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProvides a barrier against accidental spills on clothing.
Respiratory N95 dust mask (or equivalent)Required when handling the solid powder outside of a fume hood to prevent inhalation.[1]

III. Operational Plan: Step-by-Step Handling Protocol

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, well-ventilated area at room temperature.[4]

  • Ensure the container is properly labeled and kept tightly closed.

B. Preparation and Use:

  • Don all required PPE as specified in the table above.

  • Conduct all weighing and solution preparation within a certified chemical fume hood to contain any dust.

  • If heating is required, use appropriate equipment and ensure adequate ventilation. The boiling point is 214-217 °C at 1 mmHg.[1][5][6]

  • Avoid creating dust. If any material is spilled, follow the spill cleanup procedure outlined below.

C. Spill Cleanup:

  • Evacuate the immediate area if a significant amount of dust is generated.

  • Wearing your full PPE, gently sweep up the spilled solid material.

  • Place the swept material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

  • Clean the spill area with a detergent solution and wipe down.

IV. Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

A. Chemical Waste:

  • Dispose of unused this compound in its original container or a clearly labeled hazardous waste container.

  • Aqueous solutions containing this acid should be collected as hazardous waste.[7] Do not dispose of them down the drain.

B. Contaminated Materials:

  • All disposable PPE (gloves, masks) and other materials (e.g., weighing paper, pipette tips) that come into contact with the chemical must be placed in a designated hazardous waste container.

  • For non-disposable items, decontaminate them thoroughly before reuse.

C. Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • The first rinseate must be collected and disposed of as hazardous chemical waste.[8]

  • After thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

V. Experimental Workflow Diagram

The following diagram outlines the key decision points and procedural flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Storage B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C D Weighing and Solution Preparation C->D E Experimental Use D->E F Decontaminate Work Area E->F Spill Spill Occurs E->Spill G Segregate Waste F->G H Dispose of Hazardous Waste G->H I Doff PPE H->I Spill->F No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->F

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.